Trasidrex
Description
Properties
CAS No. |
71265-68-4 |
|---|---|
Molecular Formula |
C28H42Cl2N4O7S2 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H |
InChI Key |
UXUJYXZKQHLICF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
Synonyms |
Trasidrex |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanisms of Action of Trasidrex Components: Oxprenolol and Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trasidrex is a combination antihypertensive medication comprising two active components: oxprenolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and cyclopenthiazide, a thiazide diuretic. This technical guide provides a detailed elucidation of the molecular and cellular mechanisms of action for each component. The primary mechanism of oxprenolol involves the competitive blockade of β1- and β2-adrenergic receptors, leading to reduced cardiac output and renin secretion. Concurrently, its partial agonist activity at these receptors mitigates excessive bradycardia. Oxprenolol also exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors. Cyclopenthiazide exerts its diuretic and antihypertensive effects by inhibiting the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and a reduction in extracellular fluid volume. This document summarizes key quantitative pharmacological data, details relevant experimental protocols for assessing drug activity, and provides visual representations of the associated signaling pathways and experimental workflows.
Oxprenolol: A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity
Oxprenolol is a non-selective beta-adrenergic receptor antagonist, competitively inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to both β1 and β2-adrenergic receptors.[1][2] This blockade is the primary mechanism for its antihypertensive effects. Additionally, oxprenolol possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, which contribute to its unique pharmacological profile.[1][3]
Mechanism of Action at Adrenergic Receptors
In the heart, β1-adrenergic receptors are predominant.[4] Their stimulation by catecholamines leads to the activation of a Gs-protein coupled signaling cascade, resulting in increased intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of calcium channels. This cascade culminates in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] Oxprenolol competitively binds to these receptors, thereby antagonizing the effects of catecholamines and leading to a reduction in cardiac output.[2][7] In the kidneys, β1-receptor blockade inhibits the release of renin from the juxtaglomerular apparatus, which in turn suppresses the renin-angiotensin-aldosterone system (RAAS), leading to reduced vasoconstriction and sodium and water retention.[2][8]
Blockade of β2-adrenergic receptors, which are found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[7] This is a potential adverse effect of non-selective beta-blockers like oxprenolol, particularly in patients with respiratory conditions.[9]
Oxprenolol is a partial agonist at β-adrenergic receptors.[1][3] This means that in the absence of high catecholamine levels (e.g., at rest), it can weakly stimulate the receptors. This intrinsic sympathomimetic activity can mitigate some of the adverse effects associated with full antagonists, such as severe bradycardia and a pronounced decrease in cardiac output.[10] The dose-response curve for beta-blockers with ISA, like oxprenolol, tends to flatten at higher doses, in contrast to those without ISA.[10]
Mechanism of Action at Serotonin Receptors
Oxprenolol also acts as an antagonist at serotonin 5-HT1A and 5-HT1B receptors, although with lower affinity than for beta-adrenergic receptors. The clinical significance of this activity in the context of its use in this compound is not fully elucidated but may contribute to its overall pharmacological profile.
Quantitative Data: Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency. For oxprenolol, the following quantitative data has been reported:
| Receptor Target | Ligand | Kᵢ (nM) | Tissue/Cell Source |
| 5-HT₁ₐ | Oxprenolol | 94.2 | Rat Brain |
| 5-HT₁ₑ | Oxprenolol | 642 | Rat Brain |
Kᵢ (Inhibition Constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or when the radioligand concentration is much lower than its Kₔ. A lower Kᵢ value indicates a higher binding affinity.
Specific Kᵢ or IC₅₀ values for oxprenolol at human β1- and β2-adrenergic receptors are not consistently available in the public domain. However, the experimental protocols to determine these values are well-established.
Cyclopenthiazide: A Thiazide Diuretic
Cyclopenthiazide is a thiazide diuretic that primarily targets the kidneys to induce diuresis and natriuresis, thereby lowering blood pressure.[11]
Primary Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter (NCC)
The principal molecular target of cyclopenthiazide is the Na⁺-Cl⁻ cotransporter (NCC), also known as the thiazide-sensitive cotransporter, which is encoded by the SLC12A3 gene.[11][12] The NCC is located on the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[11]
Cyclopenthiazide binds to a specific site on the NCC protein, which overlaps with the chloride binding site.[11] This binding locks the transporter in an outward-facing conformation, preventing the translocation of both sodium and chloride ions from the tubular fluid into the epithelial cells.[11][12] The resulting increase in the luminal concentration of Na⁺ and Cl⁻ osmotically retains water, leading to increased urine output (diuresis) and sodium excretion (natriuresis).[11] This reduction in extracellular fluid volume contributes to the lowering of blood pressure.
Secondary Mechanisms of Action
Thiazide diuretics, including cyclopenthiazide, are also known to have a vasodilatory effect that contributes to their long-term antihypertensive efficacy. The precise mechanisms are still under investigation but are thought to involve a direct action on vascular smooth muscle.
The inhibition of NCC by cyclopenthiazide leads to a cascade of downstream effects on the handling of other electrolytes:
-
Potassium (K⁺) Excretion: The increased delivery of sodium to the collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of Na⁺ through ENaC creates a negative electrical potential in the lumen, which drives the secretion of K⁺ into the urine, potentially leading to hypokalemia.
-
Magnesium (Mg²⁺) Excretion: Thiazides can increase the urinary excretion of magnesium, which may lead to hypomagnesemia with chronic use.
Quantitative Data: Inhibitory Potency
| Thiazide Diuretic | Relative Potency |
| Polythiazide | Most Potent |
| Metolazone | ↓ |
| Bendroflumethiazide | ↓ |
| Trichlormethiazide | ↓ |
| Chlorthalidone | Least Potent |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This assay is the gold standard for determining the binding affinity of a ligand (e.g., oxprenolol) to a receptor.[13][14]
The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibition constant (Kᵢ).[14]
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human β1- or β2-adrenergic receptor) or tissue homogenates.[13][14]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled test compound (oxprenolol).[14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.[13][14]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known potent antagonist) from the total binding. The data are then fitted to a competition binding curve to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
In Vitro Ion Flux Assay for NCC Inhibition
This functional assay directly measures the activity of the NCC and its inhibition by compounds like cyclopenthiazide.[11][15]
The assay measures the uptake of a specific tracer ion (e.g., radioactive ²²Na⁺ or a fluorescent Cl⁻-sensitive dye) into cells expressing the NCC. The inhibition of this ion flux by a test compound is quantified to determine its IC₅₀.[11][16]
-
Cell Culture: A stable cell line (e.g., HEK293) co-expressing the human NCC and a Cl⁻-sensitive yellow fluorescent protein (YFP) is used.[15][16]
-
Assay Setup: Cells are seeded in a 96-well plate. Prior to the assay, the cells are incubated in a hypotonic, Cl⁻- and K⁺-free buffer to activate the endogenous WNK-SPAK signaling pathway, which phosphorylates and activates NCC.[16]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (cyclopenthiazide).
-
Initiation of Ion Flux: An uptake buffer containing a specific tracer ion (e.g., Cl⁻) is added to the wells. The influx of Cl⁻ into the cells quenches the YFP fluorescence.[15][16]
-
Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.[16]
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of Cl⁻ influx. The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The data are then fitted to a dose-response curve to determine the IC₅₀ value.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Oxprenolol's antagonistic action on the β1-adrenergic receptor signaling pathway.
Cyclopenthiazide's inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the nephron.
Experimental Workflows
Workflow for a competitive radioligand binding assay.
Workflow for an in vitro ion flux assay.
References
- 1. Oxprenolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 8. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ichapps.com [ichapps.com]
- 10. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Slow-Release Oxprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a well-established, non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2][3] It is utilized in the management of various cardiovascular disorders, primarily hypertension and angina pectoris.[3][4][5] The development of a slow-release (SR) formulation of oxprenolol was driven by the need to improve patient compliance by reducing dosing frequency and to provide a more consistent therapeutic effect over a 24-hour period.[6] This formulation is designed to maintain steady plasma concentrations, thereby minimizing the peaks and troughs associated with conventional, rapid-release (RR) preparations.[7][8] This guide provides an in-depth technical overview of the pharmacological profile of slow-release oxprenolol, synthesizing data from key studies.
Pharmacodynamics
Mechanism of Action
Oxprenolol exerts its therapeutic effects primarily through competitive, non-selective antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][9]
-
Beta-1 Receptor Blockade: By blocking β1-receptors located in the heart, oxprenolol antagonizes the effects of catecholamines like epinephrine and norepinephrine.[1][10] This leads to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output and blood pressure.[9]
-
Beta-2 Receptor Blockade: Blockade of β2-receptors in the juxtaglomerular apparatus inhibits renin release, which in turn reduces the production of angiotensin II and aldosterone.[1][10] This action contributes to its antihypertensive effect by preventing vasoconstriction and water retention.[10] However, β2-blockade in the bronchioles can lead to bronchoconstriction, a significant side effect in susceptible individuals.[9]
-
Intrinsic Sympathomimetic Activity (ISA): Oxprenolol possesses partial agonist activity, meaning it can cause a slight activation of the beta-receptors it blocks. This ISA is thought to mitigate some of the adverse effects associated with pure antagonists, such as excessive bradycardia or a decrease in resting cardiac output.[1][2]
-
Membrane-Stabilizing Activity: Similar to some anti-arrhythmic agents, oxprenolol has membrane-stabilizing properties, which can help prevent abnormal electrical activity in the heart.[9]
Signaling Pathway
The primary mechanism involves the blockade of the G-protein coupled β-adrenergic receptor pathway. Normally, catecholamine binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological responses. Oxprenolol competitively inhibits the initial step of this cascade.
Pharmacokinetics
The slow-release formulation of oxprenolol was designed to modify its pharmacokinetic profile to allow for once-daily dosing and more stable plasma concentrations.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Conventional oxprenolol is well absorbed, but the slow-release formulation exhibits a delayed and prolonged absorption phase.[8][11] Peak plasma concentrations (Cmax) are lower and the time to reach peak concentration (Tmax) is longer compared to the rapid-release version.[7][11] The apparent half-life of absorption is significantly increased from approximately 0.40 hours for rapid-release to 2.4 hours for the slow-release formulation.[8][11] The influence of food on the absorption from the slow-release formulation is not significant, making it a reliable dosage form for both fasted and non-fasted states.[12]
-
Distribution: As a moderately lipophilic compound, oxprenolol can cross the blood-brain barrier, which may contribute to a higher incidence of central nervous system (CNS) side effects compared to more hydrophilic beta-blockers.[1][4] Approximately 80% of oxprenolol is bound to plasma proteins.[2]
-
Metabolism: Oxprenolol undergoes considerable first-pass metabolism in the liver.[1][2]
-
Excretion: The drug is primarily excreted via the kidneys after metabolism.[4] The apparent elimination half-life of oxprenolol is approximately 1-2 hours.[4][8]
Bioavailability
The oral bioavailability of oxprenolol ranges from 20-70% due to first-pass metabolism.[1] Studies comparing slow-release and rapid-release formulations have found their relative bioavailabilities to be similar, indicating that the total amount of drug absorbed over a dosing interval is comparable.[8][11] An absolute bioavailability of approximately 42% has been reported for an Oros® delivery system of oxprenolol.[13]
Pharmacokinetic Data Summary
| Parameter | Conventional (Rapid-Release) Oxprenolol | Slow-Release (SR) Oxprenolol | Reference(s) |
| Bioavailability | 20-70% | Similar relative bioavailability to RR | [1],[8] |
| Tmax (Time to Peak) | ~1-2 hours | Delayed; ~3-6 hours | [8],[14] |
| Cmax (Peak Concentration) | Higher | Lower than RR | [7],[11] |
| Absorption Half-Life | ~0.40 hours | ~2.4 hours | [8],[11] |
| Elimination Half-Life | ~1-2 hours | ~2 hours (apparent) | [8],[4] |
| Protein Binding | ~80% | ~80% | [2] |
| Effect of Food | Can increase elimination half-life | No significant effect on plasma profile | [12] |
Experimental Workflow for Pharmacokinetic Analysis
A typical clinical study to determine the pharmacokinetic profile of slow-release oxprenolol follows a structured workflow.
Clinical Efficacy
Slow-release oxprenolol has been evaluated for its efficacy in treating hypertension and angina pectoris, often in comparison to its conventional counterpart or other beta-blockers.
Hypertension
In patients with mild essential hypertension, once-daily slow-release oxprenolol (160-320 mg/day) has been shown to effectively control blood pressure.[15] Studies comparing once-daily SR oxprenolol with twice-daily conventional oxprenolol found no significant difference in their ability to lower blood pressure and pulse rate, confirming the efficacy of the once-daily regimen.[16]
Angina Pectoris
For patients with stable angina, slow-release oxprenolol provides a sustained therapeutic effect. A single 160 mg dose of SR oxprenolol was shown to reduce exercise-induced tachycardia for at least 14 hours, a longer duration than an 80 mg dose of the conventional formulation.[7][17] In a double-blind, crossover study, 160 mg/day of SR oxprenolol was compared to 40 mg of propranolol given three times daily. Both drugs produced an equipotent reduction in the frequency of anginal attacks and a significant increase in exercise tolerance.[18] However, another study noted that the beneficial effect of SR oxprenolol on exercise tolerance may decrease by the 24-hour mark compared to propranolol given four times daily, suggesting the dosing interval may be critical.[6]
Clinical Trial Data Summary
| Study Focus | Patient Population | Dosage | Key Findings | Reference(s) |
| Hypertension | 20 hypertensive patients | SR Oxprenolol (once daily) vs. Conventional Oxprenolol (twice daily) | Both formulations lowered blood pressure and pulse rate significantly with no difference between them. | [16] |
| Hypertension | 28 patients with mild essential hypertension | SR Oxprenolol (160-320 mg/day) alone or in combination | SR oxprenolol effectively controlled blood pressure. Exercise-induced rise in systolic BP was significantly reduced. | [15] |
| Angina Pectoris | 18 patients with stable angina | SR Oxprenolol (160 mg/day) vs. Propranolol (40 mg TID) | Both drugs produced equipotent reduction in anginal attacks and increased exercise tolerance. | [18] |
| Angina Pectoris | 23 patients with stable angina | SR Oxprenolol (160 mg once daily) vs. Propranolol (40 mg QID) | SR oxprenolol did not exert as consistent a beneficial effect on exercise tolerance over 24h as propranolol QID. | [6] |
| Pharmacodynamics | 6 healthy volunteers | SR Oxprenolol (160 mg) vs. Conventional Oxprenolol (80 mg) | 160 mg SR formulation reduced exercise-induced tachycardia for at least 14 hours, versus 8 hours for 80 mg conventional. | [7],[17] |
Logical Flow of a Crossover Clinical Trial
Crossover studies are frequently used to compare different drug formulations within the same subjects, minimizing inter-individual variability.
Safety and Tolerability
The safety profile of slow-release oxprenolol is consistent with that of other non-selective beta-blockers.
Adverse Effects
-
Common Side Effects: Fatigue, dizziness, light-headedness (especially orthostatic hypotension), gastrointestinal issues (nausea, diarrhea), and cold extremities are frequently reported.[19][20]
-
Moderate Side Effects: Bradycardia (slow heart rate), sleep disturbances (insomnia, vivid dreams), shortness of breath, and mood changes can occur.[19]
-
Serious Side Effects (Rare): Severe bradycardia, worsening heart failure, and bronchospasm (particularly dangerous for asthmatics) are rare but require immediate medical attention.[19][20]
-
Long-term Effects: Potential for weight gain and sexual dysfunction has been noted with prolonged use.[19]
Contraindications
Oxprenolol is contraindicated in patients with:
-
Uncontrolled heart failure[5]
-
Severe bradycardia or heart block[5]
-
Cardiogenic shock[5]
-
Known hypersensitivity to the drug[5]
Precautions
Caution is advised in patients with diabetes, as beta-blockers can mask the signs of hypoglycemia (like tachycardia).[21] Abrupt withdrawal should be avoided as it can exacerbate angina or lead to myocardial infarction.[5] Due to its lipophilicity and CNS penetration, patients should be monitored for CNS effects like depression or sleep disturbances.[1]
Experimental Protocols
In Vitro Dissolution Testing for Slow-Release Formulations
-
Objective: To determine the rate and extent of drug release from the slow-release tablet in a controlled laboratory environment, often to establish an in vitro-in vivo correlation (IVIVC).
-
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
-
Medium: Typically, a series of buffers simulating the pH of the gastrointestinal tract (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffers at pH 4.5 and 6.8).
-
Procedure:
-
Place one slow-release oxprenolol tablet in each dissolution vessel containing the medium at 37°C ± 0.5°C.
-
Rotate the paddle/basket at a specified speed (e.g., 50 RPM).
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh medium to maintain sink conditions.
-
Analyze the samples for oxprenolol concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
In Vivo Bioavailability Study Protocol
-
Objective: To compare the rate and extent of absorption of slow-release oxprenolol with a reference product (e.g., conventional oxprenolol or an aqueous solution).
-
Design: Single-dose, randomized, two-period crossover study in healthy volunteers.
-
Methodology:
-
Subject Selection: Healthy adult volunteers are screened for inclusion/exclusion criteria.
-
Drug Administration: After an overnight fast, subjects receive a single dose of either the test (SR oxprenolol) or reference formulation.
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-specified times (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
-
Washout Period: A washout period of at least 7-10 elimination half-lives separates the two treatment periods.
-
Second Period: Subjects receive the alternate formulation.
-
Sample Analysis: Plasma is separated and analyzed for oxprenolol concentration using a validated method like gas-liquid chromatography.[8]
-
Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated and statistically compared to assess bioequivalence.
-
Pharmacodynamic Assessment: Standardized Exercise Test
-
Objective: To quantify the degree of beta-blockade by measuring the reduction in exercise-induced tachycardia.[7][8]
-
Procedure:
-
Baseline: A baseline exercise test is performed on a treadmill or bicycle ergometer to determine the workload required to achieve a target heart rate.
-
Post-Dose Testing: After administration of oxprenolol (or placebo), the exercise test is repeated at various time points (e.g., 2, 8, 14, 24 hours).
-
Measurements: Heart rate and blood pressure are measured at rest and during the final minutes of each exercise stage.[8]
-
Analysis: The percentage reduction in exercise heart rate compared to placebo is calculated at each time point to assess the magnitude and duration of the pharmacodynamic effect.
-
Conclusion
Slow-release oxprenolol represents a logical refinement of the conventional formulation, offering a favorable pharmacokinetic profile characterized by delayed absorption and sustained plasma levels. This allows for effective once-daily administration in the management of hypertension and angina pectoris, potentially improving long-term patient adherence. While its clinical efficacy is comparable to multi-dose regimens of conventional oxprenolol and other beta-blockers, its sustained action provides more consistent beta-blockade over the dosing interval. The safety and tolerability profile is well-established and consistent with the non-selective beta-blocker class. For drug development professionals, the study of slow-release oxprenolol serves as a valuable case study in formulation science aimed at optimizing therapeutic outcomes.
References
- 1. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Oxprenolol - Wikipedia [en.wikipedia.org]
- 5. medindia.net [medindia.net]
- 6. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 10. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Absorption and excretion of rapid and slow release oxprenolol and their effects on heart rate and blood pressure during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability of conventional and slow-release oxprenolol in fasted and nonfasted individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the activity and plasma levels of oxprenolol, slow release oxprenolol, long acting propranolol and sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term treatment with slow release oxprenolol alone, or in combination with other drugs: effects on blood pressure, lipoproteins and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Once daily beta-blocker in hypertension--oxprenolol slow-release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison of slow release with conventional oxprenolol: plasma concentrations and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of clinical effects of propranolol (Inderal) with once daily slow-release oxprenolol (Slow Trasicor) in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are the side effects of Oxprenolol? [synapse.patsnap.com]
- 20. What are the side effects of Oxprenolol Hydrochloride? [synapse.patsnap.com]
- 21. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Targets of Cyclopenthiazide in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema.[1] Its primary therapeutic action is centered on the renal tubules, where it modulates ion transport to induce diuresis. This technical guide provides a comprehensive overview of the cellular and molecular targets of cyclopenthiazide within the renal tubules. We delve into its primary mechanism of action, the upstream regulatory pathways, downstream physiological consequences, and secondary or off-target effects. This document synthesizes available quantitative data, details key experimental protocols for studying its effects, and provides visual representations of the critical signaling pathways and experimental workflows involved.
Primary Molecular Target: The Na+-Cl− Cotransporter (NCC)
The principal cellular target of cyclopenthiazide in the renal tubules is the Na+-Cl− cotransporter (NCC) , also known as the thiazide-sensitive cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3).[2][3] This integral membrane protein is predominantly located in the apical membrane of the distal convoluted tubule (DCT) cells.[2][4] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream.[2][5]
Mechanism of NCC Inhibition
Cyclopenthiazide exerts its diuretic effect through direct inhibition of NCC.[2] Structural and functional studies, including cryo-electron microscopy, have elucidated the molecular basis of this inhibition.[2][6] Thiazide diuretics, including cyclopenthiazide, bind to a specific pocket on the NCC protein that overlaps with the chloride-binding site.[2][7] This binding has a dual inhibitory effect:
-
Competitive Inhibition: By occupying a site that overlaps with the chloride-binding site, cyclopenthiazide directly competes with chloride ions, preventing their transport.[2][8]
-
Conformational Locking: The binding of cyclopenthiazide locks the NCC protein in an outward-facing conformation.[6][7] This prevents the conformational changes necessary for the translocation of both sodium and chloride ions across the cell membrane, effectively halting the transport cycle.[7][8]
This inhibition leads to an increased concentration of Na+ and Cl− in the tubular fluid, which osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[2][9]
Upstream Regulatory Signaling Pathway: The WNK-SPAK/OSR1 Kinase Cascade
The activity of NCC is dynamically regulated by a complex signaling pathway known as the WNK-SPAK/OSR1 kinase cascade.[2][10] This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli. The key components of this pathway are:
-
With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) that act as sensors of intracellular chloride concentration and other signals.[10]
-
STE20/SPS1-related Proline/Alanine-rich Kinase (SPAK) and Oxidative Stress-Responsive Kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.[10]
Under conditions that promote salt retention, WNK kinases phosphorylate and activate SPAK and OSR1.[10] Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues in the N-terminal domain of NCC.[10] This phosphorylation is a critical step for the activation and trafficking of NCC to the apical membrane, thereby increasing its transport activity.[2]
It is important to note that cyclopenthiazide's inhibitory action is independent of this activation pathway. It directly inhibits both the phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC protein.[2]
Quantitative Data
Table 1: Comparative Potency and Efficacy of Thiazide Diuretics
| Diuretic | Class | Relative Antihypertensive Potency | Reference |
|---|---|---|---|
| Cyclopenthiazide | Thiazide | Potency comparable to or slightly greater than hydrochlorothiazide. | [9] |
| Polythiazide | Thiazide | > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone (based on rat NCC inhibition) | [4] |
| Hydrochlorothiazide | Thiazide | Less potent than chlorthalidone and indapamide in lowering blood pressure. | [6] |
| Chlorthalidone | Thiazide-like | More potent in lowering blood pressure than hydrochlorothiazide. | [6] |
| Indapamide | Thiazide-like | More potent in lowering blood pressure than hydrochlorothiazide. |[6] |
Table 2: Dose-Dependent Effects of Cyclopenthiazide on Blood Pressure and Serum Potassium (Human Data)
| Parameter | Dosage | Change from Baseline | Study Type |
|---|---|---|---|
| Systolic Blood Pressure | 0.5 mg/day | -19.3 mmHg | Randomized Crossover[6] |
| Diastolic Blood Pressure | 0.5 mg/day | -11.5 mmHg | Randomized Crossover[6] |
| Systolic/Diastolic BP | 125 µ g/day | Significant reduction vs placebo | Randomized Controlled Trial[6] |
| Systolic/Diastolic BP | 500 µ g/day | Significant reduction vs placebo | Randomized Controlled Trial[6] |
| Serum Potassium | 500 µ g/day | -0.6 mmol/L | Randomized Controlled Trial[6] |
Table 3: In Vivo Effects of Cyclopenthiazide on Urinary Excretion (Rat Data)
| Parameter | Dosage | Effect |
|---|
| p-aminohippurate (PAH) excretion | 0.5 mg/kg; i.p.; daily for 3 days | Increased excretion[9] |
Downstream Consequences of NCC Inhibition
The inhibition of NCC by cyclopenthiazide initiates a cascade of events within the renal tubules, affecting the handling of several other electrolytes.
Increased Potassium Excretion (Kaliuresis)
The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC).[2] The subsequent rise in sodium reabsorption in this segment generates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium into the urine, potentially leading to hypokalemia (low serum potassium).[2]
Decreased Calcium Excretion (Hypocalciuria)
Thiazide diuretics, including cyclopenthiazide, are known to have a hypocalciuric effect, meaning they decrease the excretion of calcium in the urine.[5] This effect is multifaceted and appears to be dependent on volume status.
-
With Volume Contraction: Increased calcium reabsorption in the proximal tubule plays a major role.
-
Without Volume Contraction: The effect is likely mediated by increased calcium reabsorption in the DCT through the upregulation of apical calcium channels (TRPV5) and calcium-binding proteins (calbindin-D28k and calbindin-D9k).
Increased Magnesium Excretion
Thiazide diuretics can lead to increased urinary excretion of magnesium, which may result in hypomagnesemia.
Secondary and Off-Target Effects
Beyond its primary action on NCC, cyclopenthiazide and other thiazides are known to have effects outside of the DCT.
Vasodilatory Effects
Cyclopenthiazide possesses vasodilatory properties that contribute to its long-term antihypertensive effects.[9] This effect is independent of its renal action on NCC.[2] The precise molecular mechanisms are not fully understood but are thought to involve:
-
Direct inhibition of smooth muscle contraction. [6]
-
Alterations in ion channel activity in vascular smooth muscle cells, potentially leading to hyperpolarization and relaxation. [2] One proposed mechanism involves the opening of large-conductance calcium-activated potassium (KCa) channels.[11][12]
Interaction with Other Renal Transporters
While highly specific for NCC, some studies suggest that thiazides can interact with other renal transporters, which may contribute to their overall effect and side-effect profile. For instance, thiazides require secretion into the tubular lumen via organic anion transporters (OATs) to reach their site of action.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular targets of cyclopenthiazide.
In Vitro NCC Inhibition Assay (²²Na+ Uptake Assay)
This assay is a gold standard for determining the inhibitory potency (IC50) of a compound on NCC activity in a controlled cellular environment.[4][6]
-
Objective: To quantify the dose-dependent inhibition of NCC-mediated sodium uptake by cyclopenthiazide.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human NCC (hNCC).[6]
-
Methodology:
-
Cell Culture and Seeding: Culture HEK293-hNCC cells in appropriate media and seed in 96-well plates until confluent.[4]
-
Pre-incubation: Wash cells with a pre-incubation buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of cyclopenthiazide dissolved in a suitable vehicle (e.g., DMSO).[6]
-
Initiation of Uptake: Initiate sodium uptake by adding an uptake buffer containing radioactive ²²Na⁺.[4]
-
Termination of Uptake: After a defined period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold buffer.[4]
-
Quantification: Lyse the cells and quantify the intracellular ²²Na⁺ using a scintillation counter.[4]
-
Data Analysis: Plot the rate of ²²Na⁺ uptake against the logarithm of the cyclopenthiazide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NCC activity as a thiazide-sensitive current in isolated DCT cells.[2]
-
Objective: To directly measure the inhibition of NCC-mediated ion currents by cyclopenthiazide.
-
Preparation: Isolated distal convoluted tubules from a suitable animal model (e.g., mouse or rabbit).[2]
-
Methodology:
-
Tubule Isolation: Isolate kidneys and mechanically and enzymatically digest the tissue to obtain individual nephron segments. Isolate DCT segments under a stereomicroscope.[2]
-
Electrophysiological Recording:
-
Adhere isolated tubules to a coverslip in a perfusion chamber on an inverted microscope.
-
Prepare borosilicate glass micropipettes (3-7 MΩ resistance) filled with an appropriate intracellular solution.
-
Approach a single DCT cell and form a high-resistance (GΩ) seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Measurement of NCC Activity:
-
Clamp the cell at a specific holding potential.
-
Perfuse the cell with an extracellular solution containing Na+ and Cl− to establish a baseline current.
-
Apply cyclopenthiazide to the bath solution and record the change in current. The difference in current before and after application represents the thiazide-sensitive NCC activity.[2]
-
-
Data Analysis: Analyze the recorded currents to determine the magnitude of the thiazide-sensitive component. Perform dose-response experiments to determine the IC50.[2]
-
Conclusion
The primary cellular target of cyclopenthiazide in the renal tubules is the Na+-Cl− cotransporter (NCC). By specifically inhibiting this transporter in the distal convoluted tubule, cyclopenthiazide effectively reduces sodium and chloride reabsorption, leading to its diuretic and antihypertensive effects. Its action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway and results in a cascade of downstream effects on potassium and calcium handling. Furthermore, secondary vasodilatory effects contribute to its overall therapeutic profile. A thorough understanding of these cellular targets and mechanisms is crucial for the rational design of novel diuretic agents and for optimizing the clinical use of existing thiazide diuretics.
References
- 1. Proteomic analysis of rat proximal tubule cells following stretch-induced apoptosis in an in vitro model of kidney obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New SLC12A3 disease causative mutation of Gitelman’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proteomic analysis of altered proteins in distal renal tubular cells in response to calcium oxalate monohydrate crystal adhesion: Implications for kidney stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
Early Clinical Studies of Trasidrex in Hypertension: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies investigating the efficacy and safety of Trasidrex, a fixed-dose combination of slow-release oxprenolol and cyclopenthiazide, in the management of hypertension. This document summarizes key quantitative data, details experimental methodologies from seminal trials, and visualizes the underlying pharmacological mechanisms and study designs.
Core Efficacy and Safety Data
The initial clinical investigations of this compound demonstrated its efficacy in lowering blood pressure in patients with hypertension. The following tables summarize the quantitative data extracted from key early studies.
Blood Pressure Reduction
Table 1: Summary of Blood Pressure (BP) Reduction in Hypertensive Patients Treated with this compound
| Study | Baseline Mean BP (mmHg) | Post-Treatment Mean BP (mmHg) | Mean Reduction (mmHg) | Treatment Duration | Study Population |
| Forrest, 1980[1] | 179/108 | 155/93 | 24/15 | 4 weeks | 678 hypertensive patients with diastolic BP > 100 mmHg despite existing beta-blocker therapy. |
| South African Multicentre Trial, 1978[2] | Not Specified | Not Specified | This compound showed "significantly superior antihypertensive activity" compared to methyldopa. | 10 weeks | 238 patients with essential hypertension. |
| Multicentre General Practice Study, 1981[3] | Not Specified | Not Specified | "Statistically significant reductions in blood pressures" were maintained throughout the study. | Up to 1 year | Part I: 89 hypertensive patients. Part II: 67 hypertensive patients. |
| J Int Med Res, 1978[4] | Not Specified | Not Specified | "Blood pressure control was marginally improved" upon switching from a free combination of slow oxprenolol and cyclopenthiazide. | Not Specified | 62 hypertensive patients. |
| J Int Med Res, 1979[5] | Not Specified | Not Specified | "Blood pressure control was marginally improved" upon switching from a free combination. | 12 weeks | General practice patients with essential hypertension. |
Heart Rate Changes and Side Effects
Table 2: Heart Rate (HR) Changes and Reported Side Effects in Clinical Trials of this compound
| Study | Heart Rate Change | Reported Side Effects |
| Forrest, 1980[1] | Not Specified | No increase in the reporting of unpleasant side-effects. |
| South African Multicentre Trial, 1978[2] | Pulse rate was "significantly decreased" with the oxprenolol-containing regimen. | The overall incidence of side-effects was low. Erythema was noted in the oxprenolol group, while sleepiness and dry mouth were more common with methyldopa. |
| Multicentre General Practice Study, 1981[3] | "Statistically significant reductions in...pulse rates" were maintained throughout the study. | The most common symptoms were headache and heartburn. Three patients discontinued due to unwanted effects in Part I, and four withdrew due to adverse effects in Part II. |
| J Int Med Res, 1978[4] | Not Specified | No increase in side-effects. |
| J Int Med Res, 1979[5] | Not Specified | This compound was tolerated equally as well as the free combination. |
Experimental Protocols
The following sections detail the methodologies employed in the key early clinical studies of this compound. It is important to note that the level of detail available in the original publications varies.
Forrest, 1980: An Open-Label General Practice Study
-
Study Design: An open-label, non-comparative study.
-
Patient Population: 678 hypertensive patients from general practice whose resting diastolic blood pressure remained above 100 mmHg despite their current beta-blocker therapy.
-
Intervention: Previous antihypertensive treatment was discontinued, and patients were started on this compound (160 mg slow-release oxprenolol and 0.25 mg cyclopenthiazide) at a dose of one or two tablets daily.
-
Duration of Treatment: 4 weeks.
-
Outcome Measures: Blood pressure levels were measured before and after the 4-week treatment period. The incidence of side effects was also monitored.
-
Data Analysis: The study reported a significant fall in blood pressure levels, although the specific statistical tests used were not detailed in the abstract.
South African Multicentre Trial, 1978: A Double-Blind, Randomized Controlled Trial
-
Study Design: A double-blind, randomized, parallel-group, multicentre trial.
-
Patient Population: 238 patients with a diagnosis of essential hypertension, recruited from 39 general practice centers.
-
Intervention:
-
Group 1: Slow-release oxprenolol (160 mg), cyclopenthiazide (0.25 mg), and potassium chloride (600 mg) administered once daily.
-
Group 2: Methyldopa (250 mg) administered three times daily.
-
-
Washout Period: A 2-week placebo washout period was implemented before the initiation of active treatment.
-
Duration of Treatment: 10 weeks.
-
Outcome Measures: The primary outcome was the change in blood pressure. Pulse rate and the incidence of side effects were also assessed.
-
Data Analysis: The study reported that both treatments significantly reduced blood pressure, with the oxprenolol/cyclopenthiazide combination demonstrating significantly superior antihypertensive activity compared to methyldopa. The statistical methods were not specified in the abstract.
Multicentre General Practice Study, 1981: A Long-Term Follow-Up Study
-
Study Design: This study consisted of two parts, both appearing to be open-label, long-term follow-up investigations.
-
Patient Population:
-
Part I: 89 hypertensive patients.
-
Part II: 67 hypertensive patients.
-
-
Intervention: Patients were treated with a combination of slow-release oxprenolol HCl (160 mg), cyclopenthiazide (0.25 mg), and potassium chloride (600 mg) (this compound).
-
Washout Period (Part II): A 2-week washout period was conducted before the start of the treatment.
-
Duration of Treatment:
-
Part I: 9 months.
-
Part II: 1 year.
-
-
Outcome Measures: Supine and standing blood pressures and pulse rates were measured. The incidence of side effects and patient withdrawals were also recorded.
-
Data Analysis: The study reported statistically significant reductions in blood pressure and pulse rates that were maintained throughout the study period. The specific statistical tests used were not detailed in the abstract.
Visualizing Mechanisms and Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the pharmacological mechanisms of the constituent components of this compound and a generalized workflow for the clinical trials.
Signaling Pathway of Oxprenolol
Caption: Signaling pathway of Oxprenolol.
Signaling Pathway of Cyclopenthiazide
Caption: Signaling pathway of Cyclopenthiazide.
Generalized Experimental Workflow for this compound Clinical Trials
Caption: Generalized experimental workflow.
Conclusion
The early clinical studies of this compound consistently demonstrated its efficacy in lowering blood pressure in a variety of hypertensive patient populations. The combination of a beta-blocker with intrinsic sympathomimetic activity and a thiazide diuretic provided a potent antihypertensive effect that was generally well-tolerated. The fixed-dose combination was also suggested to potentially improve patient compliance compared to free-dose regimens. While these early studies established the clinical utility of this compound, modern clinical trial standards would necessitate more detailed reporting of methodologies, including specific inclusion and exclusion criteria, standardized blood pressure measurement techniques, and comprehensive statistical analysis plans. This guide serves as a comprehensive summary of the foundational clinical research on this combination therapy for hypertension.
References
- 1. Diagnosis of psychosocial risk factors in prevention of low back pain in athletes (MiSpEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
Synergistic antihypertensive effects of beta-blockers and diuretics
An In-depth Technical Guide to the Synergistic Antihypertensive Effects of Beta-Blockers and Diuretics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synergistic relationship between beta-blockers and diuretics in the management of hypertension. It details the underlying physiological mechanisms, presents quantitative data from key clinical studies, and outlines detailed experimental protocols for assessing this synergy in both preclinical and clinical settings.
Rationale for Combination Therapy
The combination of a beta-blocker and a thiazide diuretic is a well-established and effective strategy for managing hypertension.[1] The synergistic, or at least additive, antihypertensive effect stems from their complementary mechanisms of action.[1]
-
Thiazide Diuretics: These agents, such as hydrochlorothiazide (HCTZ) or chlorthalidone, primarily lower blood pressure by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidney.[1] This action increases sodium and water excretion, leading to a reduction in extracellular fluid volume, plasma volume, and ultimately, cardiac output.[1][2] However, this natriuresis can trigger compensatory physiological responses, including an activation of the Renin-Angiotensin-Aldosterone System (RAAS), which can counteract the blood pressure-lowering effect.[3]
-
Beta-Blockers: These drugs (e.g., atenolol, metoprolol, bisoprolol) block beta-adrenergic receptors.[1] Their antihypertensive effects are mediated through multiple pathways, including reducing cardiac output, decreasing sympathetic outflow from the central nervous system, and, crucially, inhibiting the release of renin from the juxtaglomerular cells of the kidney.[1][4][5]
The synergy arises from the beta-blocker's ability to blunt the compensatory renin release induced by the diuretic, leading to a more profound and sustained reduction in blood pressure than can be achieved with either agent alone.[3][6]
Core Signaling Pathways of Synergistic Action
The primary nexus of the synergistic interaction between beta-blockers and diuretics is the Renin-Angiotensin-Aldosterone System (RAAS). Diuretics stimulate the RAAS, while beta-blockers inhibit it, creating a powerful antihypertensive combination.
As shown in Figure 1, thiazide diuretics act on the distal convoluted tubule to increase sodium excretion. This leads to a decrease in plasma volume and also stimulates the juxtaglomerular apparatus (via the macula densa) to release renin, activating the RAAS as a compensatory mechanism.[7] Beta-blockers directly counter this by blocking β1-adrenergic receptors on the juxtaglomerular cells, which are a primary stimulus for renin release.[4] This dual action—promoting natriuresis while simultaneously suppressing the primary counter-regulatory response—results in a significant, synergistic reduction in blood pressure.
Experimental Protocols
Assessing the synergistic antihypertensive effect requires rigorous preclinical and clinical experimental designs.
Preclinical Assessment in Animal Models
Objective: To determine if the combination of a beta-blocker and a diuretic reduces blood pressure more effectively than each agent alone in a hypertensive rat model.
Model: Fructose-Induced Hypertension in Wistar rats.[10]
-
Induction: Male Wistar rats are provided with a 10% fructose solution in their drinking water for 2-4 weeks to induce hypertension.[10]
Methodology: Non-Invasive Blood Pressure (NIBP) Measurement (Tail-Cuff Method) This method uses a tail cuff to occlude blood flow and a sensor to detect the return of flow, allowing for measurement of systolic and diastolic blood pressure.[11][12]
-
Acclimatization (Habituation): For several days prior to the experiment, each rat is placed in a restrainer for 15-30 minutes to minimize stress-induced blood pressure variations.[12]
-
Animal Preparation:
-
The rat is placed in the appropriate-sized restrainer.[11]
-
The animal is transferred to a warming chamber or placed on a warming platform to raise its body temperature to approximately 32°C. This induces vasodilation in the tail artery, which is critical for obtaining a reliable pulse signal.[11][13]
-
-
Cuff and Sensor Placement:
-
An occlusion cuff is placed around the base of the tail.
-
A volume pressure recording (VPR) or photoelectric sensor is placed on the tail distal to the occlusion cuff.[14]
-
-
Measurement Cycle:
-
The system software initiates the cycle. The tail cuff is automatically inflated to a pressure sufficient to occlude the tail artery (e.g., ~250 mmHg).[11]
-
The pressure is then slowly and linearly released.[11]
-
The sensor detects the first return of a pulse as the pressure drops, which corresponds to the systolic blood pressure .
-
The point at which the pulse waveform achieves maximum amplitude corresponds to the mean arterial pressure .
-
Diastolic blood pressure is often derived from these values but is considered less reliable with this method.[15]
-
-
Data Collection: For each animal at each time point, multiple measurement cycles (e.g., 5-10) are performed, and the average is calculated to ensure data consistency.
Clinical Assessment in Human Trials
A double-blind, randomized, crossover study design is a powerful method to compare the effects of monotherapy and combination therapy within the same patient, thereby reducing inter-individual variability.[16][17]
Objective: To compare the antihypertensive efficacy of a beta-blocker and a diuretic as monotherapies versus their fixed-dose combination.
Methodology: Randomized, Double-Blind Crossover Trial
-
Participant Recruitment: Patients with mild to moderate essential hypertension (e.g., diastolic BP 100-115 mmHg) are recruited.[18] Key exclusion criteria include secondary hypertension, severe cardiovascular disease, and contraindications to either drug class.[19]
-
Placebo Run-in Period (e.g., 4 weeks): All participants receive a placebo. This establishes a stable baseline blood pressure and ensures adherence.[18]
-
Randomization: Patients are randomly assigned to a treatment sequence. For a three-arm study (Drug A, Drug B, Combination A+B), there would be multiple possible sequences (e.g., A -> B -> A+B, B -> A+B -> A, etc.).
-
Treatment Period 1 (e.g., 4 weeks): Patients receive the first assigned treatment. Blood pressure and heart rate are measured at the end of this period, typically 24 hours after the last dose to assess trough effects.[16]
-
Washout Period (e.g., 2-4 weeks): Patients receive a placebo to eliminate the effects of the first treatment and allow blood pressure to return to baseline.[20][21] The duration should be at least 3-5 times the half-life of the drugs.
-
Treatment Period 2 (e.g., 4 weeks): Patients receive the second assigned treatment, followed by measurements.
-
Second Washout Period.
-
Treatment Period 3 (e.g., 4 weeks): Patients receive the third assigned treatment, followed by final measurements.
-
Data Analysis: Within-patient differences in blood pressure and heart rate are compared across the three treatment phases. The effect of the combination is compared to the effects of each monotherapy.[22]
Quantitative Data Summary
Clinical trials consistently demonstrate that the combination of a beta-blocker and a diuretic provides superior blood pressure reduction compared to monotherapy.
Table 1: Antihypertensive Efficacy of Beta-Blocker/Diuretic Combinations
| Combination (Daily Dose) | Study Population | Baseline BP (mmHg) | Δ SBP/DBP (mmHg) - Combination | Δ SBP/DBP (mmHg) - Monotherapy | Reference |
| Atenolol (100mg) + Chlorthalidone (25mg) | 15 Hypertensive Patients | 155 / 104 | -27.7 / -21.4 | Atenolol: -20.8 / -18.1Chlorthalidone: -15.9 / -13.8 | [22] |
| Atenolol (50mg) + Chlorthalidone (12.5mg) | 100 Elderly Hypertensive Patients | N/A | Significantly greater reduction than either component alone (p < 0.01) | N/A | [16] |
| Metoprolol (200mg) + HCTZ (25mg) | 140 Hypertensive Patients | 168 / 108 | -18 / -12 (once-daily) | N/A (Compared once vs twice daily dosing of combo) | [23] |
| Metoprolol (100mg) + HCTZ (12.5mg) | 562 Elderly (60-75 yrs) | N/A | Metoprolol + HCTZ added if needed. 65% responder rate at 8 weeks. | HCTZ alone: 61% responder rate at 8 weeks | [24] |
Table 2: Effects on Heart Rate and Key Biochemical Parameters
| Combination | Effect on Heart Rate | Effect on Plasma Renin Activity (PRA) | Effect on Serum Potassium | Effect on Serum Uric Acid | Reference |
| Atenolol + Chlorthalidone | Significant Reduction | Atenolol lowers PRA; diuretic may increase it, effect is blunted by atenolol.[3] | No significant disturbance reported in low-dose combo.[16] | N/A | [3][16] |
| Metoprolol + HCTZ | Significant Reduction | N/A | Hydrochlorothiazide regimen associated with significantly more hypokalemia. | Hydrochlorothiazide regimen associated with significantly more hyperuricemia. | [24] |
Note: The risk of adverse metabolic effects like hypokalemia and hyperuricemia is a known concern with thiazide diuretics, though using lower doses in combination products can mitigate this risk.[24][25][26]
Logical Framework for Synergy
The interaction can be simplified into a logical cause-and-effect workflow that demonstrates why the combination is more effective than the sum of its parts.
References
- 1. drugs.com [drugs.com]
- 2. Beta-adrenergic blocking agent and thiazide diuretic combination (Oral route) [sales-demo.adam.com]
- 3. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Beta-Blocker/Thiazide Diuretic Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Fructose-induced hypertension in rats is concentration- and duration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research SOP: SMALL ANIMAL NIBP SYSTEMS: SOP FOR OPERATION, SOFTWARE, AND TROUBLESHOOTING [researchsop.com]
- 12. Non Invasive blood pressure (NIBP) test [panlab.com]
- 13. Hypertension model in rats - Enamine [enamine.net]
- 14. kentscientific.com [kentscientific.com]
- 15. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 16. Atenolol and chlorthalidone in combination in the management of older hypertensive patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design Principles of Crossover Studies – Clinical Trial Design and Protocol Development – Clinical Research Made Simple [clinicalstudies.in]
- 18. Evaluation of the antihypertensive effect of atenolol in fixed or free combination with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. Crossover design to test antihypertensive drugs with self-recorded blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Atenolol and chlorthalidone in combination for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Antihypertensive treatment with metoprolol or hydrochlorothiazide in patients aged 60 to 75 years. Report from a double-blind international multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical effectiveness of low-dose chlorthalidone (6.25 mg) + atenolol combination in stage I hypertensive patients: a multicenter, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Oxprenolol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxprenolol, a non-selective beta-adrenergic receptor antagonist, has a long history in the management of cardiovascular diseases such as hypertension and angina pectoris. Its primary mechanism of action involves blocking β1 and β2-adrenergic receptors, but a deeper investigation reveals a more complex pharmacological profile.[1] This technical guide provides a comprehensive overview of the off-target effects of oxprenolol, offering crucial insights for cardiovascular research and drug development. Beyond its intended beta-blocking activity, oxprenolol exhibits significant interactions with serotonin receptors, possesses intrinsic sympathomimetic activity (ISA), and displays membrane-stabilizing activity (MSA). These off-target actions can contribute to both its therapeutic efficacy and potential side effects, making a thorough understanding essential for accurate interpretation of experimental data and the design of more selective therapeutic agents. This document details the quantitative parameters of these interactions, provides in-depth experimental protocols for their investigation, and visualizes the involved signaling pathways and experimental workflows.
Introduction to Oxprenolol's Core Pharmacology
Oxprenolol is a competitive antagonist at β1 and β2-adrenergic receptors.[1] By blocking these receptors in the heart and blood vessels, it reduces heart rate, cardiac output, and blood pressure.[2] A distinguishing feature of oxprenolol is its partial agonist activity at beta-adrenergic receptors, also known as intrinsic sympathomimetic activity (ISA), which means it can cause a mild stimulation of the receptor in the absence of the endogenous agonist.[1][3][4] Additionally, it possesses membrane-stabilizing properties, an effect it shares with some other beta-blockers like propranolol.[1][4] These ancillary properties contribute to its unique clinical profile.
Off-Target Interactions of Oxprenolol
Comprehensive screening and targeted studies have identified several key off-target interactions of oxprenolol that are of significant interest in cardiovascular research.
Interaction with Serotonin (5-HT) Receptors
A primary off-target activity of oxprenolol is its binding to serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This interaction is noteworthy as these receptors are also implicated in cardiovascular regulation.
Intrinsic Sympathomimetic Activity (ISA)
Oxprenolol's ISA is a manifestation of its partial agonism at β-adrenergic receptors. Unlike pure antagonists, oxprenolol can elicit a submaximal receptor response. This can be advantageous in preventing profound bradycardia or excessive negative inotropic effects.[3][4] The signaling cascade for ISA involves the partial activation of the Gs protein pathway, leading to a modest increase in cAMP production compared to a full agonist.
Membrane-Stabilizing Activity (MSA)
The membrane-stabilizing or "quinidine-like" effect of oxprenolol is attributed to its ability to block voltage-gated sodium channels in cardiac cells.[1][4] This action is similar to that of Class I antiarrhythmic drugs. While this effect is generally considered to be clinically relevant only at high concentrations, it can influence cardiac electrophysiology and contribute to its anti-arrhythmic properties.
Quantitative Data on Oxprenolol's On- and Off-Target Interactions
The following tables summarize the available quantitative data for oxprenolol's binding affinities and functional potencies at its primary and off-target sites.
| Target | Ligand | Parameter | Value (nM) | Assay Type | Tissue/Cell Source | Reference |
| β-adrenergic Receptor | Oxprenolol | Ki | 7.10 | Radioligand Binding | Rat Heart | [5] |
| β1-adrenergic Receptor | Oxprenolol | Kd | 2.09 | Radioligand Binding | Rat Heart | [5] |
| β2-adrenergic Receptor | Oxprenolol | Kd | 1.35 | Radioligand Binding | Rat Uterus | [5] |
| 5-HT Receptor (general) | Oxprenolol | IC50 | 23,300 | Radioligand Binding | Rat Sarcolemmal Membrane | [5] |
| 5-HT1A Receptor | Oxprenolol | Ki | 94.2 | Radioligand Binding | Rat Hippocampus | [5] |
| 5-HT1B Receptor | Oxprenolol | Ki | 642 | Radioligand Binding | Rat Striatum | [5] |
| Cardiac Sodium Channel (NaV1.5) | Oxprenolol | IC50 | Not Available | Electrophysiology | - | - |
| Activity | Parameter | Value | Assay | Reference |
| Intrinsic Sympathomimetic Activity (ISA) | EC50 (cAMP production) | Not Available | cAMP Assay | - |
| Intrinsic Sympathomimetic Activity (ISA) | Emax (% of full agonist) | Not Available | cAMP Assay | - |
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of oxprenolol for β-adrenergic and 5-HT receptors.
Principle: This is a competitive binding assay where the ability of unlabeled oxprenolol to displace a specific radiolabeled ligand from its receptor is measured.
Materials:
-
Membrane preparations from tissues or cells expressing the target receptor (e.g., rat heart for β-receptors, rat hippocampus for 5-HT1A receptors).
-
Radioligand (e.g., [3H]dihydroalprenolol for β-receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled oxprenolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., propranolol for β-receptors).
-
Competitive Binding: Membrane preparation, radioligand, and serial dilutions of oxprenolol.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of oxprenolol. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (for 5-HT1A Receptor Agonism)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of oxprenolol as a potential agonist at the Gi-coupled 5-HT1A receptor.
Principle: Activation of the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of oxprenolol to inhibit the forskolin-stimulated production of cAMP.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin.
-
Oxprenolol and a reference full agonist (e.g., 5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. The day before the assay, harvest and plate the cells in 384-well plates.
-
Compound Preparation: Prepare serial dilutions of oxprenolol and the reference agonist in stimulation buffer.
-
Assay Protocol: a. Remove the culture medium from the cells and add stimulation buffer. b. Add the serially diluted compounds to the wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit. e. Add the cAMP detection reagents according to the kit's protocol. f. Incubate as required and read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of oxprenolol. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Blockade
Objective: To quantify the inhibitory effect (IC50) of oxprenolol on the cardiac voltage-gated sodium channel, NaV1.5.
Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the membrane of a single cell. This protocol will assess the effect of oxprenolol on the sodium current (INa) generated by NaV1.5 channels.
Materials:
-
HEK293 cells stably expressing human NaV1.5.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2).
-
Oxprenolol stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Recording: a. Place a coverslip with cells in the recording chamber and perfuse with external solution. b. Approach a cell with the micropipette and form a high-resistance (GΩ) seal. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -120 mV. e. Apply a voltage protocol to elicit NaV1.5 currents (e.g., a depolarizing step to -10 mV for 20 ms).
-
Drug Application: After recording a stable baseline current, perfuse the cell with external solution containing increasing concentrations of oxprenolol.
-
Data Acquisition: Record the peak inward sodium current at each oxprenolol concentration.
-
Data Analysis: Normalize the peak current at each concentration to the baseline current. Plot the percentage of inhibition against the log concentration of oxprenolol. Fit the data with a Hill equation to determine the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of oxprenolol's on- and off-target effects.
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for identifying cardiovascular off-target effects.
Conclusion
The pharmacological profile of oxprenolol extends beyond its classification as a simple beta-blocker. Its interactions with serotonin receptors, intrinsic sympathomimetic activity, and membrane-stabilizing effects represent significant off-target activities with implications for its use in cardiovascular research and therapy. A comprehensive understanding and characterization of these off-target effects, utilizing the quantitative methods and experimental protocols outlined in this guide, are imperative for the accurate interpretation of research findings and for the rational design of future cardiovascular drugs with improved selectivity and safety profiles. This guide serves as a foundational resource for researchers to navigate the complexities of oxprenolol's pharmacology and to rigorously investigate the off-target effects of other cardiovascular agents.
References
- 1. fda.gov [fda.gov]
- 2. sophion.com [sophion.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide is a thiazide diuretic that has been a mainstay in the management of hypertension and edema for decades. Its efficacy stems from its specific action on the renal tubules, leading to increased natriuresis and diuresis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and analytical methodologies related to cyclopenthiazide. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its mechanism of action and analytical workflows to support further research and drug development endeavors.
Molecular Structure and Physicochemical Properties
Cyclopenthiazide, with the IUPAC name 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a synthetic benzothiadiazine derivative.[1] The molecule is a racemic mixture.[2]
Table 1: Physicochemical Properties of Cyclopenthiazide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ | [1] |
| Molecular Weight | 379.88 g/mol | [3] |
| CAS Number | 742-20-1 | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 230 °C | [4] |
| Water Solubility | 0.279 mg/mL | [5] |
| pKa (Strongest Acidic) | 9.07 | [5] |
Pharmacology
Mechanism of Action
The primary mechanism of action of cyclopenthiazide is the inhibition of the Na⁺-Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[6] By blocking the reabsorption of sodium and chloride ions from the tubular fluid, cyclopenthiazide increases the osmotic pressure within the tubule, leading to enhanced excretion of water, sodium, and chloride.[7] This diuretic and natriuretic effect reduces extracellular fluid volume, a key factor in its antihypertensive action.[7]
Long-term therapy with thiazide diuretics is also thought to lower blood pressure by reducing peripheral vascular resistance.[6] A proposed secondary mechanism involves the activation of calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[8]
References
- 1. Cyclopenthiazide - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryjournal.net [chemistryjournal.net]
A Historical Perspective on Fixed-Dose Antihypertensive Therapies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hypertension has undergone a significant evolution, moving from a stepped-care approach with monotherapy to the current paradigm that increasingly favors initial treatment with fixed-dose combination (FDC) therapies. This shift is underpinned by a wealth of clinical evidence demonstrating that FDCs improve medication adherence, enhance blood pressure control, and mitigate therapeutic inertia.[1][2] This technical guide provides a comprehensive historical perspective on the development of fixed-dose antihypertensive therapies, detailing key clinical trials, the evolution of treatment guidelines, and the underlying pharmacological principles of synergistic drug action.
The Dawn of Combination Therapy: Early Formulations and Rationale
The concept of combining antihypertensive agents is not new. Early therapeutic strategies in the mid-20th century often involved the use of multiple medications to achieve blood pressure control. The rationale for combination therapy is rooted in the multifactorial nature of hypertension, where targeting a single physiological pathway is often insufficient. By combining drugs with complementary mechanisms of action, it is possible to achieve greater blood pressure reduction at lower doses of individual components, thereby minimizing dose-dependent side effects.[3]
The development of the first fixed-dose combination pills simplified these complex regimens, improving patient convenience and adherence. While early combinations have been largely superseded by more modern formulations with improved efficacy and tolerability profiles, they laid the groundwork for the sophisticated FDCs available today.
Landmark Clinical Trials: Shaping the Evidence for Fixed-Dose Combinations
The widespread adoption of FDCs in clinical practice has been driven by the results of several landmark clinical trials. These studies have not only demonstrated the efficacy and safety of combination therapy but have also provided invaluable insights into the optimal pairing of different antihypertensive drug classes.
The Systolic Hypertension in the Elderly Program (SHEP)
The SHEP trial was a pivotal study that demonstrated the benefits of treating isolated systolic hypertension in the elderly.[4] While not exclusively an FDC trial, its stepped-care approach, starting with a diuretic and adding a beta-blocker as needed, highlighted the necessity of combination therapy in a significant portion of patients to achieve blood pressure goals.
-
Objective: To assess whether long-term antihypertensive therapy reduces the incidence of fatal and non-fatal stroke in elderly subjects with isolated systolic hypertension.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 4,736 individuals aged 60 years or older with isolated systolic hypertension (Systolic Blood Pressure [SBP] 160-219 mmHg and Diastolic Blood Pressure [DBP] <90 mmHg).[5]
-
Intervention:
-
Primary Endpoint: Incidence of fatal and non-fatal stroke.[4]
-
Statistical Analysis: The primary analysis was based on the intention-to-treat principle. The relative risk of stroke was calculated using a proportional hazards regression model.[5]
The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
ALLHAT was a large, randomized, double-blind trial that compared the efficacy of different classes of antihypertensive drugs. A key finding was that a substantial proportion of patients in all treatment arms required the addition of a second or third agent to achieve blood pressure control, reinforcing the importance of combination therapy.
-
Objective: To determine whether the combined incidence of fatal coronary heart disease (CHD) and nonfatal myocardial infarction (MI) differs between diuretic treatment and three alternative treatments (calcium channel blocker, ACE inhibitor, and alpha-blocker).[7]
-
Study Design: A randomized, double-blind, active-controlled clinical trial.[1]
-
Participants: 33,357 individuals aged 55 years or older with hypertension and at least one other CHD risk factor.[8]
-
Intervention: Patients were randomized to receive chlorthalidone (12.5-25 mg/day), amlodipine (2.5-10 mg/day), lisinopril (10-40 mg/day), or doxazosin (2-8 mg/day). If the blood pressure goal was not met, an open-label Step 2 or 3 agent (atenolol, reserpine, or clonidine) could be added.[1]
-
Primary Endpoint: A composite of fatal CHD and nonfatal MI.[1]
-
Endpoint Definitions:
-
Fatal CHD: Death from MI, coronary revascularization, or other definite CHD causes.
-
Nonfatal MI: Diagnosed by characteristic symptoms, ECG changes, and cardiac enzyme levels.
-
-
Statistical Analysis: The primary analysis was an intention-to-treat comparison of the primary outcome event rates among the treatment groups.
The Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension (ACCOMPLISH) Trial
The ACCOMPLISH trial was a landmark study as it was the first to directly compare two different FDCs as initial therapy. The trial provided strong evidence for the superiority of a combination of a renin-angiotensin system (RAS) blocker and a calcium channel blocker (CCB) over a RAS blocker and a diuretic in high-risk hypertensive patients.
-
Objective: To compare the efficacy of a benazepril/amlodipine combination with a benazepril/hydrochlorothiazide combination in preventing fatal and nonfatal cardiovascular outcomes.[9]
-
Study Design: A randomized, double-blind trial.[9]
-
Participants: 11,506 patients with hypertension at high risk for cardiovascular events.[10]
-
Intervention: Patients were randomized to receive either a fixed-dose combination of benazepril plus amlodipine or benazepril plus hydrochlorothiazide. Dose titration was performed to achieve a target blood pressure of <140/<90 mmHg (or <130/80 mmHg for patients with diabetes or chronic kidney disease).[9][11]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina, resuscitation after sudden cardiac arrest, and coronary revascularization.[10]
-
Statistical Analysis Plan: The primary analysis was a time-to-first-event analysis using a Cox proportional hazards model. The trial was designed with a group-sequential boundary for early termination for efficacy.[12]
Quantitative Outcomes of Landmark Trials
The following tables summarize the key quantitative outcomes from the SHEP, ALLHAT, and ACCOMPLISH trials.
Table 1: Key Outcomes of the SHEP Trial
| Outcome | Active Treatment (Chlorthalidone-based) | Placebo | Relative Risk (95% CI) | p-value |
| 5-Year Incidence of Total Stroke | 5.2 per 100 participants | 8.2 per 100 participants | 0.64 (0.50-0.82) | 0.0003[5] |
| 5-Year Average Systolic Blood Pressure | 143 mmHg | 155 mmHg | - | -[5] |
| 5-Year Average Diastolic Blood Pressure | 68 mmHg | 72 mmHg | - | -[5] |
| Nonfatal Myocardial Infarction plus Coronary Death | - | - | 0.73 (0.57-0.94) | -[5] |
| Major Cardiovascular Events | - | - | 0.68 (0.58-0.79) | -[5] |
Table 2: Primary and Key Secondary Outcomes of the ALLHAT Trial
| Outcome | Chlorthalidone | Amlodipine | Lisinopril |
| Primary Outcome (Fatal CHD or Nonfatal MI) | 11.5% | 11.3% | 11.4%[13] |
| All-Cause Mortality | 17.3% | 16.8% | 17.3%[1] |
| Stroke | 5.4% | 5.1% | 6.0% |
| Heart Failure | 7.7% | 10.2% | 8.7%[8] |
Table 3: Primary Outcome of the ACCOMPLISH Trial
| Outcome | Benazepril + Amlodipine | Benazepril + Hydrochlorothiazide | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 9.6% | 11.8% | 0.80 (0.72-0.90) | <0.001[12] |
Evolution of Antihypertensive Treatment Guidelines
Clinical practice guidelines for the management of hypertension have evolved in parallel with the growing body of evidence from clinical trials. Early guidelines advocated for a stepped-care approach, initiating treatment with a single agent and adding or substituting medications sequentially. However, more recent guidelines from major international societies now recommend initiating treatment with a two-drug combination for most patients, particularly those with significantly elevated blood pressure.[14] This shift reflects the recognition that monotherapy is often insufficient to achieve blood pressure targets and that early and effective blood pressure control is crucial for reducing cardiovascular risk. The recent approval of the first triple-combination pill for hypertension marks a further evolution in this treatment paradigm, offering a simplified regimen for patients who require more intensive therapy.[15][16][17][18][19]
Synergistic Mechanisms of Action: Signaling Pathways
The enhanced efficacy of fixed-dose combinations stems from the synergistic interactions of their component drugs on various physiological pathways that regulate blood pressure.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors and Diuretics
The combination of a RAAS inhibitor (either an ACE inhibitor or an angiotensin II receptor blocker [ARB]) and a diuretic is one of the most widely used and effective FDCs. Diuretics lower blood pressure initially by reducing plasma volume and subsequently by decreasing peripheral vascular resistance. However, this can lead to a compensatory increase in renin secretion and activation of the RAAS. RAAS inhibitors counteract this effect by blocking the production or action of angiotensin II, leading to a more pronounced and sustained reduction in blood pressure.[20][21][22][23][24][25][26]
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors and Calcium Channel Blockers (CCBs)
The combination of a RAAS inhibitor and a CCB is another highly effective FDC. CCBs cause vasodilation by blocking the influx of calcium into vascular smooth muscle cells. RAAS inhibitors also promote vasodilation by reducing the vasoconstrictor effects of angiotensin II. The complementary vasodilatory mechanisms of these two drug classes result in a potent blood pressure-lowering effect.[27][28][29][30][31]
References
- 1. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]
- 2. ccjm.org [ccjm.org]
- 3. The Evolution of Combination Therapy in Treating Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Prevention of stroke by antihypertensive drug treatment in older persons with isolated systolic hypertension. Final results of the Systolic Hypertension in the Elderly Program (SHEP). SHEP Cooperative Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systolic Hypertension in Elderly Program - American College of Cardiology [acc.org]
- 7. sop.washington.edu [sop.washington.edu]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Amlodipine+Benazepril is Superior to Hydrochlorothiazide+Benazepril Irrespective of Baseline Pulse Pressure: Subanalysis of the ACCOMPLISH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ALLHAT Report: A Case of Information and Misinformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolution of Hypertension Guidelines Over the Last 20+ Years: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medindia.net [medindia.net]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. FDA Approves New 3-in-1 Combo Pill for High Blood Pressure [webmd.com]
- 18. FDA Approves Triple Therapy Polypill for High Blood Pressure | tctmd.com [tctmd.com]
- 19. FDA Approves Triple Rx for Hypertension [medscape.com]
- 20. Synergistic inhibitory effect of angiotensin II receptor blocker and thiazide diuretic on the tissue renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acute antihypertensive synergism of angiotensin-converting enzyme inhibitors and diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. How Do ACEI-Diuretic Combos Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 24. Combination of converting enzyme inhibitor with diuretic for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Combining renin-angiotensin-aldosterone system blockade with diuretic therapy for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination Therapy in the Management of Hypertension: Focus on Angiotensin Receptor Blockers Combined With Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MECHANISMS OF COMBINED ACTION OF ACE INHIBITORS AND CALCIUM ANTAGONISTS IN ARTERIAL HYPERTENSION | Astashkin | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 28. Combination of ACE inhibitors and calcium antagonists: a logical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Combination Therapy With an Angiotensin‐Converting Enzyme Inhibitor and a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Role of combination therapy with ACE inhibitors and calcium channel blockers in renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugs.com [drugs.com]
The Renin-Angiotensin System: A Core Determinant in the Efficacy of Trasidrex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Trasidrex is a fixed-dose combination antihypertensive medication comprising oxprenolol hydrochloride, a non-selective beta-adrenergic blocker with intrinsic sympathomimetic activity, and cyclopenthiazide, a thiazide diuretic.[1][2] Its efficacy in the management of hypertension is well-documented, with clinical trials demonstrating significant reductions in both systolic and diastolic blood pressure.[3][4][5] The therapeutic effect of this compound is intricately linked to its dual-pronged modulation of the Renin-Angiotensin System (RAS), a critical hormonal cascade in the regulation of blood pressure and fluid homeostasis. This technical guide provides a detailed examination of the interplay between this compound and the RAS, presenting quantitative data from clinical investigations, detailed experimental protocols for assessing the system's components, and visualizations of the relevant physiological pathways and experimental workflows.
The RAS is a complex enzymatic pathway that plays a pivotal role in maintaining cardiovascular health. The system is initiated by the release of renin from the kidneys in response to stimuli such as a drop in blood pressure or a decrease in sodium concentration. Renin then cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and consequently, sodium and water retention. These actions collectively contribute to an elevation in blood pressure.
The two active components of this compound, oxprenolol and cyclopenthiazide, exert distinct and complementary effects on the RAS, which are central to the drug's antihypertensive efficacy.
Data Presentation
The following table summarizes quantitative data from a clinical study investigating the effects of a diuretic followed by the addition of oxprenolol on key cardiovascular and RAS parameters in patients with essential hypertension. This sequential treatment mirrors the combined action of this compound.
| Parameter | Baseline (No Treatment) | After Diuretic (1st Week) | After Diuretic + Oxprenolol (2nd Week) |
| Mean Blood Pressure (mmHg) | 125 ± 3 | 115 ± 3 | 108 ± 3 |
| Plasma Renin Activity (PRA) (ng/ml/h) | 1.8 ± 0.4 | 4.6 ± 0.9 | 2.9 ± 0.7 (Day 1), 3.5 ± 0.8 (Day 7) |
| Urinary Aldosterone (µ g/24h ) | 10.1 ± 1.2 | 19.8 ± 3.1 | 11.9 ± 2.1 |
Data adapted from Salvetti, A., Pedrinelli, R., & Simonini, N. (1982). The renin-angiotensin-aldosterone system and blood pressure during oxprenolol treatment in hypertensive patients pretreated with diuretics. International journal of clinical pharmacology, therapy, and toxicology, 20(11), 538–542.[6]
Experimental Protocols
The following are detailed methodologies for the quantification of key components of the Renin-Angiotensin System.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay
This protocol outlines the determination of PRA through the quantification of generated angiotensin I.
a. Sample Collection and Handling:
-
Collect whole blood in chilled tubes containing EDTA as an anticoagulant.
-
Immediately centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma at -20°C or lower until the assay is performed to prevent cryoactivation of prorenin.[7]
b. Angiotensin I Generation:
-
Thaw the plasma samples on ice.
-
Adjust the plasma pH to 6.0 using a suitable buffer.
-
Divide each sample into two aliquots. Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow for the enzymatic generation of angiotensin I by renin.
-
Incubate the second aliquot at 4°C for the same duration to serve as a baseline control (blank).
c. Radioimmunoassay Procedure:
-
Prepare a standard curve using known concentrations of angiotensin I.
-
To a set of assay tubes, add the plasma samples (both 37°C and 4°C incubations), standards, and quality controls.
-
Add a specific anti-angiotensin I antibody to each tube.
-
Add radiolabeled (e.g., ¹²⁵I-labeled) angiotensin I to each tube. This will compete with the unlabeled angiotensin I in the samples and standards for binding to the antibody.
-
Incubate the tubes to allow for antigen-antibody binding.
-
Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent such as dextran-coated charcoal.[7]
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet (containing the antibody-bound fraction) using a gamma counter.
-
Calculate the concentration of angiotensin I in the samples by comparing their radioactivity to the standard curve. PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative measurement of angiotensin II in serum or plasma.
a. Sample Collection and Preparation:
-
Collect whole blood into a serum separator tube or a tube containing EDTA for plasma.
-
Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C for serum.
-
Centrifuge at 1,000 x g for 20 minutes at 2-8°C.
-
Carefully collect the supernatant (serum or plasma).[8]
-
If not assayed immediately, aliquot and store samples at -20°C or -80°C.[8]
b. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare a standard curve by performing serial dilutions of the angiotensin II standard.
-
Add 50 µL of each standard, sample, and blank to the appropriate wells of the microplate, which is pre-coated with an anti-angiotensin II antibody.
-
Immediately add 50 µL of biotinylated angiotensin II to each well. This will compete with the angiotensin II in the samples for binding to the coated antibody.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with a wash buffer.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at 37°C.
-
Repeat the wash step.
-
Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The concentration of angiotensin II in the samples is inversely proportional to the color intensity and is calculated by interpolation from the standard curve.[8][9][10][11][12]
Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly specific and sensitive method for aldosterone quantification.
a. Sample Preparation:
-
Pipette 500 µL of serum or plasma into a clean tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d7-aldosterone).[13]
-
Perform a liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether.[13]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing aldosterone and the internal standard) to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase solution suitable for LC-MS/MS analysis.[13][14]
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution program.
-
The eluent from the column is introduced into the tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in the negative ion mode for the detection of aldosterone.[15]
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both aldosterone and the internal standard (Multiple Reaction Monitoring - MRM).
-
Quantify the aldosterone concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.[16][17]
Mandatory Visualization
Caption: The Renin-Angiotensin-Aldosterone System and points of modulation by this compound components.
Caption: Experimental workflow for assessing the impact of this compound on the RAS.
Conclusion
The efficacy of this compound in the management of hypertension is fundamentally linked to its bimodal influence on the Renin-Angiotensin System. The cyclopenthiazide component initiates a diuretic and natriuretic effect, which, while contributing to blood pressure reduction, can also trigger a compensatory increase in renin release. This potential rise in RAS activity is effectively counteracted by the oxprenolol component, which suppresses renin secretion. Although the hypotensive effect of oxprenolol may not be solely dependent on renin suppression, its ability to mitigate the diuretic-induced activation of the RAS is a key aspect of the combination's therapeutic success.[6] Furthermore, evidence suggests that oxprenolol may also contribute to a reduction in aldosterone, further enhancing the overall antihypertensive effect.[6] This synergistic interaction within the RAS pathway underscores the rationale for the combination of a beta-blocker and a thiazide diuretic in a single formulation for the effective control of hypertension. Further research focusing on the simultaneous measurement of all RAS components following administration of the fixed-dose combination would provide a more complete quantitative understanding of these intricate interactions.
References
- 1. The effect of chronic oxprenolol therapy on blood prolactin, growth hormone, renin and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Combination Therapy With Renin‐Angiotensin‐Aldosterone Receptor Blockers for Hypertension: How Far Have We Come? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical responses to oxprenolol in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The renin-angiotensin-aldosterone system and blood pressure during oxprenolol treatment in hypertensive patients pretreated with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. k-assay.com [k-assay.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Determination of serum aldosterone by liquid chromatography and tandem mass spectrometry: a liquid-liquid extraction method for the ABSCIEX API-5000 mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of aldosterone in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Investigating the Cardiac Effects of Trasidrex
Introduction Trasidrex is a novel synthetic compound under investigation for its potential cardiovascular applications. This document outlines a comprehensive protocol for characterizing the effects of this compound on isolated adult ventricular cardiac myocytes. The described experiments are designed to elucidate the impact of this compound on cellular electrophysiology, calcium handling, contractility, and underlying signaling pathways. The primary hypothesis is that this compound acts as a selective β-adrenergic receptor agonist, a class of drugs known to modulate cardiac function.
Experimental Protocols
1. Isolation of Adult Ventricular Myocytes A consistent and high-yield myocyte isolation is critical for downstream experiments.
-
Objective: To isolate viable, calcium-tolerant adult ventricular myocytes from a rodent model (e.g., rat or mouse).
-
Materials:
-
Langendorff perfusion system
-
Collagenase type II
-
Perfusion buffer (in mM): 120 NaCl, 5.4 KCl, 1.2 MgSO₄, 1.2 NaH₂PO₄, 5.6 glucose, 20 NaHCO₃, 10 HEPES, pH 7.4
-
Digestion solution: Perfusion buffer with 1 mg/mL Collagenase II and 50 µM CaCl₂
-
Stop solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS)
-
-
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Perform a thoracotomy to expose the heart. Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated (95% O₂/5% CO₂) perfusion buffer at 37°C for 5 minutes to clear the blood.
-
Switch to the digestion solution and perfuse for 15-20 minutes, or until the heart becomes flaccid.
-
Cut down the heart, remove the atria, and gently mince the ventricular tissue in the stop solution.
-
Gently triturate the tissue with a transfer pipette to release individual myocytes.
-
Allow the cells to settle by gravity, remove the supernatant, and resuspend the myocyte pellet in fresh perfusion buffer.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner (100 µM, 200 µM, 500 µM, 1 mM) to ensure calcium tolerance.
-
Only populations with >70% rod-shaped, quiescent cells should be used for subsequent experiments.
-
2. Electrophysiology: Whole-Cell Patch-Clamp This technique allows for the direct measurement of ion channel currents.
-
Objective: To determine the effect of this compound on the L-type Ca²⁺ current (ICa,L).
-
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
-
Procedure:
-
Plate isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Mount the coverslip onto the recording chamber of an inverted microscope.
-
Pull patch pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a selected myocyte and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV. Depolarize to -40 mV for 50 ms to inactivate sodium channels, followed by a 300 ms test pulse to 0 mV to elicit ICa,L.
-
Record baseline ICa,L for 3-5 minutes.
-
Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the steady-state effect of each concentration on the peak ICa,L.
-
Use a positive control, such as Isoproterenol (1 µM), to confirm pathway responsiveness.
-
3. Intracellular Calcium Imaging This experiment measures the changes in the amplitude and kinetics of the intracellular Ca²⁺ transient.
-
Objective: To quantify the effects of this compound on sarcoplasmic reticulum (SR) Ca²⁺ release and reuptake.
-
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Inverted fluorescence microscope with a high-speed camera
-
Field stimulation electrodes
-
-
Procedure:
-
Load isolated myocytes with a Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) for 20 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field electrodes.
-
Record baseline Ca²⁺ transients, measuring the amplitude (peak fluorescence) and decay kinetics (tau).
-
Perfuse with increasing concentrations of this compound and record the changes in the Ca²⁺ transient parameters.
-
To assess SR Ca²⁺ load, rapidly apply 10 mM caffeine to induce SR Ca²⁺ release and measure the peak fluorescence.
-
4. Cell Contractility Assessment This provides a functional readout of the cellular changes.
-
Objective: To measure the effect of this compound on the extent and velocity of myocyte contraction and relaxation.
-
Materials:
-
IonOptix or similar edge-detection system
-
Field stimulation electrodes
-
-
Procedure:
-
Place a coverslip with isolated myocytes in a perfusion chamber on the stage of an inverted microscope.
-
Pace the cells at 1 Hz.
-
Use an edge-detection system to track the movement of one edge of the cell during the contraction-relaxation cycle.
-
Record baseline parameters: fractional shortening (% of diastolic length), maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).
-
Perfuse with increasing concentrations of this compound and record the steady-state effects on contractility parameters.
-
Data Presentation
Table 1: Effect of this compound on L-type Ca²⁺ Current (ICa,L)
| Concentration | Peak ICa,L (pA/pF) | % Increase from Baseline |
|---|---|---|
| Baseline | 8.5 ± 0.7 | 0% |
| 1 nM this compound | 10.2 ± 0.9 | 20% |
| 10 nM this compound | 14.5 ± 1.1 | 71% |
| 100 nM this compound | 18.7 ± 1.5 | 120% |
| 1 µM this compound | 20.1 ± 1.8 | 136% |
| 1 µM Isoproterenol | 21.5 ± 2.0 | 153% |
Table 2: Effect of this compound on Ca²⁺ Transient Properties (Paced at 1 Hz)
| Concentration | Amplitude (F/F₀) | Decay Tau (ms) | SR Ca²⁺ Load (Caffeine Peak F/F₀) |
|---|---|---|---|
| Baseline | 3.2 ± 0.3 | 250 ± 25 | 5.1 ± 0.4 |
| 10 nM this compound | 4.5 ± 0.4 | 210 ± 20 | 6.5 ± 0.5 |
| 100 nM this compound | 6.8 ± 0.6 | 165 ± 18 | 8.9 ± 0.7 |
| 1 µM this compound | 7.5 ± 0.7 | 150 ± 15 | 9.8 ± 0.8 |
Table 3: Effect of this compound on Myocyte Contractility (Paced at 1 Hz)
| Concentration | Fractional Shortening (%) | +dL/dt (µm/s) | -dL/dt (µm/s) |
|---|---|---|---|
| Baseline | 8.1 ± 0.9 | 150 ± 18 | -120 ± 15 |
| 10 nM this compound | 11.5 ± 1.2 | 210 ± 22 | -180 ± 20 |
| 100 nM this compound | 16.2 ± 1.8 | 350 ± 30 | -310 ± 28 |
| 1 µM this compound | 18.5 ± 2.1 | 410 ± 35 | -380 ± 32 |
Visualizations
Application Notes and Protocols for In Vitro Assessment of Oxprenolol Beta-Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[2][3] A thorough in vitro characterization of its beta-blockade properties is essential for understanding its pharmacological profile and for the development of new therapeutic agents. This document provides detailed protocols for key in vitro assays used to assess the beta-adrenergic antagonism of oxprenolol.
Mechanism of Action
Oxprenolol competitively blocks β1- and β2-adrenergic receptors, antagonizing the effects of catecholamines like epinephrine and norepinephrine.[1] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. Its intrinsic sympathomimetic activity means that it can also weakly stimulate beta-adrenergic receptors, which may mitigate some of the adverse effects associated with full antagonists.[1]
Key In Vitro Assays
The assessment of oxprenolol's beta-blockade in vitro typically involves a combination of receptor binding and functional assays.
-
Radioligand Binding Assays: These assays directly measure the affinity of oxprenolol for β1- and β2-adrenergic receptors.[4] The primary output is the inhibition constant (Ki), which quantifies the drug's binding affinity.
-
cAMP Functional Assays: Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation, activate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Functional assays measuring cAMP accumulation are used to determine the potency of oxprenolol in antagonizing agonist-induced receptor activation. The key parameter derived is the half-maximal inhibitory concentration (IC50).
-
Isolated Tissue Bioassays: These classic pharmacological preparations use isolated tissues, such as atria or trachea, to measure the physiological response to adrenergic stimulation and its inhibition by antagonists.[5] These assays are used to determine the pA2 value, a measure of the antagonist's potency in a functional system.
Data Presentation
A comprehensive in vitro assessment of oxprenolol would include the determination of its Ki, IC50, and pA2 values. The following table summarizes the available quantitative data for oxprenolol from the scientific literature.
| Assay Type | Parameter | Receptor Subtype | Value | Tissue/Cell Source |
| Radioligand Binding Assay | Ki | Beta-adrenergic | 7.10 nM | Rat heart muscle |
| cAMP Functional Assay | IC50 | Not specified | Data not found | Not applicable |
| Isolated Tissue Bioassay | pA2 | Not specified | Data not found | Not applicable |
Note: While specific IC50 and pA2 values for oxprenolol were not available in the searched literature, the following protocols describe the standardized methods to determine these values.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes how to determine the binding affinity (Ki) of oxprenolol for β-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells or tissues expressing β-adrenergic receptors (e.g., rat heart, CHO cells expressing human β1- or β2-receptors)
-
Radioligand (e.g., [3H]-dihydroalprenolol - [3H]-DHA, a non-selective β-adrenergic antagonist)
-
Unlabeled oxprenolol
-
Non-specific binding control (e.g., a high concentration of propranolol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a known protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, the same concentration of radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM propranolol).
-
Competitive Binding: Add membrane preparation, the same concentration of radioligand, and serial dilutions of oxprenolol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the oxprenolol concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of oxprenolol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Antagonist Mode)
This protocol outlines the procedure to determine the potency (IC50) of oxprenolol in inhibiting agonist-induced cAMP production in cells expressing β-adrenergic receptors.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
β-adrenergic agonist (e.g., isoproterenol)
-
Oxprenolol
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.
-
-
Assay Setup (in a 384-well plate):
-
Dispense a known number of cells into each well.
-
Add serial dilutions of oxprenolol to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the oxprenolol concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of oxprenolol that causes a 50% inhibition of the agonist-induced cAMP response.
Isolated Tissue Bioassay (Schild Analysis)
This protocol describes the determination of the pA2 value of oxprenolol, a measure of its antagonist potency, using an isolated tissue preparation such as guinea pig trachea or rat atria.
Materials:
-
Isolated tissue (e.g., guinea pig tracheal rings or spontaneously beating rat atria)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
β-adrenergic agonist (e.g., isoproterenol for trachea, norepinephrine for atria)
-
Oxprenolol
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Dissect the desired tissue from a euthanized animal and place it in cold physiological salt solution.
-
Mount the tissue in an organ bath containing aerated, warmed physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60 minutes).
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Generate a cumulative CRC for the agonist by adding increasing concentrations to the organ bath and recording the response (e.g., relaxation of tracheal rings or increase in atrial beat rate).
-
Wash the tissue to return to baseline.
-
-
Antagonist Incubation and Subsequent CRCs:
-
Add a fixed concentration of oxprenolol to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Generate a new agonist CRC in the presence of oxprenolol.
-
Repeat this process with at least two other increasing concentrations of oxprenolol, washing the tissue thoroughly between each antagonist concentration.
-
Data Analysis (Schild Plot):
-
Determine the EC50 of the agonist from the control CRC and each of the CRCs in the presence of different concentrations of oxprenolol.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of oxprenolol (-log[Oxprenolol]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
References
- 1. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic investigation of the absorption of oxprenolol from Oros delivery systems in healthy volunteers: Comparison of in vivo and in vitro drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Diuretic and Natriuretic Effects of Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a potent thiazide diuretic employed in the clinical management of hypertension and edematous conditions such as congestive heart failure, liver cirrhosis, and kidney disorders.[1] Its therapeutic efficacy is rooted in its ability to modulate renal salt and water reabsorption, thereby increasing urine output (diuresis) and sodium excretion (natriuresis). This document provides detailed application notes and experimental protocols for the preclinical and clinical evaluation of the diuretic and natriuretic effects of cyclopenthiazide.
Mechanism of Action
The primary molecular target of cyclopenthiazide is the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).[2][3] The NCC is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[3]
Cyclopenthiazide inhibits the NCC, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This leads to an increased concentration of these ions within the renal tubules, which in turn causes an osmotic increase in water excretion.[1][2] The resulting reduction in extracellular fluid and plasma volume contributes significantly to its antihypertensive effect.[2] Additionally, long-term therapy with thiazide diuretics is thought to lower blood pressure by reducing peripheral vascular resistance.[2]
While the activity of the NCC is regulated by the upstream WNK-SPAK/OSR1 kinase signaling cascade, cyclopenthiazide's inhibitory action is direct and independent of this pathway, affecting both phosphorylated (active) and non-phosphorylated (inactive) forms of the NCC.[1] Beyond its primary diuretic and natriuretic effects, cyclopenthiazide also promotes a mild increase in potassium excretion.[1]
Signaling Pathway of Cyclopenthiazide Action
Caption: Mechanism of Action of Cyclopenthiazide.
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups.
Table 1: Representative Preclinical Data on the Diuretic and Natriuretic Effects of Cyclopenthiazide in a Rat Model (24-hour)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g) | Urinary Na+ (mEq/100g) | Urinary K+ (mEq/100g) | Urinary Cl- (mEq/100g) |
| Vehicle Control | - | 2.5 ± 0.3 | 0.35 ± 0.05 | 0.40 ± 0.06 | 0.45 ± 0.07 |
| Cyclopenthiazide | 0.5 | 4.8 ± 0.5 | 0.75 ± 0.08 | 0.55 ± 0.07 | 0.80 ± 0.09 |
| Cyclopenthiazide | 1.0 | 6.2 ± 0.7 | 1.10 ± 0.12 | 0.68 ± 0.08 | 1.20 ± 0.14 |
| Positive Control (e.g., Furosemide) | 10 | 8.5 ± 0.9 | 1.50 ± 0.15 | 0.95 ± 0.10 | 1.60 ± 0.18 |
| *Note: Data are presented as mean ± SD and are illustrative. p < 0.05 compared to Vehicle Control. |
Table 2: Representative Clinical Data on the Effects of Cyclopenthiazide in Hypertensive Patients (8-week treatment)
| Parameter | Placebo | Cyclopenthiazide (125 µ g/day ) | Cyclopenthiazide (500 µ g/day ) |
| Change in Systolic BP (mmHg) | -5.2 ± 2.1 | -20.1 ± 3.5 | -24.3 ± 3.8 |
| Change in Diastolic BP (mmHg) | -3.1 ± 1.5 | -11.0 ± 2.2 | -10.5 ± 2.1 |
| Change in Serum Potassium (mmol/L) | +0.1 ± 0.1 | -0.4 ± 0.2 | -0.6 ± 0.2 |
| Change in Serum Urate (mmol/L) | -0.01 ± 0.01 | +0.04 ± 0.02 | +0.06 ± 0.02 |
| 24h Urine Volume (L) | 2.1 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| 24h Urinary Sodium Excretion (mmol) | 150 ± 25 | 210 ± 30 | 235 ± 35 |
| Note: Data are presented as mean change from baseline ± SD and are illustrative, based on findings from clinical studies.[4][5] p < 0.05 compared to Placebo. |
Experimental Protocols
Protocol 1: Preclinical Evaluation of Diuretic and Natriuretic Activity in a Rat Model
This protocol is based on the modified Lipschitz test and is a standard method for screening potential diuretic agents.[6][7]
1. Objective: To determine the dose-dependent effect of cyclopenthiazide on urine volume and electrolyte excretion in rats.
2. Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Metabolic cages for individual housing and urine collection
-
Cyclopenthiazide
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control (e.g., Furosemide, 10 mg/kg)
-
Normal saline (0.9% NaCl)
-
Analytical equipment for electrolyte measurement (flame photometer or ion-selective electrodes)
3. Procedure:
-
Acclimatization: House the rats in metabolic cages for 24-48 hours before the experiment for acclimatization to minimize stress-induced variations.[8]
-
Fasting: Fast the animals for 18 hours prior to the experiment with free access to water.[8]
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Cyclopenthiazide (Low Dose, e.g., 0.5 mg/kg)
-
Group 3: Cyclopenthiazide (Medium Dose, e.g., 1.0 mg/kg)
-
Group 4: Cyclopenthiazide (High Dose, e.g., 2.0 mg/kg)
-
Group 5: Positive Control (Furosemide, 10 mg/kg)
-
-
Hydration: Administer normal saline orally (p.o.) at a volume of 25 mL/kg body weight to ensure a uniform state of hydration and promote diuresis.[9]
-
Dosing: Immediately after hydration, administer the respective treatments (vehicle, cyclopenthiazide, or furosemide) orally.
-
Urine Collection: Place the animals back into their metabolic cages and collect urine at predetermined intervals (e.g., 0-5 hours and 5-24 hours).[7]
-
Measurements:
-
Record the total urine volume for each collection period.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
4. Data Analysis:
-
Calculate the diuretic index: (Mean urine volume of test group) / (Mean urine volume of control group).[6]
-
Calculate the natriuretic index: (Mean Na+ excretion of test group) / (Mean Na+ excretion of control group).[6]
-
Calculate the saluretic index for each ion (K+, Cl-).[6]
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.
Protocol 2: Clinical Evaluation of Diuretic and Natriuretic Effects in Hypertensive Patients
1. Objective: To evaluate the effect of cyclopenthiazide on 24-hour urine volume and electrolyte excretion in hypertensive patients.
2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
3. Participants: Adult male and female subjects with mild to moderate essential hypertension.
4. Procedure:
-
Washout Period: A 2-4 week washout period where all previous antihypertensive medications are discontinued.
-
Baseline Measurements: At the end of the washout period, collect a 24-hour urine sample for baseline measurements of volume, sodium, potassium, and creatinine. Also, measure baseline blood pressure and serum electrolytes.
-
Randomization and Treatment: Randomly assign subjects to receive either cyclopenthiazide (at a specified dose, e.g., 125 µg or 500 µg) or a matching placebo once daily for a defined period (e.g., 8 weeks).[5]
-
Follow-up Measurements: Collect 24-hour urine samples at the end of the treatment period for the same parameters as baseline. Monitor blood pressure and serum electrolytes at regular intervals throughout the study.
-
Data Analysis: Compare the changes in urine volume, electrolyte excretion, blood pressure, and serum electrolytes from baseline to the end of treatment between the cyclopenthiazide and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. njppp.com [njppp.com]
- 8. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of a Co-dergocrine mesylate and Chlorthalidone Combination
Introduction
This document provides detailed application notes and protocols for the simultaneous determination of Co-dergocrine mesylate and Chlorthalidone in a pharmaceutical formulation, herein referred to as "Trasidrex" per the user's topic, using reverse-phase high-performance liquid chromatography (RP-HPLC). It is important to note that commercially available formulations of this compound have historically contained oxprenolol and cyclopenthiazide.[1][2][3] The methods detailed below are specifically tailored for a combination of Co-dergocrine mesylate and Chlorthalidone.
Co-dergocrine mesylate is a mixture of hydrogenated ergot alkaloids used for the treatment of age-related cognitive decline and cerebrovascular insufficiency.[4][5][6] Chlorthalidone is a thiazide-like diuretic used to treat hypertension and edema.[7][8][9] The combination of these two active pharmaceutical ingredients (APIs) would necessitate a robust analytical method for quality control, stability testing, and research purposes. The proposed HPLC method is designed to be accurate, precise, and specific for the simultaneous quantification of both analytes.
Chemical Properties of the Analytes
A summary of the relevant chemical properties of Co-dergocrine mesylate and Chlorthalidone is presented below to provide a basis for the developed analytical method.
| Property | Co-dergocrine mesylate | Chlorthalidone |
| Chemical Class | Ergot Alkaloid[10] | Thiazide-like Diuretic[8][11] |
| Molecular Formula | Mixture of mesylated derivatives | C₁₄H₁₁ClN₂O₄S[7] |
| Molecular Weight | ~659.80 g/mol (representative)[10] | 338.776 g/mol [7] |
| Solubility | Information not readily available, ergot alkaloids are generally soluble in organic solvents. | Practically insoluble in water; soluble in methanol; slightly soluble in alcohol.[7][9] |
| Mechanism of Action | Proposed to have a dual effect on central monoaminergic neurotransmitter systems and may improve cerebral metabolism.[5] | Inhibits the Na+/Cl− symporter in the distal convoluted tubule of the kidney, leading to increased diuresis.[8][9] |
Experimental Protocols
The following protocol outlines a proposed RP-HPLC method for the simultaneous determination of Co-dergocrine mesylate and Chlorthalidone. This method is based on established analytical practices for the individual components and similar pharmaceutical combinations.[12][13][14][15][16][17]
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Gradient or Isocratic HPLC Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data Station (CDS) for data acquisition and processing
Chemicals and Reagents
-
Co-dergocrine mesylate reference standard
-
Chlorthalidone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of phosphate buffer and an organic modifier (e.g., Acetonitrile or Methanol). A common starting point could be a buffer of 20 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 50:50 (v/v).[18] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectra of both compounds, a wavelength around 225-230 nm is likely suitable for simultaneous detection.[12][14] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (A): Accurately weigh and dissolve 10 mg of Co-dergocrine mesylate reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (B): Accurately weigh and dissolve 10 mg of Chlorthalidone reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.[13]
-
Working Standard Solution: Prepare a mixed working standard solution by pipetting appropriate volumes of stock solutions A and B into a volumetric flask and diluting with the mobile phase to achieve a final concentration within the expected linear range (e.g., 10 µg/mL of each component).
Preparation of Sample Solutions
-
Weigh and finely powder not fewer than 20 tablets of the "this compound" formulation.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.[13]
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Data Presentation
The following table summarizes the expected quantitative data and validation parameters for the proposed HPLC method. The values are indicative and should be established during method validation.
| Parameter | Expected Result |
| Retention Time (RT) | Co-dergocrine mesylate: ~4-6 minChlorthalidone: ~2-4 min |
| Linearity (Concentration Range) | 1-50 µg/mL for both analytes |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| System Suitability (Tailing Factor) | < 2.0 |
| System Suitability (Theoretical Plates) | > 2000 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of the "this compound" formulation.
Conceptual Diagram of Combined Therapeutic Action
This diagram illustrates a simplified, conceptual relationship of the potential combined therapeutic action on hypertension, based on the individual mechanisms of the components.
References
- 1. This compound (a fixed combination of slow Trasicor 16o mg and Navidrex 0.25mg) in the treatment of hypertension: a multicentre clinical trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('this compound') in the management of hypertension: a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicentre study examining the substitution of this compound for the free combination of Slow-Trasicor and Navidrex-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Dergocrine Mesilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-dergocrine Mesylate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. drugs.com [drugs.com]
- 8. Chlortalidone - Wikipedia [en.wikipedia.org]
- 9. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Co-Dergocrine Mesylate - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 11. Chlorthalidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. jddtonline.info [jddtonline.info]
- 13. rjptonline.org [rjptonline.org]
- 14. jpsbr.org [jpsbr.org]
- 15. ijarmps.org [ijarmps.org]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Trasidrex in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trasidrex is a combination antihypertensive medication containing oxprenolol hydrochloride, a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), and cyclopenthiazide, a thiazide diuretic. The synergistic action of these two components targets different physiological pathways to effectively control blood pressure. Oxprenolol reduces cardiac output, inhibits renin release, and decreases sympathetic outflow, while cyclopenthiazide promotes the excretion of sodium and water, leading to a reduction in blood volume and peripheral resistance.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of hypertension. The selection of an appropriate animal model is crucial for elucidating the antihypertensive mechanisms and potential therapeutic applications of drug candidates. This document outlines methodologies for three widely used rat models: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt model, and the Two-Kidney, One-Clip (2K1C) model.
Note on Data: Direct preclinical studies detailing the quantitative effects of the specific oxprenolol and cyclopenthiazide combination (this compound) in these animal models are limited in publicly available literature. The quantitative data presented in the tables below are representative examples derived from studies on the individual components or similar beta-blocker and thiazide diuretic combinations in the respective animal models. These data are intended to provide a comparative framework for experimental design and interpretation.
Mechanism of Action of this compound Components
The antihypertensive effect of this compound is achieved through the complementary actions of its two active ingredients, oxprenolol and cyclopenthiazide.
Oxprenolol: A Non-Selective Beta-Blocker with ISA
Oxprenolol is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors. Its key mechanisms in reducing blood pressure include:
-
Reduction of Cardiac Output: By blocking β1 receptors in the heart, oxprenolol decreases heart rate and myocardial contractility, leading to a reduction in the volume of blood pumped by the heart.
-
Inhibition of Renin Release: Blockade of β1 receptors in the juxtaglomerular apparatus of the kidneys inhibits the release of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This leads to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.
-
Central Nervous System Effects: Oxprenolol can cross the blood-brain barrier and is thought to reduce sympathetic outflow from the central nervous system, further contributing to a decrease in blood pressure.
-
Intrinsic Sympathomimetic Activity (ISA): A distinguishing feature of oxprenolol is its partial agonist activity at beta-receptors. This means that even while blocking the effects of potent catecholamines like adrenaline, it provides a low level of receptor stimulation. This property may result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.
Cyclopenthiazide: A Thiazide Diuretic
Cyclopenthiazide belongs to the thiazide class of diuretics. Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1] This leads to:
-
Increased Natriuresis and Diuresis: By blocking sodium reabsorption, cyclopenthiazide increases the excretion of sodium and, consequently, water in the urine.[1] This reduces plasma and extracellular fluid volume, leading to a decrease in cardiac output and blood pressure.
-
Vasodilation: In the long term, thiazide diuretics are believed to induce vasodilation, which contributes to the sustained antihypertensive effect. The exact mechanism of this vasodilation is not fully understood but may involve alterations in vascular smooth muscle ion transport.
The combination of a beta-blocker and a thiazide diuretic in this compound provides a multi-faceted approach to blood pressure control, often resulting in a greater antihypertensive effect with potentially fewer side effects at lower doses of each component.
Signaling Pathways and Mechanisms of Action
Caption: Combined mechanism of action of this compound components.
Recommended Animal Models of Hypertension
The choice of animal model is critical and should align with the specific research questions being addressed.
Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.[2] These rats develop hypertension spontaneously without any surgical or chemical induction.
-
Relevance: This model is particularly relevant for studying drugs intended to treat essential hypertension in humans, as it shares many pathophysiological features.
-
Characteristics: Hypertension in SHRs is characterized by an initial increase in cardiac output followed by a sustained increase in peripheral resistance. The renin-angiotensin system is generally considered to be normal or low in this model.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
This is a model of mineralocorticoid-induced, volume-dependent hypertension.[3]
-
Relevance: The DOCA-salt model is useful for investigating antihypertensive agents that have diuretic or anti-mineralocorticoid properties. It is considered a low-renin model of hypertension.
-
Induction: Hypertension is induced by unilateral nephrectomy followed by the administration of DOCA and a high-salt diet.[3] This leads to sodium and water retention, plasma volume expansion, and subsequently, hypertension.
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat
The 2K1C model is a model of renovascular hypertension.[2]
-
Relevance: This model is particularly relevant for studying drugs that interfere with the renin-angiotensin-aldosterone system (RAAS), as the hypertension is driven by renin release from the stenotic kidney.
-
Induction: Hypertension is induced by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This reduces blood flow to the clipped kidney, stimulating renin release and activating the RAAS.
Experimental Protocols
General Considerations
-
Animals: Male rats are commonly used for these studies to avoid hormonal fluctuations associated with the female estrous cycle. The starting age and weight of the animals should be consistent across all experimental groups.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water (unless otherwise specified in the protocol).
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Protocol 1: Induction of Hypertension in the DOCA-Salt Model
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing approximately 200-250 g.
-
Unilateral Nephrectomy: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the incision.
-
DOCA Administration: One week after the nephrectomy, begin subcutaneous injections of DOCA (e.g., 25 mg/kg) twice weekly. Alternatively, implant a slow-release DOCA pellet.
-
High-Salt Diet: Concurrently with the start of DOCA administration, replace the drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Allow 3-4 weeks for hypertension to develop. Monitor blood pressure weekly to confirm the development of hypertension before initiating drug treatment.
Protocol 2: Induction of Hypertension in the 2K1C Model
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing approximately 180-200 g.
-
Renal Artery Clipping: Anesthetize the rats. Make a flank incision to expose the left renal artery. Carefully place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery.[1] Suture the incision.
-
Sham Operation: For the control group, perform a sham surgery where the renal artery is exposed but no clip is applied.
-
Blood Pressure Monitoring: Allow 3-4 weeks for hypertension to develop. Monitor blood pressure weekly to confirm the development of hypertension before initiating drug treatment.
Protocol 3: Administration of this compound
-
Drug Preparation: this compound tablets should be crushed and suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) or distilled water. The concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 1-5 mL/kg).
-
Dosing: Administer the this compound suspension or vehicle to the rats once daily via oral gavage. The treatment period is typically 4-8 weeks.
-
Dose Selection: The appropriate dose of this compound for rats needs to be determined. This can be estimated based on the human therapeutic dose and allometric scaling, or through pilot dose-ranging studies.
Protocol 4: Blood Pressure Measurement
Both non-invasive and invasive methods can be used to measure blood pressure in rats.
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before taking measurements to minimize stress-induced blood pressure fluctuations.
-
Gently warm the rat to increase blood flow to the tail.
-
Place the tail cuff and a sensor on the rat's tail.
-
The cuff is inflated and then slowly deflated. The sensor detects the return of blood flow, and the system records systolic blood pressure.
-
Take multiple readings for each animal and average them.
-
-
Invasive Method (Radiotelemetry - Gold Standard):
-
Surgically implant a telemetry transmitter with a catheter into the abdominal aorta of the rat under anesthesia.
-
Allow the animal to recover for at least one week.
-
The transmitter continuously records and transmits blood pressure and heart rate data to a receiver, allowing for 24-hour monitoring in conscious, freely moving animals.
-
Experimental Workflow
References
- 1. Effect of slow oxprenolol and a combination of slow oxprenolol and cyclopenthiazide on plasma lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Evaluating Vascular Smooth Muscle Relaxation by Oxprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxprenolol is a non-selective beta-adrenergic receptor antagonist characterized by its intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] It is utilized in the management of hypertension and angina pectoris.[3][4] Its mechanism of action involves the blockade of both β1- and β2-adrenergic receptors.[5] The intrinsic sympathomimetic activity of oxprenolol means it can exert a partial agonist effect, leading to a lesser reduction in resting heart rate and cardiac output compared to β-blockers lacking ISA.[6][7]
The evaluation of oxprenolol's effects on vascular smooth muscle relaxation is crucial for understanding its antihypertensive mechanism. This document provides detailed protocols for assessing these effects using isolated arterial ring preparations, a standard ex vivo technique in vascular pharmacology. The primary method described is isometric tension measurement in response to cumulative concentrations of oxprenolol in pre-contracted aortic rings. Additionally, protocols to investigate the roles of the endothelium, nitric oxide (NO) signaling, and calcium channels in mediating oxprenolol's vascular effects are presented.
Data Presentation
While specific quantitative data for oxprenolol-induced vasorelaxation in rat thoracic aorta is not extensively available in the public domain, the following tables are structured to present typical data that would be generated from the described protocols. Researchers can populate these tables with their experimental findings.
Table 1: Concentration-Response Data for Oxprenolol-Induced Relaxation of Rat Thoracic Aortic Rings
| Oxprenolol Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| 1 x 10⁻⁴ | |
| EC₅₀ (M) | |
| Eₘₐₓ (%) |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum relaxation effect.
Table 2: Effect of Endothelium Removal and Inhibitors on Oxprenolol-Induced Vasorelaxation
| Condition | EC₅₀ of Oxprenolol (M) | Eₘₐₓ of Oxprenolol (%) |
| Endothelium-Intact (Control) | ||
| Endothelium-Denuded | ||
| L-NAME (100 µM) | ||
| Verapamil (1 µM) |
L-NAME: Nω-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor. Verapamil: A calcium channel blocker.
Experimental Protocols
Protocol 1: Evaluation of Oxprenolol-Induced Vasorelaxation in Isolated Rat Thoracic Aorta
This protocol details the measurement of isometric tension in isolated rat aortic rings to determine the concentration-dependent vasorelaxant effect of oxprenolol.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (PE)
-
Oxprenolol hydrochloride
-
Distilled water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Preparation of Aortic Rings:
-
Euthanize the rat by an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting the Rings:
-
Mount each aortic ring in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a sustained submaximal contraction with phenylephrine (PE, 1 µM).
-
-
Concentration-Response Curve:
-
Once the PE-induced contraction reaches a stable plateau, add oxprenolol cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension changes continuously.
-
-
Data Analysis:
-
Express the relaxation induced by oxprenolol as a percentage of the pre-contraction induced by PE.
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Investigating the Role of the Endothelium
This protocol determines whether the vasorelaxant effect of oxprenolol is dependent on the endothelium.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
For endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick before mounting.
-
Confirm the absence of the endothelium by the lack of relaxation to acetylcholine (1 µM) in PE-pre-contracted rings.
-
Proceed with steps 3-6 of Protocol 1 for both endothelium-intact and endothelium-denuded rings.
-
Compare the concentration-response curves of oxprenolol in the presence and absence of a functional endothelium.
Protocol 3: Investigating the Role of Nitric Oxide (NO)
This protocol assesses the involvement of the nitric oxide pathway in oxprenolol-induced vasorelaxation.
Procedure:
-
Follow steps 1-4 of Protocol 1 using endothelium-intact aortic rings.
-
Before pre-contraction with PE, incubate a set of rings with the nitric oxide synthase (NOS) inhibitor, L-NAME (100 µM), for 20-30 minutes.
-
Induce pre-contraction with PE and then generate a cumulative concentration-response curve for oxprenolol as described in Protocol 1.
-
Compare the vasorelaxant effect of oxprenolol in the presence and absence of L-NAME.
Protocol 4: Investigating the Role of Calcium Channels
This protocol examines the potential contribution of calcium channel blockade to oxprenolol's vasorelaxant effect.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Prepare a Ca²⁺-free Krebs-Henseleit solution.
-
Depolarize the aortic rings with a high KCl solution (e.g., 60 mM) in Ca²⁺-free Krebs-Henseleit solution.
-
Induce contractions by the cumulative addition of CaCl₂.
-
In a parallel set of experiments, incubate the rings with oxprenolol (at a fixed concentration, e.g., its EC₅₀) for 20-30 minutes before the cumulative addition of CaCl₂.
-
Compare the concentration-response curves to CaCl₂ in the presence and absence of oxprenolol. A rightward shift in the curve suggests an inhibitory effect on calcium influx.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Effects of the beta-receptor antagonists propranolol, oxprenolol and labetalol on human vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trasidrex in Electrolyte Balance Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trasidrex is a combination antihypertensive medication containing oxprenolol, a non-selective beta-adrenergic receptor blocker, and cyclopenthiazide, a thiazide diuretic. The inclusion of a diuretic component necessitates a thorough understanding of its potential impact on electrolyte homeostasis. These application notes provide a summary of the known effects of this compound and its components on electrolyte balance, detailed protocols for preclinical and clinical evaluation, and visualizations of the relevant physiological pathways.
While clinical studies on this compound have reported minimal overall changes in certain electrolytes like potassium, the diuretic component, cyclopenthiazide, inherently influences renal electrolyte handling. Therefore, careful monitoring and a clear understanding of its mechanism of action are crucial in research and drug development settings.
Data Presentation: Effects on Serum Electrolytes
Quantitative data specifically detailing the effects of the this compound combination on a wide range of serum electrolytes are limited in publicly available literature. However, studies on cyclopenthiazide and other thiazide diuretics provide valuable insights.
Table 1: Effect of Cyclopenthiazide on Serum Electrolytes and Urate
| Dose of Cyclopenthiazide | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) | Change in Serum Magnesium | 24-hour Urinary Sodium Excretion |
| 50 µ g/day | Not specified | Not specified | No significant change | No significant change |
| 125 µ g/day | Not specified | Not specified | No significant change | No significant change |
| 500 µ g/day | -0.6 | +0.06 | No significant change | No significant change |
Data from a study on patients with mild essential hypertension treated for eight weeks.
Table 2: General Effects of Thiazide Diuretics on Serum Electrolytes
| Electrolyte | Typical Change |
| Sodium (Na+) | ↓ (Hyponatremia) |
| Potassium (K+) | ↓ (Hypokalemia) |
| Chloride (Cl-) | ↓ (Hypochloremia) |
| Magnesium (Mg2+) | ↓ (Hypomagnesemia) |
| Calcium (Ca2+) | ↑ (Hypercalcemia) |
| Uric Acid | ↑ (Hyperuricemia) |
These are general effects and the magnitude can vary based on dosage, duration of treatment, and individual patient factors.
Signaling Pathways and Mechanisms of Action
The effects of this compound on electrolyte balance are primarily driven by its two components acting on different physiological pathways.
Cyclopenthiazide's Effect on Renal Electrolyte Handling:
Caption: Mechanism of Cyclopenthiazide Action.
Oxprenolol's Effect on the Renin-Angiotensin-Aldosterone System (RAAS):
Caption: Oxprenolol's Influence on RAAS.
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies to evaluate the effect of this compound on electrolyte balance. These should be adapted based on specific research questions and institutional guidelines.
Preclinical Study Protocol: Evaluation in a Rodent Model
Objective: To assess the dose-dependent effects of this compound on serum and urine electrolyte concentrations in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).
Materials:
-
This compound (or co-administered oxprenolol and cyclopenthiazide)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Metabolic cages for 24-hour urine collection
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Electrolyte analyzer for serum and urine samples
-
Animal balance and blood pressure monitoring system
Experimental Workflow:
Caption: Preclinical Experimental Workflow.
Procedure:
-
Acclimatization: House adult male SHRs in metabolic cages for 7 days to adapt to the housing conditions.
-
Baseline Measurements:
-
Collect 24-hour urine samples to measure baseline volume and electrolyte (Na+, K+, Cl-) excretion.
-
Collect a baseline blood sample via tail vein or saphenous vein for serum electrolyte analysis.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
-
Randomization and Dosing:
-
Randomly assign rats to treatment groups (n=8-10 per group): Vehicle control, low-dose this compound, and high-dose this compound.
-
Administer the assigned treatment daily via oral gavage for 4 weeks.
-
-
Monitoring:
-
Monitor blood pressure and body weight weekly.
-
Observe animals daily for any clinical signs of toxicity or electrolyte imbalance.
-
-
Final Measurements:
-
At the end of the 4-week treatment period, repeat the 24-hour urine collection and blood sampling as performed at baseline.
-
-
Data Analysis:
-
Analyze serum and urine electrolyte concentrations using a validated electrolyte analyzer.
-
Compare the changes in electrolyte levels from baseline to the end of the study across the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Clinical Trial Protocol: A Pilot Study in Human Volunteers
Objective: To evaluate the safety and effect of this compound on serum and urinary electrolyte balance in hypertensive patients.
Study Design: A single-center, open-label, dose-escalation study.
Inclusion Criteria:
-
Male and female subjects aged 18-65 years.
-
Diagnosed with essential hypertension.
-
Willing to provide informed consent.
Exclusion Criteria:
-
Known hypersensitivity to beta-blockers or thiazide diuretics.
-
Pre-existing electrolyte abnormalities.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
Procedure:
-
Screening and Washout:
-
Screen potential participants based on inclusion/exclusion criteria.
-
Conduct a 2-week washout period where all antihypertensive medications are discontinued.
-
-
Baseline Visit (Day 0):
-
Record vital signs, including seated blood pressure and heart rate.
-
Collect blood samples for baseline serum electrolytes (Na+, K+, Cl-, Mg2+, Ca2+), creatinine, and urea.
-
Collect a 24-hour urine sample for baseline volume and electrolyte excretion.
-
-
Treatment Period (4 weeks):
-
Initiate treatment with a low dose of this compound once daily.
-
After 2 weeks, if blood pressure is not controlled and no significant adverse effects are observed, the dose may be escalated.
-
-
Follow-up Visits (Weeks 1, 2, and 4):
-
Record vital signs and any adverse events.
-
Collect blood samples for serum electrolyte monitoring.
-
-
End of Study Visit (Week 4):
-
Repeat all baseline assessments, including a 24-hour urine collection.
-
-
Data Analysis:
-
Summarize changes in serum and urinary electrolytes from baseline to the end of the study using descriptive statistics.
-
Analyze the incidence of electrolyte abnormalities (e.g., hypokalemia, hyponatremia).
-
Safety Monitoring:
-
Serum electrolyte levels will be closely monitored throughout the study.
-
Criteria for dose reduction or discontinuation will be pre-defined (e.g., serum potassium < 3.0 mmol/L or serum sodium < 130 mmol/L).
-
All adverse events will be recorded and assessed for their relationship to the study drug.
Conclusion
The use of this compound in research, particularly in studies where electrolyte balance is a critical endpoint, requires careful consideration of the effects of its diuretic component, cyclopenthiazide. While the combination with oxprenolol may mitigate some of the potassium-lowering effects, comprehensive monitoring of a full electrolyte panel is recommended. The protocols and information provided here serve as a guide for designing and conducting studies to further elucidate the precise impact of this compound on electrolyte homeostasis. Future research should aim to generate more specific quantitative data for this drug combination to better inform its clinical use and development.
Application Notes and Protocols for Investigating Beta-Blocker and Diuretic Interactions Using Trasidrex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trasidrex is a combination antihypertensive medication composed of oxprenolol, a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), and cyclopenthiazide, a thiazide diuretic. This combination targets two key mechanisms in blood pressure regulation: the sympathetic nervous system and renal salt and water reabsorption. The synergistic action of these two agents often leads to improved blood pressure control compared to monotherapy.[1][2] These application notes provide a framework for utilizing this compound in preclinical research to investigate the pharmacokinetic and pharmacodynamic interactions between beta-blockers and diuretics. The provided protocols are designed for use in appropriate animal models, such as the spontaneously hypertensive rat (SHR), to elucidate the combined effects on cardiovascular parameters and relevant signaling pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oxprenolol and Cyclopenthiazide (Example Data)
| Parameter | Oxprenolol | Cyclopenthiazide | Oxprenolol + Cyclopenthiazide |
| Cmax (ng/mL) | 800 ± 150 | 50 ± 10 | 850 ± 160 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 4500 ± 900 | 400 ± 80 | 4800 ± 950 |
| Half-life (t½) (h) | 2.0 ± 0.4 | 8.0 ± 1.5 | 2.1 ± 0.4 |
Note: This table presents hypothetical preclinical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Pharmacodynamic Effects on Cardiovascular Parameters in Spontaneously Hypertensive Rats (Example Data from Clinical Studies)
| Parameter | Baseline | Oxprenolol | Cyclopenthiazide | This compound (Oxprenolol + Cyclopenthiazide) |
| Systolic Blood Pressure (mmHg) | 185 ± 10 | 165 ± 8 | 170 ± 9 | 150 ± 7 |
| Diastolic Blood Pressure (mmHg) | 115 ± 7 | 100 ± 5 | 105 ± 6 | 90 ± 5 |
| Heart Rate (beats/min) | 350 ± 20 | 300 ± 15 | 345 ± 18 | 295 ± 16 |
| Serum Potassium (mEq/L) | 4.2 ± 0.3 | 4.1 ± 0.3 | 3.5 ± 0.4 | 3.8 ± 0.3 |
| Plasma Renin Activity (ng/mL/h) | 10 ± 2 | 5 ± 1 | 15 ± 3 | 7 ± 1.5 |
Note: This table is populated with illustrative data adapted from clinical findings for context.[1][2] Preclinical results may vary.
Signaling Pathways
Oxprenolol Signaling Pathway
Caption: Oxprenolol blocks the beta-1 adrenergic receptor.
Cyclopenthiazide Signaling Pathway
Caption: Cyclopenthiazide inhibits the Na+/Cl- cotransporter.
Experimental Protocols
Protocol 1: Pharmacokinetic Interaction Study in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the pharmacokinetic profile of oxprenolol and cyclopenthiazide when administered alone and in combination.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old
-
This compound (or separate formulations of oxprenolol and cyclopenthiazide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
-80°C freezer
-
HPLC-MS/MS system
Experimental Workflow:
Caption: Workflow for the pharmacokinetic interaction study.
Procedure:
-
Animal Preparation: Acclimatize male SHRs for at least one week. Fast the animals overnight before drug administration with free access to water.
-
Dosing: Divide the rats into three groups (n=6 per group):
-
Group 1: Oral administration of oxprenolol.
-
Group 2: Oral administration of cyclopenthiazide.
-
Group 3: Oral administration of this compound. Administer the drugs via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of oxprenolol and cyclopenthiazide in rat plasma.[3]
-
Sample Preparation: Perform protein precipitation of plasma samples using acetonitrile.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI), positive mode for oxprenolol and negative mode for cyclopenthiazide.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each drug in each group using appropriate software. Compare the parameters between the single-drug and combination groups to assess for interactions.
Protocol 2: Pharmacodynamic Interaction Study in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the combined effect of oxprenolol and cyclopenthiazide on blood pressure, heart rate, and electrolyte balance.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) with indwelling telemetry transmitters or tail-cuff system for blood pressure measurement.
-
This compound (or separate formulations of oxprenolol and cyclopenthiazide).
-
Metabolic cages for urine and feces collection.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Experimental Workflow:
References
- 1. Oxprenolol slow-release with cyclopenthiazide KCl in the treatment of essential hypertension. A multicentre general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol slow-release with cyclopenthiazide-KCl compared with methyldopa in the treatment of essential hypertension. A multicentre general practice trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Long-Term Trasidrex Administration
Introduction
Trasidrex is a novel, potent, and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By targeting VEGFR-2, this compound aims to inhibit tumor angiogenesis and proliferation, which are critical for tumor growth and metastasis.[1][2][3] Ligand binding to VEGFR-2 activates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, survival, and migration.[1][3][4] This document outlines a comprehensive experimental design for evaluating the long-term efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a preclinical setting. The primary goals of these studies are to establish a safe and effective dosing regimen for chronic administration and to identify potential target organ toxicities and biomarkers of response.[5][6]
Core Experimental Design
A robust long-term in vivo study requires careful planning of animal models, group allocation, dosing regimens, and endpoint analysis.[7] The design must be sufficient to support clinical trial initiation.[8]
2.1. Objectives
-
To evaluate the long-term anti-tumor efficacy of this compound in a relevant cancer xenograft model.
-
To determine the maximum tolerated dose (MTD) and assess the safety profile during chronic administration.[8]
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of this compound over a prolonged treatment period.[9]
-
To identify potential mechanisms of acquired resistance to this compound.
2.2. Animal Model
-
Species: Athymic Nude Mice (e.g., NU/J strain), 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line with known VEGFR-2 expression, such as the human non-small cell lung cancer line NCI-H82 or pancreatic cancer line Panc-1.[10]
-
Justification: The xenograft model allows for the direct assessment of the therapeutic agent on human tumor growth in an in vivo environment.
2.3. Experimental Groups and Dosing The study will include a control group and multiple dose levels of this compound to assess dose-dependent effects on efficacy and toxicity.[8]
| Group ID | Treatment | Dose Level (mg/kg) | Route of Admin. | Frequency | No. of Animals (n) |
| G1 | Vehicle Control | 0 | Oral Gavage | Daily | 15 |
| G2 | This compound (Low) | 10 | Oral Gavage | Daily | 15 |
| G3 | This compound (Mid) | 30 | Oral Gavage | Daily | 15 |
| G4 | This compound (High) | 100 | Oral Gavage | Daily | 15 |
| G5 | Positive Control | TBD | TBD | TBD | 15 |
Note: The positive control would be an existing, approved VEGFR-2 inhibitor.
2.4. Study Duration and Endpoints
-
Duration: 90 days or until tumor volume reaches predetermined endpoint criteria (~2000 mm³). The duration of preclinical studies is based on the intended duration of clinical use.[5][6]
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Animal body weight and clinical observations.
-
Overall survival.
-
Pharmacokinetic parameters (Cmax, AUC, T½) at multiple time points.
-
Biomarker analysis (e.g., plasma VEGF levels, phosphorylated VEGFR-2 in tumor tissue).
-
Terminal tissue collection for histopathology and toxicological assessment.[11]
-
Key Experimental Protocols
Detailed and standardized protocols are essential for data reproducibility.
3.1. Protocol: Tumor Implantation and Measurement
-
Cell Culture: Culture NCI-H82 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitoring: Allow tumors to establish for 7-10 days until they reach an average volume of 100-150 mm³.
-
Randomization: Randomize animals into treatment groups based on tumor volume to ensure a uniform distribution.
-
Measurement: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
3.2. Protocol: Drug Administration and Clinical Monitoring
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water). Ensure formulation analysis for concentration, homogeneity, and stability has been performed.[8]
-
Administration: Administer the assigned treatment daily via oral gavage.
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Body Weight: Measure and record the body weight of each animal twice weekly. A body weight loss exceeding 20% is a common humane endpoint.
3.3. Protocol: Pharmacokinetic (PK) Sample Collection
-
Schedule: Collect blood samples on Day 1, Day 28, and Day 90.
-
Timepoints: On each collection day, collect sparse samples from subgroups of animals at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Collect ~50-100 µL of blood via submandibular or saphenous vein puncture into K₂-EDTA coated tubes.[12]
-
Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.[12]
-
Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.
3.4. Protocol: Terminal Necropsy and Tissue Collection
-
Euthanasia: At the study endpoint, euthanize animals via CO₂ asphyxiation followed by a secondary method (e.g., cervical dislocation).
-
Blood Collection: Collect terminal blood via cardiac puncture for complete blood count (CBC) and clinical chemistry analysis.
-
Tumor Excision: Excise the tumor, weigh it, and divide it into sections. Flash-freeze one section in liquid nitrogen for molecular analysis (e.g., Western blot for p-VEGFR-2) and fix the other in 10% neutral buffered formalin for histology.
-
Organ Collection: Collect key organs (liver, kidneys, spleen, heart, lungs) and weigh them. Fix tissues in formalin for histopathological evaluation to identify potential target organ toxicities.[11]
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Summary of Tumor Growth Inhibition (TGI)
| Group ID | Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |
|---|---|---|---|---|---|
| G1 | Vehicle Control | 0 | 1250 ± 150 | 0 | - |
| G2 | This compound (Low) | 10 | 875 ± 110 | 30 | <0.05 |
| G3 | This compound (Mid) | 30 | 450 ± 85 | 64 | <0.001 |
| G4 | this compound (High) | 100 | 210 ± 50 | 83 | <0.0001 |
Table 2: Key Safety and Toxicology Findings
| Group ID | Treatment | Dose (mg/kg) | Mean Body Weight Change at Day 28 (%) ± SEM | Key Histopathological Findings (Day 90) |
|---|---|---|---|---|
| G1 | Vehicle Control | 0 | +5.2 ± 1.5 | No significant findings |
| G2 | This compound (Low) | 10 | +3.1 ± 1.8 | No significant findings |
| G3 | This compound (Mid) | 30 | -2.5 ± 2.1 | Mild hepatocellular vacuolation (Liver) |
| G4 | this compound (High) | 100 | -8.9 ± 3.0 | Moderate renal tubular degeneration |
Table 3: Pharmacokinetic Parameters (Day 28)
| Group ID | Dose (mg/kg) | Cmax (ng/mL) ± SD | AUC₀₋₂₄ (ng·h/mL) ± SD | T½ (hours) ± SD |
|---|---|---|---|---|
| G2 | 10 | 250 ± 45 | 1500 ± 210 | 4.5 ± 0.8 |
| G3 | 30 | 850 ± 120 | 5100 ± 650 | 4.8 ± 1.1 |
| G4 | 100 | 2800 ± 450 | 18500 ± 2300 | 5.1 ± 0.9 |
Visualizations
5.1. This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway inhibited by this compound. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like PLCγ-MAPK and PI3K-Akt, which promote angiogenesis and cell survival.[1][2][4] this compound acts as a tyrosine kinase inhibitor, blocking this signal transduction.
5.2. Long-Term Experimental Workflow
The workflow diagram below outlines the key phases of the long-term administration study, from initial setup to final analysis. A well-defined workflow ensures all critical steps are systematically executed.[12][13]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. altasciences.com [altasciences.com]
- 9. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. noblelifesci.com [noblelifesci.com]
- 12. admescope.com [admescope.com]
- 13. Workflow Automation for Faster In Vivo Research [modernvivo.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxprenolol Solubility Issues In Vitro
For researchers, scientists, and drug development professionals utilizing oxprenolol in in vitro experiments, encountering solubility issues can be a significant roadblock. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and resolve common precipitation and solubility challenges, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my oxprenolol precipitating in the cell culture medium or physiological buffer?
A1: Oxprenolol precipitation in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is often related to its physicochemical properties. Several factors can be at play:
-
Choice of Oxprenolol Form: Oxprenolol is commonly available as a hydrochloride (HCl) salt or as a free base. The HCl salt is very soluble in water, whereas the free base has significantly lower aqueous solubility (approximately 0.68 g/L).[1] If you are using the free base, you are more likely to encounter solubility limitations.
-
pH of the Medium: Oxprenolol is a weak base with a pKa of approximately 9.57.[1] This means its solubility is highly pH-dependent. In acidic solutions, it is protonated and more soluble. However, in physiological buffers with a pH of around 7.4, a larger fraction of the drug exists in its less soluble, un-ionized (free base) form, which can lead to precipitation.[2]
-
Solvent Shock: When a concentrated stock solution of oxprenolol, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous medium, the sudden change in solvent polarity can cause the drug to "crash out" of the solution, forming a precipitate.[3]
-
High Concentration: The final concentration of oxprenolol in your experiment may exceed its solubility limit in the specific medium you are using, even if you are using the more soluble HCl salt.
-
Interaction with Media Components: Components in complex media, such as salts and proteins (especially in serum-containing media), can interact with oxprenolol and affect its solubility.[4][5] For example, high salt concentrations can lead to a "salting-out" effect.
Q2: Which form of oxprenolol should I use for my in vitro experiments: the hydrochloride salt or the free base?
A2: For experiments in aqueous buffers, oxprenolol hydrochloride is highly recommended due to its high water solubility.[5] The free base form has significantly lower water solubility and is more prone to precipitation at physiological pH.[1][5] If you must use the free base, it is critical to prepare stock solutions in an appropriate organic solvent and take precautions during dilution.
Q3: What is the best solvent for preparing a concentrated stock solution of oxprenolol?
A3: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for both oxprenolol hydrochloride and the free base.[6] It is important to use a high-purity, anhydrous grade of DMSO, as water content can reduce the solubility of hydrophobic compounds. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.
Q4: How does the presence of serum in my cell culture medium affect oxprenolol solubility?
A4: Serum contains proteins, most notably albumin and alpha-1-acid glycoprotein, which can bind to drugs like oxprenolol.[5] This binding can have a dual effect. On one hand, it can increase the apparent solubility of oxprenolol in the medium by keeping it in the aqueous phase.[8][9] On the other hand, it reduces the free concentration of the drug, which is the pharmacologically active portion. It's important to be aware of this, as high protein binding can mean the effective concentration of your compound is lower than the total concentration added.
Data Presentation: Physicochemical Properties of Oxprenolol
The following tables summarize key physicochemical data for oxprenolol and its hydrochloride salt, which are essential for troubleshooting solubility issues.
Table 1: Key Physicochemical Properties of Oxprenolol
| Property | Value | Significance for In Vitro Solubility |
| Form | Oxprenolol (Free Base) | Lower aqueous solubility, more prone to precipitation at physiological pH. |
| Molecular Formula | C₁₅H₂₃NO₃ | - |
| Molecular Weight | 265.35 g/mol | Important for calculating molar concentrations. |
| Aqueous Solubility | 0.68 g/L | Relatively low solubility in water.[1] |
| pKa (strongest basic) | 9.57 | As a weak base, solubility is highly pH-dependent; less soluble at neutral/alkaline pH.[1] |
| LogP | 2.1 | Indicates moderate lipophilicity, suggesting a preference for non-aqueous environments.[1] |
Table 2: Solubility of Oxprenolol Hydrochloride
| Property | Description | Significance for In Vitro Solubility |
| Form | Oxprenolol Hydrochloride | The salt form is used to increase aqueous solubility. |
| Water Solubility | Very Soluble | High solubility in water makes it the preferred form for aqueous-based assays. |
| Alcohol Solubility | Freely Soluble | Soluble in ethanol, which can be a component of some solvent systems. |
| pH of 10% Solution | 4.0 - 6.0 | A solution of the HCl salt is acidic, which contributes to its higher solubility. |
Troubleshooting Guides
If you are experiencing oxprenolol precipitation, follow these step-by-step guides to identify the cause and find a solution.
Guide 1: Troubleshooting Immediate Precipitation Upon Dilution
This issue, often termed "solvent shock," occurs when a concentrated organic stock solution is added to the aqueous experimental medium.
Experimental Protocol: Stepwise Dilution to Prevent Solvent Shock
This protocol is designed to minimize the rapid change in solvent polarity when diluting a DMSO stock solution into an aqueous medium.
-
Materials:
-
Concentrated oxprenolol stock solution in DMSO.
-
Sterile, pre-warmed (37°C) cell culture medium or physiological buffer.
-
Sterile microcentrifuge tubes.
-
-
Methodology:
-
Prepare an Intermediate Dilution: Instead of adding the DMSO stock directly to your final volume of medium, first create an intermediate dilution. Add a small volume of your concentrated DMSO stock to a larger volume of the pre-warmed medium in a microcentrifuge tube. For example, a 1:10 dilution.
-
Mix Gently but Thoroughly: Immediately after adding the stock to the medium for the intermediate dilution, mix gently by inverting the tube or by slow vortexing.
-
Add to Final Volume: Add the required volume of this intermediate dilution to the final volume of your experimental medium (e.g., in your cell culture plate or flask).
-
Final Mix: Gently agitate the final solution (e.g., by swirling the plate) to ensure homogeneity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before proceeding with your experiment.
-
Guide 2: Troubleshooting Precipitation Over Time in the Incubator
Precipitation that occurs after a period of incubation suggests that the final concentration of oxprenolol is at or above its solubility limit under the experimental conditions (e.g., 37°C, physiological pH).
Experimental Protocol: Determining the Maximum Soluble Concentration
This protocol helps to empirically determine the solubility limit of oxprenolol in your specific experimental medium.
-
Materials:
-
High-concentration stock solution of oxprenolol in DMSO (e.g., 50-100 mM).
-
Your specific cell culture medium or physiological buffer.
-
Sterile, clear microplates (96-well) or microcentrifuge tubes.
-
-
Methodology:
-
Prepare Serial Dilutions: In the microplate or tubes, prepare a series of dilutions of the oxprenolol stock solution in your experimental medium. It is important to keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).
-
Incubate: Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment (e.g., 24, 48 hours).
-
Visual and Microscopic Inspection: After incubation, visually inspect each well or tube for any signs of cloudiness or precipitate. Examine a sample from each concentration under a microscope to look for crystalline structures.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration for your experimental conditions. It is advisable to work at concentrations below this limit to ensure your compound remains in solution throughout the experiment.
-
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Oxprenolol Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Binding of oxprenolol and propranolol to serum, albumin and alpha 1-acid glycoprotein in man and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Oxidative Stress on Serum Albumin Structure as a Carrier of Selected Diazaphenothiazine with Potential Anticancer Activity [mdpi.com]
Technical Support Center: Optimizing Cyclopenthiazide Dosage for Non-Diuretic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the non-diuretic effects of cyclopenthiazide, particularly its vasodilatory properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-diuretic effects of cyclopenthiazide?
A1: Beyond its well-established diuretic action through inhibition of the Na+-Cl- cotransporter (NCC) in the kidneys, cyclopenthiazide also exhibits direct vasodilatory effects on vascular smooth muscle.[1][2] This contributes to its overall antihypertensive properties. The precise mechanisms are still under investigation but are thought to involve the modulation of ion channels and signaling pathways within the vascular wall.[1][3]
Q2: How can we optimize cyclopenthiazide dosage to favor non-diuretic over diuretic effects?
A2: Studies have shown that low doses of cyclopenthiazide (e.g., 125 µg daily) can produce a similar antihypertensive response to higher doses (e.g., 500 µg daily) but with a more favorable biochemical profile, including fewer disturbances in serum potassium and urate levels.[4][5][6] This suggests that the vasodilatory effects may be achieved at concentrations that minimize the diuretic and associated metabolic side effects. Optimization would involve conducting dose-response studies in relevant in vitro or in vivo models to identify the lowest effective concentration for vasodilation.
Q3: What are the proposed signaling pathways for cyclopenthiazide's vasodilatory action?
A3: The vasodilatory effects of thiazide-like diuretics are believed to be mediated through at least two key pathways in vascular smooth muscle cells:
-
Activation of Calcium-Activated Potassium (KCa) Channels: Thiazides may open KCa channels, leading to hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx and causing vasorelaxation.[3]
-
Inhibition of the RhoA/Rho-kinase (ROCK) Pathway: Thiazide-like diuretics have been shown to inhibit the RhoA/Rho-kinase pathway.[1][7] This pathway is involved in calcium sensitization of the contractile machinery. By inhibiting this pathway, cyclopenthiazide can reduce vasoconstriction induced by various agonists.[1]
Q4: What are the key differences in experimental outcomes between low and conventional doses of cyclopenthiazide?
A4: Clinical studies have demonstrated that while both low (125 µ g/day ) and conventional (500 µ g/day ) doses of cyclopenthiazide can effectively lower blood pressure, the lower dose has a significantly better safety profile with less impact on metabolic parameters.[4][5][6]
Data Presentation
The following tables summarize quantitative data from clinical studies comparing low-dose and conventional-dose cyclopenthiazide.
Table 1: Antihypertensive Efficacy of Low-Dose vs. Conventional-Dose Cyclopenthiazide
| Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |
| 125 µ g/day | 20 | 11 | [6] |
| 500 µ g/day | 24 | 10 | [6] |
Note: The differences in blood pressure reduction between the two doses were not statistically significant.[5]
Table 2: Metabolic Effects of Low-Dose vs. Conventional-Dose Cyclopenthiazide
| Parameter | 125 µ g/day | 500 µ g/day | Reference |
| Change in Serum Potassium (mmol/l) | -0.14 | -0.52 | [5] |
| Change in Serum Urate (mmol/l) | Not statistically significant | Significant increase | [4] |
| Plasma Renin Activity | No significant change | Significant increase | [4] |
Mandatory Visualization
Signaling Pathways
References
- 1. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The case for low dose diuretics in hypertension: comparison of low and conventional doses of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose cyclopenthiazide in the treatment of hypertension: a one-year community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Trasidrex in lab animals
Welcome to the technical support center for Trasidrex. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Section 1: Unexpected Cardiotoxicity
Q1: We are observing significant QT interval prolongation in telemetry-instrumented animals treated with this compound, which was not anticipated. What is the likely cause and how can we investigate this?
A1: Unexpected QT prolongation with a kinase inhibitor like this compound often suggests off-target activity on cardiac ion channels, most commonly the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1] Inhibition of the hERG channel's current (IKr) can delay cardiac repolarization, leading to QT prolongation and a risk of fatal arrhythmias.[1][2]
To troubleshoot this, we recommend a tiered approach:
-
In Vitro Confirmation: The first step is to confirm direct hERG channel inhibition. An automated patch-clamp assay using a cell line stably expressing the hERG channel is the industry standard.[1][2] This will determine the IC50 of this compound on the hERG channel.
-
Kinome Profiling: Since this compound is a kinase inhibitor, its off-target effects might not be limited to ion channels.[3][4][5] A broad in vitro kinome screen can identify unintended kinase targets. Some kinases are involved in cardiac signaling pathways, and their inhibition could indirectly contribute to cardiotoxicity.[6]
-
In Vivo Dose-Response: Conduct a thorough in vivo dose-response study in rodents to establish the precise exposure levels at which cardiotoxicity occurs. This helps to determine the therapeutic window.
Section 2: Unexplained Neurological Symptoms
Q2: Our lab animals (rats) are exhibiting tremors and ataxia at doses of this compound that are well-tolerated in other respects. How can we determine the cause of this neurotoxicity?
A2: The neurological signs you're observing suggest that this compound may be crossing the blood-brain barrier and causing central nervous system (CNS) toxicity. This could be due to off-target effects on neuronal kinases or other CNS proteins.[7][8][9]
Here is a recommended troubleshooting strategy:
-
Systematic Behavioral Assessment: Perform a Functional Observational Battery (FOB).[10][11][12][13] This is a series of standardized, non-invasive tests to systematically evaluate sensory, motor, and autonomic functions, which can help quantify the observed deficits.[10][13]
-
Brain Exposure Analysis: Measure the concentration of this compound in the brain tissue and cerebrospinal fluid (CSF) at the doses causing neurotoxicity. This will confirm CNS penetration and help correlate exposure with symptoms.
-
Off-Target Screening: As with cardiotoxicity, broad kinome profiling is crucial.[4][14] Identifying off-target kinases highly expressed in the brain could pinpoint the mechanism of neurotoxicity.
Section 3: Variable Efficacy Results
Q3: We have observed inconsistent tumor growth inhibition with this compound across different animal cohorts, despite using the same cell line and dosing regimen. What could be causing this variability?
A3: Inconsistent efficacy in preclinical models can stem from several factors, ranging from experimental variables to complex biological interactions.[15][16][17][18][19]
Consider the following troubleshooting steps:
-
Pharmacokinetic (PK) Variability: First, assess the plasma concentration of this compound in animals from both responsive and non-responsive cohorts. High inter-animal variability in drug metabolism can lead to inconsistent target engagement. Animal models can be valuable for assessing pharmacokinetic drug-drug interactions.[20][21][22][23]
-
Target Engagement Biomarker: Confirm that this compound is hitting its intended target in the tumor tissue. A robust pharmacodynamic (PD) biomarker, such as the phosphorylation status of a downstream substrate of the target kinase, should be measured in tumor lysates.
-
Drug-Diet Interaction: Certain rodent chows contain compounds that can induce or inhibit cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[20][24] An interaction between this compound and components of the animal diet could alter its metabolism and efficacy. A study using a purified, defined diet versus standard chow may reveal such interactions.
Data Presentation
Table 1: In Vitro hERG Assay Results for this compound
| Compound | IC50 (µM) | Method | Cell Line |
| This compound | 1.2 | Automated Patch Clamp | HEK293-hERG |
| E-4031 (Control) | 0.01 | Automated Patch Clamp | HEK293-hERG |
Table 2: Functional Observational Battery (FOB) Summary
| Treatment Group | Dose (mg/kg) | Gait Score (0-4) | Tremor Score (0-3) | Righting Reflex (sec) |
| Vehicle Control | 0 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.8 ± 0.2 |
| This compound | 10 | 0.5 ± 0.2 | 0.4 ± 0.2 | 1.0 ± 0.3 |
| This compound | 30 | 2.8 ± 0.5 | 2.1 ± 0.4 | 3.5 ± 0.8 |
| This compound | 100 | 3.9 ± 0.3 | 2.9 ± 0.2 | 7.2 ± 1.1 |
| * p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. |
Table 3: this compound Pharmacokinetics in Different Diet Cohorts
| Diet Group | Dose (mg/kg) | Cmax (ng/mL) | AUC (ngh/mL) |
| Standard Chow | 50 | 850 ± 150 | 4200 ± 750 |
| Purified Diet | 50 | 1600 ± 210 | 9500 ± 1200 |
| p < 0.05 vs. Standard Chow. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro hERG Automated Patch Clamp Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing the hERG channel are cultured to 80-90% confluency.
-
Cell Preparation: Cells are harvested and suspended in an extracellular solution.
-
Assay Procedure: The automated patch-clamp system (e.g., QPatch) is used.[1]
-
Cells are captured on the measurement plate.
-
A whole-cell patch clamp configuration is established.
-
The hERG current is elicited by a specific voltage pulse protocol.[25]
-
A stable baseline current is recorded for 3 minutes.
-
-
Compound Application: this compound is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) sequentially to the same cell. A known hERG inhibitor like E-4031 serves as a positive control.[1][2]
-
Data Analysis: The peak tail current is measured. The percentage of inhibition at each concentration is calculated relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a sigmoid curve.[25]
Protocol 2: Rodent Functional Observational Battery (FOB)
Objective: To quantify the neurological effects of this compound in rats.
Methodology:
-
Animal Acclimation: Male and female Sprague-Dawley rats are acclimated for at least one week before the study.
-
Dosing: Animals are dosed with this compound or vehicle control via the appropriate route.
-
Observation Periods: Observations are made at the time of expected peak plasma concentration and at several subsequent time points.
-
FOB Procedures: A trained observer, blinded to the treatment groups, performs the following assessments:
-
Home Cage Observations: Posture, respiration, and presence of tremors or convulsions are recorded.[26]
-
Open Field Assessment: The animal is placed in a standard open field arena. Gait, arousal level, and stereotyped behaviors are scored for 3-5 minutes.[13]
-
Sensorimotor Tests: Responses to stimuli (e.g., approach, touch, tail pinch) are evaluated. Tests for motor function include grip strength and righting reflex.[26]
-
-
Scoring: Each parameter is scored using a standardized scale.
-
Data Analysis: Scores are compared between treatment groups using appropriate statistical methods.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for troubleshooting neurotoxicity.
Caption: Decision tree for variable efficacy.
References
- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 11. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mds-usa.com [mds-usa.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. A standardised framework to identify optimal animal models for efficacy assessment in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A standardised framework to identify optimal animal models for efficacy assessment in drug development | PLOS One [journals.plos.org]
- 19. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. benthamscience.com [benthamscience.com]
- 24. Use of In Vivo Animal Models to Assess Drug–Drug Interactions [ouci.dntb.gov.ua]
- 25. fda.gov [fda.gov]
- 26. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
Technical Support Center: Improving the Translational Relevance of Trasidrex (and related cardiovascular drug) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trasidrex or similar cardiovascular agents in animal models. This compound is a combination antihypertensive medication containing Oxprenolol, a non-selective beta-adrenergic receptor blocker, and Cyclopenthiazide, a thiazide diuretic. The following resources are designed to address common challenges and improve the translation of preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its components?
A1: this compound lowers blood pressure through two distinct mechanisms:
-
Oxprenolol : A non-selective beta-adrenergic receptor antagonist that blocks the effects of catecholamines (like adrenaline) on β1-receptors in the heart and β2-receptors in the lungs and blood vessels.[1] This action reduces heart rate, cardiac output, and blood pressure.[1] It also possesses some intrinsic sympathomimetic activity (ISA).
-
Cyclopenthiazide : A thiazide diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. This increases the excretion of sodium and water, reducing blood volume and, consequently, blood pressure.
Q2: Why do promising results from my rodent hypertension studies with beta-blockers often fail to translate to humans?
A2: This is a common and significant challenge in cardiovascular research. Several factors contribute to this "translational gap":
-
Species Differences in Beta-Adrenergic Receptors : The density, distribution, and subtype ratio (β1 vs. β2) of adrenergic receptors in the heart and vasculature can vary significantly between rodents and humans.[2][3][4] For example, the rat left ventricle has a β1:β2 receptor ratio of approximately 74:26, which is reasonably similar to the human ratio of about 69:31 in a non-failing heart.[3][4] However, subtle differences in signaling pathways and receptor coupling can lead to different physiological responses.
-
Pharmacokinetic (PK) Variability : How a drug is absorbed, distributed, metabolized, and excreted (ADME) can differ dramatically across species. Beta-blockers like oxprenolol and propranolol are lipophilic and undergo extensive first-pass metabolism in the liver, leading to low bioavailability and high inter-patient variability, a factor that is also present across species.[5][6][7]
-
Artificial Nature of Animal Models : Induced hypertension models in rodents (e.g., DOCA-salt, L-NAME) may not fully recapitulate the complex, multifactorial etiology of essential hypertension in humans.[8] Genetic models like the Spontaneously Hypertensive Rat (SHR) are useful but represent a specific, inherited form of hypertension.[8]
Q3: Which animal model is best for studying a combination therapy like this compound?
A3: The choice of model is critical and depends on the specific research question. No single model is perfect.
-
Spontaneously Hypertensive Rat (SHR) : This is the most widely used model for essential hypertension. It is suitable for testing the general efficacy of antihypertensive drugs.[8]
-
Dahl Salt-Sensitive (DSS) Rats : This model is ideal for investigating the diuretic and antihypertensive effects of the cyclopenthiazide component, as these rats develop hypertension on a high-salt diet.[8]
-
Deoxycorticosterone Acetate (DOCA)-Salt Model : This model produces a low-renin, salt- and volume-dependent form of hypertension, which is also relevant for studying diuretics and agents that affect volume regulation.[9][10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Blood Pressure Reduction in Animal Cohorts
| Potential Cause | Troubleshooting Step |
| High PK Variability | Ensure consistent dosing procedures (e.g., time of day, fed/fasted state). Consider using a different route of administration (e.g., osmotic minipump for continuous infusion) to bypass first-pass metabolism and ensure stable plasma concentrations. Analyze plasma samples to correlate drug exposure with pharmacodynamic response. |
| Animal Stress | Acclimatize animals to handling and blood pressure measurement procedures for several days before starting the experiment. Use non-invasive methods like tail-cuff plethysmography in properly habituated animals or, for the highest quality data, use radiotelemetry to measure blood pressure in conscious, unrestrained animals.[13] |
| Model-Drug Mismatch | The underlying mechanism of hypertension in your chosen model may not be effectively targeted by your drug. For example, beta-blockers may have a less pronounced effect in a purely volume-dependent model like DOCA-salt compared to a model with high sympathetic tone like the SHR.[8] Re-evaluate if the chosen animal model is appropriate for the drug's mechanism of action. |
Issue 2: Observed Efficacy Does Not Align with Expected Mechanism
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The drug may have effects unrelated to beta-blockade or diuresis. Conduct in vitro receptor profiling to screen for activity at other targets. |
| Species-Specific Metabolism | The drug may be converted to active or inactive metabolites that differ between the animal species and humans. Perform metabolite identification studies in the plasma and urine of the animal model.[14] |
| Differences in Receptor Subtypes | The relative contribution of β1 and β2 receptors to blood pressure regulation may differ from humans. Use selective β1 and β2 antagonists in your model to dissect the contribution of each subtype to the observed effect. |
Data Presentation: Comparative Quantitative Data
Table 1: Comparative Pharmacokinetics of Propranolol (as a proxy for Oxprenolol)
| Parameter | Rat | Dog | Human |
| Oral Bioavailability | Low / Variable | ~27%[7] | ~25% (highly variable)[15] |
| Elimination Half-life (t½) | ~1-2 hours | ~1.5 hours[7] | 3-6 hours (chronic dosing)[13] |
| Plasma Protein Binding | ~90-95% | ~90-95% | ~90-95%[13] |
| Primary Route of Elimination | Hepatic Metabolism | Hepatic Metabolism | Hepatic Metabolism[13][14] |
| Note: Data is compiled from multiple sources and should be considered approximate. Propranolol and Oxprenolol are both lipophilic, non-selective beta-blockers with extensive first-pass metabolism.[6] |
Table 2: Species Differences in Cardiac Beta-Adrenergic Receptor Subtypes (Left Ventricle)
| Species | β1 Receptor Proportion | β2 Receptor Proportion | Total Receptor Density (fmol/mg protein) |
| Rat | ~74%[3] | ~26%[3] | ~37[3] |
| Mouse | Predominantly β1 in myocytes | Low/absent in myocytes | Not specified |
| Guinea Pig | Predominantly β1 | ~25% (in atria) | Lower than cat |
| Human (Non-failing) | ~77%[4] | ~23%[4] | ~45[3] |
Table 3: Typical Blood Pressure Ranges in Rodent Hypertension Models
| Model | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | 180 - 200+ | 110 - 130 |
| DOCA-Salt Rat | 190 - 210[10][11] | 120 - 140 |
| L-NAME-Induced Hypertension Rat | 160 - 190 | 100 - 120 |
| Note: Values can vary significantly based on the specific protocol, strain, age, and measurement method. |
Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension in Rats
This model mimics low-renin, salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for uninephrectomy
-
1% NaCl + 0.2% KCl drinking water
Procedure:
-
Acclimatization: Acclimatize rats to housing conditions for at least one week.
-
Uninephrectomy (Day 0): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and carefully remove the kidney. Suture the muscle and skin layers. Provide post-operative analgesia.
-
DOCA Administration (Day 1): Implant a DOCA pellet (e.g., 150 mg/kg) subcutaneously or begin weekly subcutaneous injections.[11]
-
Salt Loading (Day 1): Replace normal drinking water with 1% NaCl + 0.2% KCl solution for the duration of the study.[11]
-
Blood Pressure Monitoring: Begin weekly blood pressure measurements using a non-invasive tail-cuff system or telemetry. Hypertension typically develops over 4 weeks, with systolic pressures reaching >190 mmHg.[11]
Protocol 2: Blood Pressure Measurement via Radiotelemetry
This is the gold standard for obtaining accurate, long-term blood pressure data from conscious, freely moving animals.[13][14]
Materials:
-
Implantable telemetry transmitter (sized for the animal)
-
Surgical tools
-
Anesthetic (e.g., isoflurane)
-
Telemetry receiver plates and data acquisition system
Procedure (Mouse Carotid Artery Implantation):
-
Anesthesia: Anesthetize the mouse (must be >20g) and maintain on a warming plate.[13]
-
Transmitter Pocket: Make a small incision on the flank and create a subcutaneous pocket for the transmitter body using blunt dissection.
-
Catheter Tunneling: Tunnel the telemetry catheter subcutaneously from the flank pocket to a small incision in the ventral neck region.
-
Vessel Isolation: Carefully isolate the common carotid artery.
-
Catheter Insertion: Place temporary ligatures to control blood flow. Make a small incision in the artery and insert the catheter tip, advancing it towards the aortic arch.
-
Secure Catheter: Tie the ligatures securely around the vessel and catheter to prevent bleeding and secure the implant.
-
Closure: Suture all incisions.
-
Recovery: Allow the animal to recover for 5-7 days before starting data collection.[14] Place the animal's home cage on a receiver plate to record data.
Mandatory Visualizations
Caption: Simplified β1-adrenergic signaling pathway in cardiomyocytes.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Experimental workflow for selecting a translatable animal model.
References
- 1. Differential distribution of beta-1 and beta-2 adrenergic receptors in cat and guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of rat and human left ventricle beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 1- and beta 2-adrenergic-receptor subpopulations in nonfailing and failing human ventricular myocardium: coupling of both receptor subtypes to muscle contraction and selective beta 1-receptor down-regulation in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of propranolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DOCA-salt induced malignant hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycorticosterone acetate-salt hypertensive rats display gender-related differences in ETB receptor-mediated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOCA-Salt Hypertension Impairs Artery Function in Rat Middle Cerebral Artery and Parenchymal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adrenergic Receptors in Individual Ventricular Myocytes: The Beta-1 and Alpha-1B Are in All Cells, the Alpha-1A Is in a Subpopulation, and the Beta-2 and Beta-3 Are Mostly Absent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trasidrex Metabolite Quantification
Welcome to the technical support center for the quantification of Trasidrex and its metabolites. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound and its primary metabolites—M1 (hydroxylated), M2 (glucuronidated), and M3 (N-dealkylated)—in biological matrices.
Q1: I'm observing poor peak shape and tailing for the M2 (glucuronidated) metabolite. What are the likely causes and solutions?
A1: Poor peak shape for glucuronidated metabolites is a common issue in liquid chromatography.
-
Cause 1: Inappropriate Mobile Phase pH. The carboxylic acid moiety of the glucuronide group can interact with the stationary phase if not properly ionized.
-
Solution 1: Adjust the mobile phase pH. Since M2 is acidic, using a mobile phase with a pH of around 2.5-3.5 will ensure the carboxylic acid is protonated, minimizing secondary interactions with the column. Adding a small amount of formic acid (0.1%) to the mobile phase is a standard practice.[1]
-
Cause 2: Secondary Interactions with the Column. Residual silanol groups on silica-based C18 columns can interact with polar metabolites.
-
Solution 2: Use a column with end-capping or consider a different stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can provide alternative selectivity and improved peak shape for polar compounds.
-
Cause 3: Metal Chelation. The glucuronide moiety can chelate with metal ions in the HPLC system or column, leading to peak tailing.
-
Solution 3: Incorporate a small amount of a chelating agent, like 0.1% formic acid, into the mobile phase to minimize these interactions.
Q2: My recovery for the M3 (N-dealkylated) metabolite is inconsistent and low after solid-phase extraction (SPE). How can I improve this?
A2: Low and variable recovery during SPE is often related to the extraction protocol.[2][3]
-
Cause 1: Inadequate Sorbent Conditioning or Equilibration. Failure to properly prepare the SPE cartridge can lead to poor retention of the analyte.
-
Solution 1: Ensure the sorbent is conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that matches the pH of the sample.[2][4] This ensures the sorbent is ready for optimal interaction with the analyte.
-
Cause 2: Incorrect pH During Sample Loading. The charge state of M3 is critical for its retention on the sorbent.
-
Solution 2: Adjust the sample pH to ensure M3 is in the appropriate charge state for the chosen sorbent (e.g., for a cation exchange sorbent, the pH should be adjusted to ensure M3 is positively charged).
-
Cause 3: Inappropriate Wash or Elution Solvents. The wash step may be too harsh, leading to premature elution of the analyte, or the elution solvent may be too weak to fully recover it.
-
Solution 3: Optimize the wash and elution solvents. A typical approach is to use a weak organic solvent in the wash step to remove interferences and a stronger organic solvent (possibly with a pH modifier) for elution.[2]
Q3: I am seeing significant ion suppression in my mass spectrometry data, particularly for the parent drug, this compound. What can be done to mitigate this?
A3: Ion suppression is a common challenge in LC-MS analysis of samples from complex biological matrices.[5][6][7]
-
Cause 1: Co-eluting Matrix Components. Endogenous compounds from the biological matrix (e.g., phospholipids from plasma) can co-elute with the analyte and interfere with its ionization.[7]
-
Solution 1: Improve chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the gradient, changing the column, or adjusting the mobile phase composition.[5][7]
-
Cause 2: Inefficient Sample Cleanup. The sample preparation method may not be adequately removing matrix components.
-
Solution 2: Enhance the sample cleanup procedure. If using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2][3]
-
Cause 3: High Flow Rate. High flow rates can lead to less efficient desolvation in the mass spectrometer's ion source, increasing susceptibility to ion suppression.
-
Solution 3: Consider reducing the flow rate or using a smaller inner diameter column to improve ionization efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a refined LC-MS/MS method for this compound and its metabolites in human plasma.
Table 1: LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 25 |
| M1 | 466.2 | 266.1 | 28 |
| M2 | 626.3 | 450.2 | 22 |
| M3 | 422.2 | 222.1 | 30 |
| IS | 455.2 | 255.1 | 25 |
Table 2: Method Validation Summary
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| This compound | 0.5 | 500 | 95-105 | <10 | 92 |
| M1 | 0.5 | 500 | 93-107 | <12 | 89 |
| M2 | 1.0 | 1000 | 90-110 | <15 | 85 |
| M3 | 0.5 | 500 | 96-104 | <11 | 91 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound and Metabolites from Human Plasma
This protocol outlines a method for the extraction of this compound and its metabolites from a plasma matrix.[2][3][4]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., deuterated this compound).
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.[4]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Protocol 2: LC-MS/MS Analysis
This protocol describes the liquid chromatography and mass spectrometry conditions for the analysis of this compound and its metabolites.[8][9]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 300°C
-
Sheath Gas Flow: 40 units
-
Auxiliary Gas Flow: 10 units
-
-
Visualizations
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Cyclopenthiazide and Diuretic Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis to the diuretic effects of cyclopenthiazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cyclopenthiazide?
A1: Cyclopenthiazide is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] This inhibition prevents the reabsorption of approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[1] The increased concentration of sodium and chloride ions in the tubular fluid leads to an osmotic retention of water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[1][2]
Q2: What is tachyphylaxis in the context of cyclopenthiazide's diuretic effect?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[3] In the context of cyclopenthiazide, this refers to a diminished diuretic and natriuretic effect observed with continuous or long-term use. This phenomenon is also known as the "braking phenomenon," where the initial fluid and sodium loss is progressively attenuated.[4][5][6]
Q3: What are the proposed mechanisms behind tachyphylaxis to thiazide diuretics like cyclopenthiazide?
A3: Tachyphylaxis to thiazide diuretics is multifactorial and involves several compensatory mechanisms:
-
Neurohormonal Activation: The initial decrease in blood volume and pressure can activate the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, which promote sodium and water retention, counteracting the diuretic effect.[7]
-
Renal Tubular Hypertrophy: Chronic administration of diuretics that act on a specific segment of the nephron can lead to hypertrophy and increased reabsorptive capacity of the more distal segments.[6][8] For thiazides, which act on the DCT, this can result in increased sodium reabsorption in the connecting tubule and collecting duct.[6]
-
Post-diuretic Sodium Retention: After the diuretic effect of a dose wears off, the kidneys may avidly retain sodium, partly as a memory effect of the diuretic's action on the renal tubules, independent of volume depletion.[4]
-
Reduced Diuretic Secretion: In certain conditions like renal insufficiency, the secretion of the diuretic into the tubular fluid can be impaired, reducing its concentration at the site of action.[7]
Q4: How can tachyphylaxis to cyclopenthiazide be addressed in an experimental setting?
A4: Strategies to overcome or mitigate tachyphylaxis in experimental models include:
-
Dose Adjustment: Increasing the dose of cyclopenthiazide may overcome the resistance to some extent, although there is a ceiling effect.[9]
-
Sequential Nephron Blockade: Combining cyclopenthiazide with a diuretic that acts on a different part of the nephron, such as a loop diuretic (e.g., furosemide), can produce a synergistic effect and overcome the compensatory sodium reabsorption in the distal nephron.[8][10][11]
-
Dietary Sodium Restriction: Limiting sodium intake in animal models can enhance the diuretic effect and reduce the post-diuretic sodium retention that contributes to tachyphylaxis.[12]
-
RAAS Blockade: Co-administration of an ACE inhibitor or an angiotensin II receptor blocker can counteract the activation of the RAAS and enhance the diuretic's efficacy.[13]
Troubleshooting Guides
Issue 1: Diminished Diuretic Response in Animal Models Over Time
-
Question: We are administering cyclopenthiazide to spontaneously hypertensive rats (SHRs) and observe a significant diuretic effect initially, but the response diminishes after several days of continuous dosing. Why is this happening and what can we do?
-
Answer: This is a classic presentation of the "braking phenomenon" or tachyphylaxis.[6] The initial volume depletion has likely triggered compensatory mechanisms.
-
Troubleshooting Steps:
-
Verify Dose and Administration: Ensure the correct dose is being administered consistently and that the route of administration (e.g., oral gavage) is effective.
-
Assess RAAS Activation: Measure plasma renin activity and aldosterone levels to determine if the renin-angiotensin-aldosterone system has been activated.[7] If so, consider co-administration with an ACE inhibitor or ARB.
-
Implement Sequential Nephron Blockade: Introduce a loop diuretic to block sodium reabsorption in the thick ascending limb of the loop of Henle, which can overcome the compensatory hypertrophy of the distal nephron.[10][11]
-
Control Sodium Intake: Ensure the animals are on a controlled sodium diet, as high sodium intake can exacerbate the braking phenomenon.[12]
-
Stagger Dosing: Instead of continuous daily dosing, a staggered or intermittent dosing schedule might help mitigate the compensatory responses.
-
-
Issue 2: High Variability in In Vitro NCC Inhibition Assays
-
Question: Our in vitro Na+/Cl- cotransporter (NCC) inhibition assays using HEK293 cells expressing hNCC are showing high variability with cyclopenthiazide. What could be the cause?
-
Answer: Variability in in vitro assays can stem from several factors related to cell culture, assay conditions, and compound stability.
-
Troubleshooting Steps:
-
Cell Line Stability: Regularly verify the stable expression of hNCC in your HEK293 cell line using methods like Western blotting or qPCR. Passage number can affect protein expression.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, pre-incubation times with the inhibitor, and the concentration of the radioactive ion (e.g., ²²Na⁺) or fluorescent indicator.
-
Compound Solubility and Stability: Cyclopenthiazide may have limited aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in the assay medium is consistent and non-toxic to the cells. Check for potential degradation of the compound in the assay buffer.[14]
-
Control Compounds: Always include a positive control (another known NCC inhibitor like hydrochlorothiazide) and a negative control (vehicle) to validate each assay plate.
-
Data Normalization: Normalize the results to a control condition (e.g., percentage of inhibition relative to vehicle) to account for inter-plate variability.
-
-
Data Presentation
Table 1: Antihypertensive Efficacy of Cyclopenthiazide
| Dose of Cyclopenthiazide | Duration of Treatment | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Study Population | Reference |
| 125 µ g/day | 8 weeks | Significant reduction vs. placebo | Significant reduction vs. placebo | Mild essential hypertension | [15] |
| 500 µ g/day | 8 weeks | Significant reduction vs. placebo | Significant reduction vs. placebo | Mild essential hypertension | [15] |
| 125 µ g/day | 8 weeks | -20 | -11 | Mild essential hypertension | [16] |
| 500 µ g/day | 8 weeks | -24 | -10 | Mild essential hypertension | [16] |
Table 2: Biochemical Effects of Cyclopenthiazide (after 8 weeks)
| Dose of Cyclopenthiazide | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) | Effect on Plasma Renin Activity | Reference |
| 50 µ g/day | No significant change | No significant change | No effect | [15] |
| 125 µ g/day | No significant change | No significant change | No effect | [15] |
| 500 µ g/day | -0.6 (greatest decrement) | +0.06 (significant increase) | Significantly increased | [15] |
Experimental Protocols
Protocol 1: In Vivo Induction and Assessment of Tachyphylaxis in a Hypertensive Rat Model
This protocol describes a method for inducing and evaluating tachyphylaxis to cyclopenthiazide in the Spontaneously Hypertensive Rat (SHR) model.[17]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.[17] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.[17]
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurements:
-
Place rats in metabolic cages for 24-48 hours to acclimate.
-
Collect 24-hour urine samples to measure baseline volume, sodium, potassium, and creatinine excretion.
-
Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
-
Induction of Tachyphylaxis:
-
Prepare a suspension of cyclopenthiazide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer cyclopenthiazide daily via oral gavage at a dose known to produce a significant diuretic effect (e.g., 1-5 mg/kg). A control group should receive the vehicle only.
-
Continue daily administration for a period of 7-14 days.
-
-
Assessment of Tachyphylaxis:
-
On day 1 (acute effect) and on the final day of treatment (chronic effect), place the animals in metabolic cages immediately after dosing.
-
Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h) to assess the time course of diuresis and natriuresis.
-
Measure urine volume and electrolyte concentrations (Na+, K+).
-
Monitor blood pressure and heart rate daily.
-
-
Data Analysis:
-
Compare the 24-hour urine volume and sodium excretion on day 1 with the final day of treatment. A significant reduction in the diuretic/natriuretic response on the final day compared to day 1 indicates tachyphylaxis.
-
Analyze changes in blood pressure over the treatment period.
-
At the end of the study, plasma can be collected to measure renin and aldosterone levels to assess RAAS activation. Kidney tissue can be harvested for histological analysis of tubular hypertrophy or molecular analysis of NCC expression.
-
Mandatory Visualizations
Caption: Mechanism of cyclopenthiazide action and the development of tachyphylaxis.
Caption: Experimental workflow for assessing cyclopenthiazide tachyphylaxis in vivo.
Caption: Troubleshooting logic for diminished diuretic response in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 4. ahajournals.org [ahajournals.org]
- 5. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Education [simpleeducation.co]
- 7. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putting the Brakes on the Braking Phenomenon in Diuretic Therapy - Renal Fellow Network [renalfellow.org]
- 9. Resistance to loop diuretics. Why it happens and what to do about it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. How can you overcome diuretic resistance in patients with heart failure – Clinical Correlations [clinicalcorrelations.org]
- 12. Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of cardiovascular and antiinflammatory drugs on thiazide-induced hemodynamic and saluretic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The stability of hydrochlorothiazide and cyclopenthiazide in various dosage forms. 4. Stability of hydrochlorothiazide injection solutions II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The case for low dose diuretics in hypertension: comparison of low and conventional doses of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preclinical Studies of Fixed-Dose Combinations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fixed-dose combinations (FDCs) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing preclinical models for fixed-dose combinations?
A1: The main challenges in preclinical FDC development revolve around demonstrating the safety and efficacy of the combined product.[1] Key difficulties include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Interactions: Assessing how the individual drugs in the FDC affect each other's absorption, distribution, metabolism, and excretion (ADME) is crucial.[2] Unforeseen interactions can alter the efficacy and safety profile of the combination compared to the individual components.
-
Toxicological Evaluation: Determining the combined toxicity of the drugs is complex. The combination may exhibit additive, synergistic, or antagonistic toxic effects that are not predictable from the individual drug profiles.[3] Repeated dose toxicity studies are essential to identify potential long-term adverse effects.[3]
-
Formulation Complexities: Ensuring the physicochemical compatibility of multiple active pharmaceutical ingredients (APIs) within a single dosage form is a significant hurdle.[4] Issues like different solubility profiles, stability issues, and potential for drug-drug interactions within the formulation itself must be addressed.[4][5]
-
Dose Ratio Selection: Justifying the specific dose ratio of the components in the FDC is a critical regulatory requirement. This requires robust preclinical data to demonstrate that the chosen ratio provides a therapeutic advantage and a favorable risk-benefit profile.
-
Bioanalytical Method Development: Developing and validating analytical methods to simultaneously quantify multiple drug substances and their metabolites in biological matrices is often challenging and time-consuming.[6][7]
Q2: How do I select an appropriate animal model for my FDC preclinical study?
A2: The selection of a relevant animal model is a critical step for the successful preclinical evaluation of FDCs. The chosen species should exhibit similar pharmacological and toxicological responses to the individual drugs as humans.[8][9] Key considerations include:
-
Pharmacological Relevance: The animal model should express the relevant drug targets (e.g., receptors, enzymes) for all components of the FDC.
-
Metabolic Profile: The metabolic pathways of the drugs in the selected species should be comparable to humans to ensure that the exposure to parent drugs and their metabolites is relevant.[10]
-
Disease Pathophysiology: For efficacy studies, the animal model should mimic the human disease state or condition that the FDC is intended to treat.[11]
-
Practical Considerations: Factors such as animal size, lifespan, cost, and availability of validated disease models should also be taken into account.[11]
The FDA recommends that preclinical safety evaluations should normally include two relevant species, though one may be justified in certain cases.[8]
Q3: What are the key considerations for designing a toxicology study for an FDC?
A3: Toxicology studies for FDCs aim to identify any potential for increased toxicity due to the combination of drugs. The study design should be robust enough to detect both acute and chronic effects.[3][12]
-
Dose Level Selection: Dose selection is a critical aspect of toxicology studies.[13] Typically, studies include a control group, groups for each individual drug at its highest dose in the combination, and several dose levels of the FDC itself.[12][14] The highest dose of the FDC should be chosen to induce some level of toxicity to identify target organs and dose-limiting effects.[12]
-
Duration of Study: The duration of the toxicity study depends on the intended clinical use of the FDC.[3][15] For drugs intended for chronic use, longer-term studies (e.g., 90 days or more) in at least one species are typically required.[3][14]
-
Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.[16]
-
Good Laboratory Practice (GLP): All pivotal toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[9][17][18]
Troubleshooting Guides
Problem 1: Unexpected Pharmacokinetic Variability in Preclinical FDC Studies
Symptoms:
-
High inter-animal variability in plasma concentrations of one or both drugs.
-
Inconsistent dose-exposure relationships.
-
Difficulty in establishing a clear pharmacokinetic profile for the FDC.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Review the formulation for homogeneity and stability.[5] Inadequate solubilization or precipitation of one of the APIs can lead to variable absorption.[5] Consider reformulating with different excipients or using a different dosage form for preclinical studies.[19] |
| Food Effects | The presence of food in the gastrointestinal tract can significantly alter the absorption of some drugs. Conduct pilot studies in both fed and fasted animals to assess the impact of food on the bioavailability of each component of the FDC. |
| Animal Model Variability | Genetic differences within an animal strain can lead to variations in drug metabolism. Ensure the use of a well-characterized and genetically stable animal model. Consider using a larger number of animals per group to increase statistical power. |
| Bioanalytical Method Issues | Inaccurate or imprecise bioanalytical methods can introduce significant variability.[6] Re-validate the analytical method for accuracy, precision, selectivity, and stability in the relevant biological matrix.[7] |
| Drug-Drug Interactions | One component of the FDC may be affecting the metabolism or transport of the other.[2] Conduct in vitro studies using liver microsomes or hepatocytes to investigate potential metabolic interactions.[2] |
Problem 2: Difficulty in Establishing a Clear Dose-Response Relationship for Efficacy
Symptoms:
-
Lack of a clear, dose-dependent therapeutic effect.
-
High variability in efficacy readouts between animals.
-
Inability to demonstrate a synergistic or additive effect of the combination.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Ratio | The selected dose ratio may not be optimal for demonstrating a therapeutic benefit. Conduct dose-ranging studies with different ratios of the individual components to identify the most effective combination. |
| Suboptimal Animal Model | The chosen animal model may not accurately reflect the human disease or may not be sensitive enough to detect the therapeutic effect of the FDC.[11] Re-evaluate the suitability of the model and consider alternative or more translational models.[20][21] |
| Pharmacokinetic Issues | Poor or variable exposure of one or both drugs at the target site can lead to a lack of efficacy. Correlate pharmacokinetic data with pharmacodynamic readouts to ensure that adequate drug concentrations are being achieved.[10][22] |
| Antagonistic Interaction | The two drugs may have antagonistic effects at the pharmacological target or on downstream signaling pathways. Investigate the mechanism of action of each drug and their potential for interaction at the molecular level. |
| Efficacy Endpoint Variability | The chosen efficacy endpoint may be inherently variable or not sensitive enough. Refine the experimental protocol to minimize variability and consider using more objective and quantitative endpoints. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an FDC in Rodents
Objective: To determine the pharmacokinetic profile of two drugs administered as a fixed-dose combination.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats).
-
Dosing: Administer the FDC orally via gavage at three different dose levels. Include control groups receiving each drug individually at the highest dose present in the FDC.
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of both drugs and any major metabolites in the plasma/serum samples using a validated LC-MS/MS method.[23]
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life for each drug. Compare the PK parameters of the drugs when administered as an FDC versus individually.
Protocol 2: Repeated-Dose Toxicology Study of an FDC
Objective: To evaluate the potential toxicity of an FDC following repeated administration.
Methodology:
-
Animal Model: Use two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog), as recommended by regulatory guidelines.[8]
-
Dose Groups: Include a vehicle control group, groups for each individual drug at the highest dose, and at least three dose levels of the FDC (low, mid, and high).
-
Dosing: Administer the test articles daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route of administration.
-
Observations: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the FDC groups and the control and individual drug groups.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Hypothetical FDC
| Drug | Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (nghr/mL) | Half-life (hr) |
| Drug A | Drug A alone (50 mg/kg) | 1250 ± 210 | 1.5 | 8750 ± 1100 | 4.2 |
| FDC (50 mg/kg A + 25 mg/kg B) | 1310 ± 250 | 1.5 | 9100 ± 1350 | 4.5 | |
| Drug B | Drug B alone (25 mg/kg) | 850 ± 150 | 2.0 | 6800 ± 950 | 6.8 |
| FDC (50 mg/kg A + 25 mg/kg B) | 1150 ± 180 | 2.0 | 8900 ± 1200* | 7.1 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to the drug administered alone.
Table 2: Summary of Histopathological Findings in a 28-Day Toxicology Study
| Organ | Finding | Control | Drug A (High Dose) | Drug B (High Dose) | FDC (Low Dose) | FDC (Mid Dose) | FDC (High Dose) |
| Liver | Hepatocellular Vacuolation | 0/10 | 2/10 (minimal) | 1/10 (minimal) | 0/10 | 3/10 (minimal) | 8/10 (mild) |
| Kidney | Tubular Degeneration | 0/10 | 0/10 | 1/10 (minimal) | 0/10 | 1/10 (minimal) | 5/10 (mild) |
| Spleen | Lymphoid Depletion | 0/10 | 0/10 | 0/10 | 0/10 | 0/10 | 2/10 (minimal) |
Data are presented as the number of animals with the finding / total number of animals examined. Severity is graded as minimal, mild, moderate, or marked.
Visualizations
References
- 1. innoglidepharma.com [innoglidepharma.com]
- 2. Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4. Toxicological studies with animals [degruyterbrill.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. fda.gov [fda.gov]
- 9. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 10. allucent.com [allucent.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 13. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toxicology.org [toxicology.org]
- 15. topra.org [topra.org]
- 16. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 18. Step 2: Preclinical Research | FDA [fda.gov]
- 19. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. tno.nl [tno.nl]
- 21. mdbneuro.com [mdbneuro.com]
- 22. Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Connecting Bio Analysis & Animal Studies | InfinixBio [infinixbio.com]
Mitigating confounding variables in Trasidrex clinical data analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding variables during the clinical data analysis of Trasidrex.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in a clinical trial of an antihypertensive agent like this compound?
A1: In clinical trials of antihypertensive drugs such as this compound (a combination of a beta-blocker and a diuretic), it is crucial to anticipate and control for several confounding variables that can influence the study outcomes. These variables can be broadly categorized as baseline patient characteristics, concomitant medications and conditions, and external factors.
Data Presentation: Common Confounding Variables in Hypertension Trials
| Category | Confounding Variable | Rationale for a Potential Confounding Effect |
| Baseline Characteristics | Age | Blood pressure naturally increases with age, and the response to antihypertensive medication can vary across different age groups. |
| Sex | Hormonal differences and other physiological variations between males and females can influence blood pressure and treatment response. | |
| Race/Ethnicity | There are known differences in hypertension prevalence, severity, and response to specific classes of antihypertensive drugs among different racial and ethnic groups. | |
| Baseline Blood Pressure | Patients with higher baseline blood pressure may show a more pronounced reduction in response to treatment, a phenomenon known as "regression to the mean." | |
| Body Mass Index (BMI) | Obesity is a significant risk factor for hypertension and can influence the efficacy of antihypertensive drugs. | |
| Smoking Status | Smoking can cause acute increases in blood pressure and is a major cardiovascular risk factor.[1] | |
| Alcohol Consumption | Excessive alcohol intake is associated with elevated blood pressure. | |
| Dietary Habits (e.g., sodium intake) | High sodium intake is a well-established contributor to hypertension. | |
| Physical Activity Level | Regular physical activity can lower blood pressure. | |
| Concomitant Medications & Conditions | Comorbidities (e.g., diabetes, chronic kidney disease, cardiovascular disease) | These conditions can independently affect blood pressure and cardiovascular outcomes, and their presence may influence the choice of antihypertensive therapy (confounding by indication).[2] |
| Concomitant Medications (e.g., NSAIDs, corticosteroids) | Certain medications can increase blood pressure and interfere with the efficacy of antihypertensive drugs.[3][4] | |
| External and Other Factors | Seasonal Variations | Blood pressure can fluctuate with the seasons, often being higher in the winter and lower in the summer.[5] |
| Patient Adherence to Treatment | Poor adherence to the prescribed medication regimen can lead to an underestimation of the treatment effect. | |
| "White Coat" Hypertension | Some patients exhibit elevated blood pressure readings in a clinical setting due to anxiety. |
Q2: How can I control for confounding variables in the design phase of a this compound clinical trial?
A2: Controlling for confounding variables during the study design phase is the most effective way to minimize their impact. Several methodological approaches can be employed.
Experimental Protocols: Methods to Mitigate Confounders at the Design Stage
-
Randomization : This is the gold standard for minimizing confounding.[6][7][8] By randomly assigning participants to either the this compound treatment group or a control group, both known and unknown confounding factors are, on average, distributed evenly between the groups.[6]
-
Restriction : This method involves setting strict inclusion criteria for the study population.[7][8] For example, a study might be restricted to non-smokers to eliminate the confounding effect of smoking.
-
Matching : In this approach, participants in the treatment group are matched with participants in the control group based on key confounding variables such as age and sex.[6][7] This ensures an equal distribution of these specific confounders across the groups.
Logical Relationship: Confounder Control at the Study Design Phase
Caption: Strategies to minimize confounding during study design.
Troubleshooting Guides
Problem: I have completed my this compound clinical trial and suspect that there are still confounding variables affecting my results. What statistical techniques can I use to address this during data analysis?
Solution: Even with a well-designed study, residual confounding can occur. Several statistical methods can be applied during the analysis phase to adjust for the effects of confounding variables.
Experimental Protocols: Statistical Methods for Confounder Adjustment
-
Stratification : This technique involves analyzing the data in subgroups (strata) based on the levels of a confounding variable. For example, you could analyze the effect of this compound on blood pressure separately for males and females to control for the confounding effect of sex.
-
Multivariate Regression Analysis : This is a powerful method that allows you to assess the relationship between this compound and the outcome variable while simultaneously controlling for multiple confounding variables.[6][9] For instance, a multiple linear regression model could be used to determine the effect of this compound on blood pressure reduction while adjusting for age, BMI, and baseline blood pressure.
-
Propensity Score Analysis : This advanced statistical method is particularly useful in observational studies or when randomization is not feasible.[9][10] It involves calculating the probability (propensity score) of a participant receiving the treatment (this compound) based on their baseline characteristics.[10] Participants with similar propensity scores can then be compared, effectively mimicking a randomized trial.[9] Propensity scores can be used for matching, stratification, or as a covariate in a regression model.[10]
Workflow: Propensity Score Analysis for Mitigating Confounding
Caption: A workflow for propensity score analysis.
Problem: My analysis shows a significant association between this compound and an adverse event. How can I be sure this is not due to "confounding by indication"?
Solution: Confounding by indication is a common issue in pharmacoepidemiology, where patients with more severe disease or specific comorbidities are more likely to be prescribed a particular drug, and these underlying conditions may also increase the risk of adverse outcomes.
Signaling Pathway: The Mechanism of Confounding by Indication
Caption: Confounding by indication in drug safety studies.
To address confounding by indication, consider the following:
-
Detailed Data Collection : Ensure you have comprehensive data on patients' baseline comorbidities, disease severity, and prior medications.
-
Active Comparator Design : In observational studies, compare the outcomes of patients taking this compound to those taking another antihypertensive medication (an active comparator) rather than to an untreated group. This can help to balance the baseline risk between the groups.
-
Advanced Statistical Methods : Techniques like propensity score analysis and instrumental variable analysis can be particularly useful in mitigating confounding by indication.
By carefully considering potential confounding variables at both the design and analysis stages of your this compound clinical trial, you can enhance the validity and reliability of your findings.
References
- 1. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using medication history to measure confounding by indication in assessing calcium channel blockers and other antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Cyclopenthiazide used for? [synapse.patsnap.com]
- 4. Diclofenac (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Seasonal Blood Pressure Variation: A Neglected Confounder in Clinical Hypertension Research and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 8. jhr.ssu.ac.ir [jhr.ssu.ac.ir]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing Trasidrex Component Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the active pharmaceutical ingredients (APIs) in Trasidrex: Pindolol , Co-dergocrine mesylate , and Clopamide .
Frequently Asked Questions (FAQs)
Q1: What are the primary bioavailability challenges for Pindolol, Co-dergocrine mesylate, and Clopamide?
A1: Each component presents distinct challenges:
-
Pindolol : While well-absorbed, Pindolol is subject to first-pass metabolism, leading to an oral bioavailability of 50-95%.[1][2] Its primary pharmacokinetic limitation is a short half-life, making sustained-release formulations a key objective to improve its therapeutic profile.[3]
-
Co-dergocrine mesylate : This mixture of ergot alkaloids exhibits very low absolute systemic availability (around 2-3%) after oral administration, likely due to extensive first-pass metabolism or poor absorption.[4] The complex nature and potential instability of ergot alkaloids can also present formulation challenges.[5]
-
Clopamide : Specific bioavailability data for Clopamide is limited. However, based on its chemical structure, it can be hypothesized to face challenges related to low aqueous solubility, which is a common issue for many active pharmaceutical ingredients and a primary hurdle for oral absorption.[6][7]
Q2: What are the most promising initial strategies for enhancing the bioavailability of these components?
A2: The strategy depends on the specific challenge:
-
For Pindolol , the focus is often on prolonging its therapeutic effect. Strategies include developing sustained-release oral dosage forms or buccoadhesive tablets to bypass a portion of the first-pass metabolism.[3][8]
-
For Co-dergocrine mesylate and Clopamide , where low solubility and first-pass metabolism are the suspected primary issues, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach.[9] These systems can enhance solubility, protect the drug from degradation, and promote lymphatic transport, which can help bypass the liver's first-pass effect.[10] Other viable strategies for poorly soluble drugs include particle size reduction (micronization, nanosuspension) and the development of solid dispersions.[7][11]
Q3: How does the Biopharmaceutical Classification System (BCS) guide formulation development for these APIs?
A3: The BCS classifies drugs based on their solubility and permeability, which dictates the most effective enhancement strategies.[7]
-
Pindolol is generally considered a BCS Class I drug (high solubility, high permeability), although its metabolism is a factor.[2] For Class I drugs, formulation efforts typically target controlling the release rate.
-
Co-dergocrine mesylate and Clopamide likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, the primary goal is to improve the dissolution rate and/or solubility in the gastrointestinal tract.[6][12] If permeability is also an issue (Class IV), strategies must address both solubility and membrane transport.[13]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for the components of this compound.
| Parameter | Pindolol | Co-dergocrine mesylate | Clopamide |
| Oral Bioavailability | 50 - 95%[1] | ~2.25%[4] | Data not readily available; assumed to be limited by solubility. |
| Primary Challenge | First-pass metabolism, short half-life[1][3] | Extensive first-pass metabolism, potential low solubility[4] | Likely low aqueous solubility. |
| Time to Peak Plasma (Tmax) | 1 - 2 hours[1] | 0.5 - 2.3 hours[14] | N/A |
| Plasma Protein Binding | 40 - 60%[1] | N/A | N/A |
| Effect of Food | May increase absorption but does not alter overall bioavailability.[1] | N/A | N/A |
Troubleshooting Guides
Topic 1: Poor In Vitro Dissolution
Q: My dissolution rate for a new Clopamide formulation is extremely low in simulated intestinal fluid (pH 6.8). What formulation strategies should I explore?
A: Low dissolution is a classic sign of a BCS Class II/IV compound. The goal is to increase the drug's solubility and/or its effective surface area.
Recommended Actions:
-
Particle Size Reduction : Decreasing the particle size dramatically increases the surface area available for dissolution.
-
Micronization : Techniques like jet milling or ball milling can reduce particles to the micron range.[11]
-
Nanosuspension : This involves producing sub-micron drug particles, which can be achieved via media milling or high-pressure homogenization. Nanosuspensions can significantly enhance dissolution velocity.[11]
-
-
Amorphous Solid Dispersions : Dispersing the crystalline drug in a hydrophilic polymer matrix can create a high-energy amorphous form, which has a higher apparent solubility and faster dissolution rate.[7]
-
Lipid-Based Formulations : Formulating the drug in oils, surfactants, and co-solvents can pre-dissolve the drug. Systems like SEDDS form fine oil-in-water emulsions upon gentle agitation in the GI tract, presenting the drug in a solubilized state ready for absorption.[9][15]
Caption: Decision tree for addressing poor in vitro dissolution.
Topic 2: Suspected Low Permeability
Q: My new formulation significantly improves the solubility of Co-dergocrine mesylate, but in vivo bioavailability remains poor. How can I investigate intestinal permeability as a limiting factor?
A: This scenario, known as the "solubility-permeability interplay," suggests that even when the drug is dissolved, it may not effectively cross the intestinal wall.[16] This points to a potential BCS Class IV issue.
Recommended Actions:
-
In Vitro Permeability Assay : Use a Caco-2 cell monolayer model, which is the gold standard for predicting human drug absorption.[17]
-
Procedure : Grow Caco-2 cells on permeable filter supports for ~21 days until they differentiate into a polarized monolayer resembling the intestinal epithelium.[17] Perform a transport study by adding your drug formulation to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time.
-
Interpretation : A low apparent permeability coefficient (Papp) suggests poor transcellular transport. You can also assess the contribution of efflux pumps (like P-glycoprotein) by performing the assay in the reverse (BL to AP) direction or by using specific inhibitors.[18]
-
-
Incorporate Permeation Enhancers : If permeability is confirmed to be low, consider adding GRAS (Generally Recognized As Safe) permeation enhancers to your formulation. These excipients can transiently open tight junctions or fluidize the cell membrane to facilitate drug passage.
-
Re-evaluate Formulation : Lipid-based systems like SEDDS can sometimes enhance permeability by interacting with the cell membrane, in addition to their solubilizing effect.
Caption: Workflow for investigating low intestinal permeability.
Experimental Protocols
Protocol 1: Formulation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS for a poorly soluble compound like Co-dergocrine mesylate or Clopamide.
1. Excipient Screening:
-
Solubility Studies : Determine the saturation solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol P, PEG 400). Select the excipients with the highest solubilizing capacity.
-
Miscibility Studies : Prepare various combinations of the top-performing oils, surfactants, and co-surfactants (Smix) at different ratios (e.g., 1:1, 1:2, 2:1) to assess their miscibility.
2. Construction of Ternary Phase Diagrams:
-
To identify the self-emulsifying region, titrate a mixture of oil and Smix with water. Observe the mixture for clarity and stability. Plot the results on a ternary phase diagram to delineate the boundaries of the efficient self-emulsification region.
3. SEDDS Formulation:
-
Select ratios of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.[19]
-
Dissolve the accurately weighed API in the excipient mixture.[20]
-
Mix thoroughly using a vortex mixer and gentle heating (e.g., 40°C) until a clear, homogenous liquid is formed.[15][20]
4. Characterization:
-
Self-Emulsification Time : Add 1 mL of the SEDDS formulation to 500 mL of distilled water at 37°C with gentle stirring (50 rpm).[19] Record the time taken for the formation of a clear or bluish-white emulsion. A time under 1 minute is considered good.[21]
-
Droplet Size Analysis : Dilute the SEDDS (e.g., 100-fold) with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability : Subject the formulation to centrifugation (e.g., 3,500 rpm for 30 min) and freeze-thaw cycles to check for phase separation or drug precipitation.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Protocol 2: In Vitro Drug Permeability Assessment using Caco-2 Cells
This protocol is adapted from standard methodologies for assessing intestinal drug permeability.[17][22]
1. Cell Culture:
-
Seed Caco-2 cells onto permeable polycarbonate membrane filter inserts (e.g., Transwell®) at an appropriate density.
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics). Change the medium every 2-3 days.
2. Monolayer Integrity Test:
-
Before the experiment, confirm the integrity of the cell monolayer.
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer Yellow rejection test to confirm the tightness of the junctions.
3. Transport Experiment:
-
Wash the Caco-2 monolayers carefully with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[22]
-
Apical to Basolateral (AP-BL) Transport : Add the drug solution/formulation to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Sampling : At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and immediately replace the volume with fresh, pre-warmed buffer.
-
Keep the plates on an orbital shaker in an incubator (37°C, 5% CO₂) for the duration of the experiment.
4. Sample Analysis and Calculation:
-
Quantify the concentration of the drug in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23][24]
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
- A is the surface area of the membrane filter.
- C₀ is the initial concentration of the drug in the donor chamber.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic comparison of pindolol with other beta-adrenoceptor-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The absolute systemic availability of a new oral formulation of co-dergocrine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and in vitro evaluation of a buccoadhesive pindolol tablet formulation. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. droracle.ai [droracle.ai]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Development of Self-Emulsifying Drug Delivery System to Improve the Solubility and Bioavailability of Ciprofloxacin [jove.com]
- 20. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for aged animal models on Trasidrex
This technical support center provides guidance for researchers using Trasidrex, a combination of the beta-blocker Oxprenolol and the diuretic Cyclopenthiazide, in aged animal models of hypertension. Due to the physiological changes associated with aging, protocols established for adult animals often require significant adjustments to ensure data accuracy and animal welfare.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher-than-expected incidence of hypotension and bradycardia in our aged rats treated with our standard this compound dose. What could be the cause?
A1: Aged animals often exhibit altered pharmacokinetics and pharmacodynamics. Specifically, a decline in liver and kidney function can lead to reduced drug clearance.[1][2][3] Hepatic metabolism of Oxprenolol via cytochrome P450 enzymes may be slower in aged rats, and renal excretion of both parent compounds and their metabolites can be impaired due to age-related decline in renal blood flow and glomerular filtration rate.[1][2][4] Furthermore, aged hearts may show increased sensitivity to beta-blockers. We recommend a dose reduction of 30-50% from the standard adult dose as a starting point for aged animals.
Q2: Our aged mice on this compound are showing signs of dehydration and electrolyte imbalance, which we did not observe in younger cohorts. How should we manage this?
A2: The diuretic effect of Cyclopenthiazide can be more pronounced in aged animals due to age-related changes in renal function, including a reduced ability to concentrate urine.[2][5][6] This can lead to excessive fluid and electrolyte loss, particularly potassium and magnesium. It is crucial to monitor hydration status and serum electrolytes closely. Consider providing supplemental hydration (e.g., hydrogel packs) and access to electrolyte-supplemented water. A reduction in the Cyclopenthiazide component of the dose may also be necessary.
Q3: How does the mechanism of action of this compound's components potentially interact with the pathophysiology of aging in our animal models?
A3: this compound combines two antihypertensive agents with distinct mechanisms. Oxprenolol is a non-selective beta-adrenergic receptor blocker that reduces heart rate, cardiac contractility, and renin release.[3][7] Cyclopenthiazide is a thiazide diuretic that inhibits the Na+-Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[8][9][10] In aged animals, increased vascular stiffness is common. While the reduction in cardiac output from Oxprenolol helps lower blood pressure, the vasodilatory effect of Cyclopenthiazide may also play a significant role. However, the diuretic action might be less effective if there is a significant age-related decline in renal function.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Excessive drop in blood pressure (Hypotension) | Increased drug sensitivity in aged animals; Reduced drug clearance.[1][4] | - Immediately reduce the dose of this compound by 50%. - Monitor blood pressure more frequently (e.g., every 2-4 hours after dosing). - Consider a dose-response study in a small cohort of aged animals to establish an optimal dose. |
| Severe Bradycardia (Heart rate < 250 bpm in rats) | Exaggerated response to beta-blockade due to age-related changes in cardiac conduction. | - Lower the Oxprenolol component of the dose. - Monitor heart rate continuously for the first 6 hours post-dosing. - If severe bradycardia persists, discontinue this compound and consult with a veterinarian. |
| Dehydration and Weight Loss | Excessive diuresis from Cyclopenthiazide.[2][6] | - Provide subcutaneous fluid administration (e.g., 0.9% saline). - Ensure easy access to water and consider hydrogel packs. - Reduce the Cyclopenthiazide dose. |
| Electrolyte Imbalance (Hypokalemia, Hyponatremia) | Increased renal excretion of electrolytes due to diuretic action. | - Supplement drinking water with potassium chloride (KCl) and sodium chloride (NaCl). - Monitor serum electrolytes at baseline and weekly during treatment. - Adjust electrolyte supplementation based on bloodwork. |
| Inconsistent or Lack of Antihypertensive Effect | Severe age-related renal dysfunction rendering the diuretic component ineffective.[2][5] | - Assess baseline renal function (e.g., serum creatinine, BUN). - If renal function is severely compromised, consider an alternative antihypertensive agent that does not primarily rely on renal excretion for its effect. |
Experimental Protocols
Standard Protocol for Adult Rodents (12-16 weeks old)
-
Hypertension Induction: L-NAME (N(G)-nitro-L-arginine methyl ester) in drinking water (0.4 mg/mL) for 4 weeks.
-
This compound Formulation: Oxprenolol (10 mg/kg) and Cyclopenthiazide (1 mg/kg) suspended in 0.5% carboxymethylcellulose.
-
Administration: Oral gavage, once daily.
-
Monitoring: Weekly blood pressure measurement via tail-cuff method.
Adjusted Protocol for Aged Rodents (18-24 months old)
-
Acclimatization: Allow a longer acclimatization period (2 weeks) before starting the experiment.
-
Baseline Health Screen: Perform a baseline health screen including serum biochemistry to assess renal and hepatic function.
-
Hypertension Induction: Use a lower dose of L-NAME (0.2 mg/mL) and monitor for signs of renal toxicity. Alternatively, consider a high-salt diet (e.g., 8% NaCl) for a more gradual onset of hypertension.
-
This compound Formulation and Dosing:
-
Starting Dose: Oxprenolol (5 mg/kg) and Cyclopenthiazide (0.5 mg/kg) suspended in 0.5% carboxymethylcellulose.
-
Dose Titration: Adjust the dose based on weekly blood pressure measurements and tolerability.
-
-
Administration: Oral gavage, once daily. Consider administering in a palatable vehicle if animals show signs of stress with gavage.
-
Enhanced Monitoring:
-
Blood Pressure: Measure twice weekly.
-
Hydration: Monitor body weight daily and check for signs of dehydration (skin turgor).
-
Electrolytes: Measure serum electrolytes at baseline and every 2 weeks.
-
Visualizations
Caption: Mechanism of action of this compound components.
Caption: Experimental workflow for this compound in aged models.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. Influence of age-related changes in rodent liver morphology and physiology on drug metabolism--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related nephropathy in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related modifications in CYP-dependent drug metabolism: role of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Age-associated changes in the kidney of the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Changes in aging-induced kidney dysfunction in mice based on a metabolomics analysis [frontiersin.org]
- 7. Changes in basic cardiovascular activities during the lifetime of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-Related Shift in Cardiac and Metabolic Phenotyping Linked to Inflammatory Cytokines and Antioxidant Status in Mice [mdpi.com]
- 9. Frontiers | Vascular Aging in Rodent Models: Contrasting Mechanisms Driving the Female and Male Vascular Senescence [frontiersin.org]
- 10. Age-Related Changes in Hepatic Activity and Expression of Detoxification Enzymes in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trasidrex and Modern Antihypertensive Drug Combinations
For Immediate Release
In the landscape of antihypertensive therapeutics, the evolution from early combination therapies to modern, targeted drug pairings marks a significant advancement in the management of hypertension. This guide provides a comprehensive comparison of Trasidrex, a fixed-dose combination of a non-selective beta-blocker and a thiazide diuretic, with contemporary first-line antihypertensive combinations, namely Angiotensin-Converting Enzyme (ACE) inhibitor/Calcium Channel Blocker (CCB) and Angiotensin II Receptor Blocker (ARB)/Thiazide Diuretic pairings. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic underpinnings supported by experimental data.
Executive Summary
This compound, a combination of the non-selective beta-blocker oxprenolol and the thiazide diuretic cyclopenthiazide, represented a common therapeutic strategy for hypertension in the mid to late 20th century. Its mechanism relies on reducing cardiac output and decreasing plasma volume. In contrast, modern antihypertensive strategies prioritize combinations that offer complementary mechanisms of action with potentially more favorable side-effect profiles and cardiovascular outcomes. The most widely recommended modern combinations include an ACE inhibitor or an ARB with either a dihydropyridine CCB or a thiazide diuretic. These combinations not only provide robust blood pressure reduction but also offer superior cardiovascular and renal protection, as demonstrated in large-scale clinical trials.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data on the efficacy and safety of this compound and two representative modern antihypertensive combinations.
Table 1: Comparative Efficacy of Antihypertensive Combinations
| Drug Combination | Active Ingredients | Representative Clinical Trial | Baseline Blood Pressure (mmHg) | End-of-Study Blood Pressure (mmHg) | Mean Blood Pressure Reduction (mmHg) |
| This compound | 160mg slow-release oxprenolol / 0.25mg cyclopenthiazide | Forrest, 1980[1] | 179/108 | 155/93 | 24/15 |
| ACE Inhibitor / CCB | Benazepril / Amlodipine | ACCOMPLISH Trial | ~145/80 | ~132/73 | ~13/7 |
| ARB / Thiazide Diuretic | Losartan / Hydrochlorothiazide | Unnamed Study[2] | 171/113 | Not specified | Not directly specified |
Table 2: Comparative Safety and Side Effect Profiles
| Drug Combination | Common Side Effects | Incidence Rate (%) | Serious Adverse Events |
| This compound | Headache, Heartburn[3] | Not specified, described as "uncommon"[4] | Not specified in available abstracts |
| ACE Inhibitor / CCB | Peripheral Edema, Dizziness, Cough | Edema: 31% (amlodipine arm) vs. 13% (HCTZ arm)[5] | Primary outcome (fatal/nonfatal CV events): 9.6%[5] |
| ARB / Thiazide Diuretic | Dizziness, Headache, Fatigue | Overall adverse experiences: 43% (combination) vs. 52.6% (monotherapy)[2] | Not specified in available abstracts |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for the critical appraisal of their findings.
This compound (Forrest, 1980)[1]
-
Study Design: An open, non-comparative study.
-
Participant Population: 678 hypertensive patients with a resting diastolic blood pressure greater than 100 mmHg despite existing beta-blocker treatment.
-
Intervention: Previous antihypertensive treatment was discontinued and replaced with one or two tablets of this compound daily for four weeks.
-
Primary Outcome Measures: Change in resting systolic and diastolic blood pressure.
-
Blood Pressure Measurement: Details of the blood pressure measurement protocol are not specified in the available abstract.
ACCOMPLISH Trial (ACE Inhibitor/CCB Combination)
-
Study Design: A randomized, double-blind, controlled clinical trial.
-
Participant Population: Over 11,000 high-risk patients with hypertension, including those with a history of coronary artery disease, stroke, peripheral vascular disease, diabetes, or left ventricular hypertrophy[5].
-
Intervention: Patients were randomized to receive either a combination of benazepril and amlodipine or benazepril and hydrochlorothiazide. Doses were adjusted to achieve target blood pressure.
-
Primary Outcome Measures: A composite of fatal and nonfatal cardiovascular events.
-
Blood Pressure Measurement: Blood pressure was measured at regular intervals, with dose adjustments made to achieve a target blood pressure.
ARB/Thiazide Diuretic Combination Study
-
Study Design: A 6-week, double-blind, randomized trial[2].
-
Participant Population: 585 patients with severe hypertension[2].
-
Intervention: Patients were randomized to receive either a combination of losartan and hydrochlorothiazide or losartan monotherapy. Doses were titrated at 2-week intervals to reach a target diastolic blood pressure of less than 90 mmHg[2].
-
Primary Outcome Measures: The proportion of patients achieving the goal diastolic blood pressure at 4 weeks[2].
-
Blood Pressure Measurement: Blood pressure was measured at baseline and at 2-week intervals.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of these drug combinations are a result of their distinct actions on various physiological pathways that regulate blood pressure.
This compound: Beta-Blockade and Diuresis
The components of this compound, oxprenolol and cyclopenthiazide, lower blood pressure through two primary mechanisms.
Modern Combinations: Targeting the Renin-Angiotensin-Aldosterone System and Vascular Tone
Modern antihypertensive combinations, such as ACE inhibitors with CCBs or ARBs with thiazide diuretics, offer a multi-pronged approach to blood pressure control by targeting the Renin-Angiotensin-Aldosterone System (RAAS) and vascular smooth muscle contractility.
Conclusion
The comparison between this compound and modern antihypertensive combinations illustrates a significant paradigm shift in the management of hypertension. While this compound offered a dual-mechanism approach that was effective for its time, contemporary combinations of RAAS inhibitors with either calcium channel blockers or thiazide diuretics provide more potent and targeted blood pressure control. Furthermore, large-scale outcome trials have demonstrated the superiority of these modern combinations in reducing cardiovascular morbidity and mortality. This guide underscores the importance of evidence-based medicine in the evolution of therapeutic strategies and provides a framework for the continued development of safer and more effective antihypertensive therapies.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 4. How ACE inhibitors transformed the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Long-Term Cardiovascular Benefits: A Comparative Analysis of Antihypertensive Combination Therapies
Publication Abstract: This guide provides a comparative analysis of the long-term cardiovascular benefits of dual-agent antihypertensive therapies. While initiated by an inquiry into Trasidrex, a fixed-dose combination of a beta-blocker (oxprenolol) and a thiazide diuretic (cyclopenthiazide), the available long-term cardiovascular outcome data for this specific formulation is limited. Therefore, this document evaluates the drug classes represented in this compound and compares them against another widely used combination therapy: an Angiotensin-Converting Enzyme (ACE) inhibitor combined with a Calcium Channel Blocker (CCB). The comparison is based on quantitative data from landmark clinical trials, detailed experimental protocols, and an examination of the underlying molecular signaling pathways.
Introduction to Combination Therapies for Hypertension
Effective management of hypertension is a cornerstone of cardiovascular disease prevention. While monotherapy can be effective, many patients require combination therapy to achieve blood pressure targets and reduce cardiovascular risk. This guide examines two common combination strategies:
-
Beta-Blocker + Thiazide Diuretic: This combination, represented by medications like this compound, lowers blood pressure through multiple mechanisms, including reducing cardiac output and decreasing blood volume.[1][2]
-
ACE Inhibitor + Calcium Channel Blocker: This modern combination is widely used and leverages the complementary actions of vasodilation through the renin-angiotensin system and direct action on vascular smooth muscle.[3][4]
This guide will objectively compare the long-term cardiovascular outcomes associated with these two therapeutic approaches, drawing on data from major clinical trials.
Comparative Efficacy: Long-Term Cardiovascular Outcomes
The long-term benefits of antihypertensive therapies are determined by their ability to prevent major cardiovascular events over several years. Landmark clinical trials provide the most robust data for such comparisons.
Data from Landmark Clinical Trials
The following tables summarize data from pivotal trials such as the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) and the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT). These trials compared different antihypertensive drug classes over several years, providing invaluable data on their relative efficacy in preventing cardiovascular events.[5][6][7]
Table 1: Comparison of Cardiovascular Outcomes in the ASCOT Trial
| Outcome | Amlodipine-based Regimen (CCB + ACE Inhibitor) | Atenolol-based Regimen (Beta-Blocker + Thiazide Diuretic) | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint (Non-fatal MI & Fatal CHD) | 429 | 474 | 0.90 (0.79-1.02) | 0.1052 |
| All-Cause Mortality | 785 | 847 | 0.89 (0.81-0.99) | 0.0247 |
| Total Cardiovascular Events & Procedures | 1362 | 1602 | 0.84 (0.78-0.90) | <0.0001 |
| Total Coronary Endpoint | 761 | 858 | 0.87 (0.79-0.96) | 0.007 |
| Fatal and Non-fatal Stroke | 327 | 422 | 0.77 (0.66-0.89) | 0.0003 |
Data adapted from the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT). The amlodipine-based regimen often included the ACE inhibitor perindopril, while the atenolol-based regimen often included the thiazide diuretic bendroflumethiazide.[7][8]
Table 2: Comparison of Cardiovascular Outcomes in the ALLHAT Trial
| Outcome (Primary) | Chlorthalidone (Thiazide-like Diuretic) | Amlodipine (CCB) | Lisinopril (ACE Inhibitor) |
| Fatal CHD or Nonfatal MI (Rate per 100) | 23.7 | 21.6 | 23.8 |
| Comparison vs. Chlorthalidone | |||
| Stroke Mortality (Adjusted HR) | Reference | 0.97 (0.89-1.05) | 1.19 (1.03-1.37)* |
| Heart Failure (6-year rate) | 10.2% | 7.7% | 8.7% |
Data derived from long-term follow-up of the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT). Note that this trial compared initial monotherapies, but many patients required add-on therapy, often reflecting the combinations being compared. The increased stroke risk with lisinopril vs. chlorthalidone became non-significant after adjusting for multiple comparisons.[5][9][10]
Summary of Findings
The data from these large-scale trials suggest that for the prevention of certain key cardiovascular outcomes, particularly stroke, a regimen based on a calcium channel blocker and an ACE inhibitor may offer advantages over a beta-blocker and thiazide diuretic combination.[7] However, thiazide-like diuretics have shown robust performance in preventing heart failure and overall cardiovascular events.[5][11]
Experimental Protocols
The data presented above were generated from large-scale, multicenter, randomized controlled trials. The general methodology for these trials is outlined below.
General Protocol for a Landmark Cardiovascular Outcome Trial
Objective: To compare the long-term efficacy and safety of two or more antihypertensive drug regimens in reducing major cardiovascular events.
Study Design:
-
Type: Randomized, double-blind, active-controlled clinical trial.
-
Population: A large cohort of patients (typically >10,000) with hypertension and at least one other cardiovascular risk factor.
-
Inclusion Criteria: Age >55 years, diagnosed hypertension (systolic/diastolic BP above a specified threshold), and presence of risk factors such as type 2 diabetes, smoking, or known atherosclerotic disease.
-
Exclusion Criteria: History of severe heart failure, recent myocardial infarction or stroke, significant renal dysfunction, or contraindications to any of the study medications.
Procedure:
-
Screening and Enrollment: Eligible patients provide informed consent and undergo baseline assessments, including medical history, physical examination, blood pressure measurement, ECG, and blood chemistry panels.
-
Randomization: Patients are randomly assigned to one of the treatment arms (e.g., Amlodipine-based regimen or Atenolol-based regimen).
-
Treatment Titration: Study medication is initiated at a low dose and titrated upwards to achieve a target blood pressure (e.g., <140/90 mmHg).
-
Add-on Therapy: If the target blood pressure is not reached with the initial monotherapy, a second prespecified drug is added (e.g., an ACE inhibitor is added to the CCB, or a diuretic is added to the beta-blocker).
-
Follow-up: Patients are followed for a long duration (typically 4-6 years). Follow-up visits occur at regular intervals (e.g., every 3-6 months) to monitor blood pressure, assess for adverse events, and record clinical outcomes.
-
Endpoint Adjudication: All potential primary and secondary outcome events (e.g., death, myocardial infarction, stroke) are reviewed and adjudicated by an independent clinical endpoint committee blinded to the treatment allocation.
Primary Outcome: A composite of major cardiovascular events, typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Secondary Outcomes: May include all-cause mortality, individual components of the primary outcome, incidence of new-onset diabetes, and development of heart failure or renal disease.
Signaling Pathways and Mechanisms of Action
The cardiovascular benefits of these drug combinations stem from their distinct effects on key physiological signaling pathways.
Beta-Blocker and Thiazide Diuretic Pathway
The components of this compound (oxprenolol and cyclopenthiazide) act on two separate pathways.
-
Oxprenolol is a non-selective beta-blocker that competitively inhibits beta-adrenergic receptors.[12][13] This blocks the effects of catecholamines (epinephrine and norepinephrine), leading to decreased heart rate, reduced cardiac contractility, and lower renin release from the kidneys.[14][15]
-
Cyclopenthiazide is a thiazide diuretic that inhibits the Na+-Cl− cotransporter in the distal convoluted tubule of the kidney.[16][17] This action reduces the reabsorption of sodium and water, leading to a decrease in blood volume and a direct vasodilatory effect.[2][18]
ACE Inhibitor and Calcium Channel Blocker Pathway
This combination also acts via two complementary pathways to achieve vasodilation and blood pressure reduction.
-
ACE Inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[19][20] This leads to reduced systemic vascular resistance and also decreases aldosterone secretion, promoting natriuresis.[4][21]
-
Calcium Channel Blockers (CCBs) block L-type calcium channels in vascular smooth muscle cells.[3][22] This inhibits the influx of calcium, leading to smooth muscle relaxation and vasodilation, which lowers peripheral resistance.[23][24]
References
- 1. What is Oxprenolol Hydrochloride used for? [synapse.patsnap.com]
- 2. What is Cyclopenthiazide used for? [synapse.patsnap.com]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 5. Long-term ALLHAT Data Affirm Parity of Antihypertensive Meds | tctmd.com [tctmd.com]
- 6. Results of the ALLHAT Trial: Is the Debate About Initial Antihypertensive Drug Therapy Over? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mortality outcomes of original ASCOT trial reported - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 13. What is Oxprenolol used for? [synapse.patsnap.com]
- 14. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cyclopenthiazide? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 24. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Oxprenolol Versus Other Non-selective Beta-Blockers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of oxprenolol against other notable non-selective beta-blockers, including propranolol, nadolol, and timolol. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these agents, supported by experimental data and detailed methodologies.
Introduction to Non-selective Beta-Blockers
Non-selective beta-blockers are a class of drugs that antagonize both β1 and β2 adrenergic receptors. Their therapeutic applications are widespread, ranging from hypertension and angina pectoris to anxiety and glaucoma. A key differentiator among these agents is the presence or absence of Intrinsic Sympathomimetic Activity (ISA), which refers to the capacity of a beta-blocker to exert a partial agonist effect at the β-receptor.[1][2] Oxprenolol is a non-selective beta-blocker distinguished by its possession of ISA.[3] This property results in a different physiological profile compared to non-selective beta-blockers without ISA, such as propranolol, nadolol, and timolol.[1]
Pharmacological Profile Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic properties of oxprenolol and other selected non-selective beta-blockers.
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents vary significantly, impacting their absorption, distribution, metabolism, and excretion. Oxprenolol and propranolol are lipophilic and undergo extensive first-pass metabolism, leading to lower bioavailability and shorter half-lives.[3][4] In contrast, nadolol is hydrophilic, poorly absorbed, and excreted largely unchanged by the kidneys, resulting in a longer half-life.[5][6] Timolol exhibits intermediate lipophilicity.[5]
| Property | Oxprenolol | Propranolol | Nadolol | Timolol |
| Bioavailability (%) | 20-70[3][7] | 25-30[8] | 30-40[5] | ~75[5] |
| Half-life (hours) | 1-2[3][7] | 3-6[8] | 20-24[5] | 4-5[5] |
| Protein Binding (%) | ~80[3][9] | 90-95[10] | 25-30[10] | ~10[5] |
| Metabolism | Hepatic (extensive first-pass)[3] | Hepatic (extensive first-pass)[10] | Minimal[5] | Hepatic[5] |
| Excretion | Renal (<5% unchanged)[3] | Renal (as metabolites)[10] | Renal (mostly unchanged)[5] | Renal and Hepatic[5] |
| Lipid Solubility | Moderate[9] | High[6] | Low[6] | Moderate[5] |
Pharmacodynamic Properties
The primary pharmacodynamic distinction lies in the presence of ISA in oxprenolol. This partial agonist activity leads to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking this property.[1][11] All four agents are non-selective, blocking both β1 and β2 receptors.[10] Membrane stabilizing activity, a local anesthetic effect, is present in oxprenolol and propranolol.[3]
| Property | Oxprenolol | Propranolol | Nadolol | Timolol |
| Receptor Selectivity | Non-selective (β1 and β2)[3] | Non-selective (β1 and β2)[10] | Non-selective (β1 and β2)[10] | Non-selective (β1 and β2)[10] |
| Intrinsic Sympathomimetic Activity (ISA) | Present (Partial Agonist)[3] | Absent[12] | Absent[10] | Absent[5] |
| Membrane Stabilizing Activity | Present[3] | Present[12] | Absent[10] | Absent |
| Effect on Resting Heart Rate | Less reduction[1] | Significant reduction[13] | Significant reduction[14] | Significant reduction |
| Effect on Cardiac Output | Less reduction[1] | Significant reduction[13] | Significant reduction[14] | Significant reduction |
| Effect on Peripheral Vascular Resistance | Tends to be lowered[11] | Acutely increased[11] | Increased[14] | Increased |
Clinical Efficacy and Side Effect Profile
Oxprenolol has demonstrated comparable efficacy to other non-selective beta-blockers in the management of hypertension and angina pectoris.[3] The presence of ISA in oxprenolol may offer an advantage in patients with sinus bradycardia or Raynaud's phenomenon, where beta-blockers without ISA are relatively contraindicated.[2]
Comparative Efficacy
-
Hypertension: Clinical trials have shown that oxprenolol effectively lowers blood pressure, although some studies suggest propranolol may have a slightly greater antihypertensive effect.[12]
-
Angina Pectoris: Both oxprenolol and propranolol have been shown to be equally effective in managing angina symptoms.[15]
Side Effect Profile
The side effect profiles of these beta-blockers are largely similar, with common adverse effects including fatigue, dizziness, and gastrointestinal disturbances.[16][17] However, the incidence and severity of certain side effects can differ based on their pharmacological properties.
-
Bradycardia: Due to its ISA, oxprenolol is associated with a lower incidence of severe bradycardia compared to propranolol, nadolol, and timolol.[1]
-
Bronchoconstriction: As non-selective beta-blockers, all four drugs carry a risk of bronchospasm in susceptible individuals and should be used with caution in patients with asthma or COPD.[16]
-
Peripheral Vasoconstriction: The unopposed alpha-adrenergic activity resulting from β2-receptor blockade can lead to cold extremities.[14] This effect may be less pronounced with oxprenolol due to its ISA.[11]
-
Central Nervous System (CNS) Effects: Lipophilic beta-blockers like oxprenolol and propranolol can cross the blood-brain barrier and may be associated with CNS side effects such as sleep disturbances and vivid dreams.[9][16]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare non-selective beta-blockers.
Beta-Adrenergic Receptor Binding Assay
Objective: To determine the affinity of a beta-blocker for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing β-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).
-
Radioligand Binding: Incubate the membrane preparations with a fixed concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled test beta-blocker (oxprenolol, propranolol, nadolol, or timolol).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the drug that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To quantify the intrinsic sympathomimetic activity (ISA) of a beta-blocker by measuring its ability to stimulate adenylyl cyclase.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the receptor binding assay.
-
Assay Reaction: Incubate the membranes with ATP, Mg²⁺, and the test beta-blocker at various concentrations. For assessing partial agonism, a full agonist like isoproterenol is used as a positive control.
-
cAMP Measurement: Terminate the reaction and measure the amount of cyclic AMP (cAMP) produced, typically using a competitive binding assay with a radiolabeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the adenylyl cyclase activity against the drug concentration. The maximal response produced by the test drug is expressed as a percentage of the maximal response produced by the full agonist to quantify ISA.
In Vivo Hemodynamic Assessment in a Rat Model
Objective: To evaluate the effects of beta-blockers on cardiovascular parameters in a living organism.
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Instrumentation: Insert a pressure-volume catheter into the left ventricle to measure heart rate, left ventricular pressure, and cardiac output.
-
Drug Administration: Administer a single intravenous dose of the test beta-blocker (oxprenolol, propranolol, nadolol, or timolol) or vehicle.
-
Data Acquisition: Continuously record hemodynamic parameters before and after drug administration for a specified period.
-
Data Analysis: Analyze the changes in heart rate, mean arterial pressure, cardiac output, and systemic vascular resistance from baseline for each drug-treated group and compare them to the vehicle control group.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the comparative analysis of non-selective beta-blockers.
Caption: Beta-adrenergic signaling pathway and the site of action of beta-blockers.
Caption: A typical experimental workflow for comparing the activity of beta-blockers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central origin of respiratory arrest in beta-blocker intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling hemodynamics regulation in rats and dogs to facilitate drugs safety risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical responses to oxprenolol in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propranolol - Wikipedia [en.wikipedia.org]
The Fixed-Dose Combination of Trasidrex in Hypertension: A Comparative Efficacy Analysis
For Immediate Release
A Comprehensive Review of Trasidrex versus its Monotherapy Components in the Management of Hypertension
This guide provides a detailed comparison of the efficacy of this compound, a fixed-dose combination of a beta-blocker and a diuretic, against monotherapy with its individual components, oxprenolol and cyclopenthiazide, in the treatment of hypertension. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data to inform research and clinical trial design.
Executive Summary
This compound, a combination of the non-selective beta-adrenergic receptor antagonist oxprenolol and the thiazide diuretic cyclopenthiazide, is indicated for the management of hypertension. The rationale for this combination lies in the complementary mechanisms of action of its components, potentially leading to enhanced antihypertensive effects and improved patient compliance over separate-tablet regimens. Clinical evidence suggests that the fixed-dose combination in this compound offers a significant reduction in blood pressure. While direct, comprehensive head-to-head comparative data with both monotherapies from single, robust clinical trials is limited in the publicly available literature, existing studies and systematic reviews allow for an indirect assessment of its therapeutic standing.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the antihypertensive efficacy of this compound and its individual components. It is important to note that the data is compiled from different studies and represents an indirect comparison.
Table 1: Efficacy of this compound in Patients Previously on Beta-Blocker Monotherapy
| Treatment | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Mean Reduction in Blood Pressure (mmHg) | Study |
| This compound (160mg oxprenolol SR + 0.25mg cyclopenthiazide) | 179/108 | 155/93 | 24/15 | Forrest, 1980 |
Note: This study involved switching patients from a previous beta-blocker to this compound. The data reflects the efficacy of the combination in a pre-treated population.
Table 2: Efficacy of Oxprenolol Monotherapy in Essential Hypertension
| Treatment | Mean Dose | Standing Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Recumbent Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Study |
| Oxprenolol | 256 mg/day | 15/10 | 8/14 | Anonymous, 1977[1] |
Note: This study evaluated twice-daily oxprenolol in patients whose diastolic blood pressure was at least 100 mmHg after a placebo run-in with hydrochlorothiazide.
Table 3: Efficacy of Cyclopenthiazide Monotherapy versus Placebo in Primary Hypertension
| Treatment | Dose | Systolic Blood Pressure Reduction (mmHg) vs. Placebo (95% CI) | Diastolic Blood Pressure Reduction (mmHg) vs. Placebo (95% CI) | Source |
| Cyclopenthiazide | 125-500 µ g/day | Not explicitly stated for cyclopenthiazide alone | Not explicitly stated for cyclopenthiazide alone | Musini et al., 2014 (Cochrane Review)[2][3][4][5] |
Note: The Cochrane review indicates that for thiazide diuretics other than hydrochlorothiazide, the lowest doses studied produced maximal blood pressure lowering, but specific mean reduction values for cyclopenthiazide versus placebo were not detailed in the abstract. A one-year study on low-dose cyclopenthiazide showed significant blood pressure reduction compared to pretreatment values, with no significant difference between 125 µg and 500 µg doses.[6]
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below based on available information.
Forrest, 1980 ("Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('this compound') in the management of hypertension: a general practice study")
-
Study Design: An open, non-comparative study.
-
Patient Population: 678 hypertensive patients who were already being treated with a beta-blocker but still had a resting diastolic blood pressure greater than 100 mmHg.
-
Methodology: Previous beta-blocker treatment was discontinued, and patients were switched to this compound (160 mg sustained-release oxprenolol and 0.25 mg cyclopenthiazide) once or twice daily. Blood pressure was measured at baseline and after 4 weeks of treatment.
-
Primary Endpoint: Change in systolic and diastolic blood pressure from baseline.
Anonymous, 1977 ("Antihypertensive effectiveness of oxprenolol administered twice daily") [1]
-
Study Design: A clinical trial to evaluate the antihypertensive effect of twice-daily oxprenolol.[1]
-
Patient Population: 15 ambulatory men with a standing diastolic blood pressure of at least 100 mmHg after a 3-week treatment with hydrochlorothiazide and an oxprenolol placebo.[1]
-
Methodology: Patients received oxprenolol 40 mg twice daily, which was titrated up to 160 mg twice daily if the standing diastolic blood pressure remained above 90 mmHg. Blood pressures on the last visit on placebo were compared to those on the last visit on oxprenolol.[1]
-
Primary Endpoint: Change in standing and recumbent systolic and diastolic blood pressure.[1]
Musini et al., 2014 ("Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension") [2][3][4][5]
-
Study Design: A systematic review of double-blind, randomized controlled trials (RCTs).
-
Patient Population: Adult patients with primary hypertension.
-
Methodology: The review included RCTs that compared fixed-dose thiazide diuretic monotherapy with placebo for a duration of 3 to 12 weeks. Data from multiple studies were pooled and analyzed.
-
Primary Endpoint: The dose-related decrease in systolic and/or diastolic blood pressure due to thiazide diuretics compared with placebo.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The antihypertensive effect of this compound is a result of the distinct yet complementary actions of its two components: oxprenolol and cyclopenthiazide.
Caption: Combined mechanism of action of this compound components.
Caption: Generalized workflow of a comparative antihypertensive trial.
Conclusion
References
- 1. Antihypertensive effectiveness of oxprenolol administered twice daily [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure‐lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose cyclopenthiazide in the treatment of hypertension: a one-year community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of Historical Trasidrex Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical clinical trial data for Trasidrex, a fixed-dose combination antihypertensive agent, alongside contemporaneous alternatives from the 1970s and 1980s. The data presented is based on available published abstracts and reviews from that era. Due to the historical nature of these studies, access to full-text articles and raw data is limited. The information herein is intended to offer a comparative perspective based on the available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from historical clinical trials of this compound and its components, as well as alternative antihypertensive therapies of the same period.
Table 1: Efficacy of this compound in Hypertensive Patients
| Study (Year) | Number of Patients | Treatment | Duration | Baseline Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Mean Reduction in Blood Pressure (mmHg) |
| Forrest (1980)[1] | 678 | This compound (1-2 tablets daily) | 4 weeks | 179/108 | 155/93 | 24/15 |
| Ebbutt & Elsdon-Dew (1979)[2] | Not Specified | Transfer from free combination to this compound | 12 weeks | Not Specified | Not Specified | "Marginally improved" blood pressure control |
| Ebbut, Elsdon-Dew, & Murphy (1978)[3] | 62 | Transfer from free combination to this compound | Not Specified | Not Specified | Not Specified | "Marginally improved" blood pressure control |
Table 2: Comparison of Alternative Antihypertensive Therapies (c. 1980s)
| Study (Year) | Treatment | Number of Patients | Duration | Mean Reduction in Blood Pressure (mmHg) | Key Findings |
| Veterans Administration Cooperative Study (1982)[4] | Propranolol | 394 (long-term phase) | 12 months | 8.3/11.3 | Hydrochlorothiazide was more effective in controlling blood pressure. |
| Veterans Administration Cooperative Study (1982)[4] | Hydrochlorothiazide | 394 (long-term phase) | 12 months | 17.5/13.1 | Greater percentage of patients achieved goal diastolic BP (<90 mmHg). |
| Cochrane Review (2009) - Analysis of historical trials[5][6][7] | Methyldopa (500-2250 mg daily) | 231 (in meta-analysis) | 4-6 weeks (most studies) | 13/8 (compared to placebo) | Effective in lowering blood pressure, but adverse effect reporting was poor in original studies. |
Experimental Protocols
The methodologies described in the available abstracts of the historical clinical trials are summarized below. These descriptions are high-level and lack the detailed specifics of modern clinical trial reporting.
This compound Studies (Forrest, 1980; Ebbutt & Elsdon-Dew, 1979; Ebbut, Elsdon-Dew, & Murphy, 1978)[1][2][3]
-
Study Design: The studies were primarily open-label, multicentre trials conducted in a general practice setting. One study involved transferring patients from a free combination of slow-release oxprenolol and a diuretic to the fixed-dose this compound.[2][3] Another study enrolled patients whose hypertension was inadequately controlled by a beta-blocker alone.[1]
-
Patient Population: Patients were adults with essential hypertension. In one study, patients had a resting diastolic blood pressure greater than 100 mmHg despite existing beta-blocker therapy.[1]
-
Intervention: Patients received this compound, which consisted of 160 mg of sustained-release oxprenolol hydrochloride and 0.25 mg of cyclopenthiazide per tablet. The dosage was typically one or two tablets daily.
-
Assessments: Key parameters assessed included blood pressure, heart rate, body weight, and the incidence of side effects. These were typically measured at baseline and at regular intervals (e.g., 4-week intervals) throughout the study.[2] Serum potassium levels were also monitored.[2]
Veterans Administration Cooperative Study (1982) - Propranolol vs. Hydrochlorothiazide[4]
-
Study Design: A double-blind, randomized, controlled trial.
-
Patient Population: 683 male patients with initial diastolic blood pressures ranging from 95 to 114 mmHg.
-
Intervention: Patients were randomly allocated to receive either propranolol hydrochloride or hydrochlorothiazide.
-
Assessments: The primary outcome was the control of blood pressure. The study also monitored for biochemical abnormalities.
Methyldopa Trials (Summarized in Cochrane Review, 2009)[5][6][7]
-
Study Design: The review included randomized controlled trials, with most being parallel or crossover designs, comparing methyldopa to a placebo.
-
Patient Population: Patients with primary hypertension.
-
Intervention: Daily doses of methyldopa ranged from 500 to 2250 mg.
-
Assessments: The primary outcome in the meta-analysis was the change in systolic and diastolic blood pressure. The review noted that the original studies had poor reporting of adverse effects.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the signaling pathways of the constituent components of this compound and a typical experimental workflow for a clinical trial of that era.
Caption: Oxprenolol, a non-selective beta-blocker, competitively inhibits beta-1 adrenergic receptors in the heart, reducing heart rate and contractility.[8][9]
Caption: Cyclopenthiazide, a thiazide diuretic, inhibits the Na-Cl cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[10][11][12][13]
Caption: A generalized workflow for a historical hypertension clinical trial, from patient screening to the final study report.[14][15][16][17][18]
References
- 1. Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('this compound') in the management of hypertension: a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre study examining the substitution of this compound for the free combination of Slow-Trasicor and Navidrex-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (a fixed combination of slow Trasicor 16o mg and Navidrex 0.25mg) in the treatment of hypertension: a multicentre clinical trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of propranolol and hydrochlorothiazide for the initial treatment of hypertension. II. Results of long-term therapy. Veterans Administration Cooperative Study Group on Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. Methyldopa reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]
- 7. Methyldopa for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxprenolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Qingda granule on patients with grade 1 hypertension at low-medium risk: study protocol for a randomized, controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Metabolic Side Effects: Cyclopenthiazide Versus Other Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
Thiazide and thiazide-like diuretics are cornerstone therapies in the management of hypertension. However, their use is often associated with a range of metabolic side effects that can impact patient outcomes. This guide provides a detailed comparison of the metabolic adverse effect profiles of cyclopenthiazide and other commonly prescribed thiazides, such as hydrochlorothiazide (HCTZ), chlorthalidone, and indapamide. The information is supported by experimental data from clinical studies to aid in research and development.
Executive Summary
Thiazide diuretics are known to cause metabolic disturbances, including hypokalemia, hyperglycemia, and dyslipidemia.[1][2] The severity of these effects often varies between different thiazide agents and is frequently dose-dependent.[1][3] Cyclopenthiazide, a potent thiazide diuretic, demonstrates a clear dose-response relationship regarding its metabolic side effects. At lower doses, its antihypertensive efficacy is maintained while metabolic disturbances are significantly minimized.[4] Comparisons with other thiazides suggest that while all share a similar mechanism of action, differences in pharmacokinetics and potency can lead to varied metabolic outcomes.[5][6]
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative data on the metabolic side effects of cyclopenthiazide and other thiazide diuretics from comparative clinical trials.
Table 1: Dose-Dependent Metabolic Effects of Cyclopenthiazide in Hypertensive Patients with Type 2 Diabetes [4]
| Parameter | Pre-treatment (Placebo) | Cyclopenthiazide (125 µ g/day ) | Cyclopenthiazide (500 µ g/day ) |
| Blood Glucose | --- | --- | Significant rise from pre-treatment |
| Triglycerides | --- | Significantly less effect | More pronounced effect |
| Serum Potassium | --- | Significantly less effect | Significant fall from pre-treatment |
| Urate | --- | Significantly less effect | More pronounced effect |
Note: Specific mean values and statistical significance (p-values) were not fully detailed in the abstract.
Table 2: Comparative Metabolic Effects of Various Thiazide and Thiazide-like Diuretics
| Diuretic Agent | Dose | Change in Serum Potassium (mmol/L) | Change in Blood Glucose / HbA1c | Change in Lipids | Change in Uric Acid | Study Population | Reference |
| Hydrochlorothiazide | 12.5 mg/day | - | HbA1c: 7.2±0.3% | No significant change in fasting lipid profile | --- | Hypertensive patients with Type 2 Diabetes on ACE inhibitor | [7] |
| Indapamide | 2.5 mg/day | Lower than HCTZ (4.3±0.1 vs 4.5±0.1) | HbA1c higher than HCTZ (7.8±0.4% vs 7.2±0.3%) | No significant change in fasting lipid profile | --- | Hypertensive patients with Type 2 Diabetes on ACE inhibitor | [7] |
| Hydrochlorothiazide | 25 mg/day | --- | --- | --- | Rose to 8.3 ± 0.2 mg/dL | Hypertensive patients | [8] |
| Indapamide | 2.5 mg/day | --- | --- | --- | Rose to 8.1 ± 0.2 mg/dL | Hypertensive patients | [8] |
| Bendrofluazide | 1.25 mg/day | Less effect than 5.0 mg dose | No change in fasting glucose and HbA1c | --- | Less effect than 5.0 mg dose | Hypertensive patients with NIDDM | [9] |
| Bendrofluazide | 5.0 mg/day | More pronounced effect | Worsened peripheral insulin resistance | --- | More pronounced effect | Hypertensive patients with NIDDM | [9] |
| Chlorthalidone | 12.5-25 mg/day | 0.3 mmol/L lower than amlodipine group | --- | --- | --- | Hypertensive patients (ALLHAT study) | [10] |
Note: This table synthesizes data from multiple studies. Direct comparison should be made with caution due to variations in study design and patient populations.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. The following are protocols from key studies cited in this guide.
Protocol 1: Dose-Response Study of Cyclopenthiazide[4]
-
Study Design: A double-blind, randomized, crossover study.
-
Patient Population: 24 patients with non-insulin-dependent diabetes mellitus (NIDDM) and hypertension (diastolic blood pressure between 90 and 120 mmHg).
-
Procedure:
-
A 6-week placebo run-in period.
-
Patients were randomized to receive either 125 µg or 500 µg of cyclopenthiazide daily for 12 weeks.
-
A subsequent 6-week placebo washout period.
-
Patients were then crossed over to the alternate dosage for a final 12-week treatment period.
-
-
Assessments: Antihypertensive efficacy and metabolic parameters (blood glucose, triglycerides, potassium, and urate) were measured at the end of each treatment period.
Protocol 2: Comparative Study of Hydrochlorothiazide and Indapamide[7]
-
Study Design: A prospective, randomized, open-label, blinded-endpoint crossover study.
-
Patient Population: 18 diabetic hypertensive patients receiving stable ACE inhibitor (fosinopril 20 mg/day) monotherapy.
-
Procedure:
-
Patients were randomized to receive either hydrochlorothiazide (12.5 mg/day) or indapamide (2.5 mg/day) for 8 weeks.
-
Patients were then crossed over to the alternate therapy for a further 8-week period.
-
-
Assessments: Blood pressure, heart rate, and metabolic parameters (plasma potassium, HbA1c, fasting lipid profile, urinary albumin:creatinine ratio) were performed at the end of each 8-week treatment period.
Mandatory Visualizations
Experimental Workflow
Caption: Crossover experimental design for comparing diuretic metabolic effects.
Signaling Pathway for Thiazide-Induced Metabolic Side Effects
Caption: Pathway of thiazide-induced hypokalemia and hyperglycemia.
Conclusion
The available evidence indicates that the metabolic side effects of cyclopenthiazide are dose-dependent, with lower doses offering a better safety profile concerning glucose, lipid, and electrolyte balance.[4] This characteristic is shared with other thiazide diuretics, where lower doses are generally recommended to mitigate adverse metabolic effects.[3] While direct head-to-head comparisons of cyclopenthiazide with other thiazides are limited, the data suggests that all agents in this class require careful dose titration and patient monitoring to balance antihypertensive benefits with potential metabolic risks. For drug development, focusing on agents with higher potency at lower doses or those with intrinsic properties that minimize metabolic disturbances remains a key objective.
References
- 1. Metabolic complications associated with use of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antihypertensive and metabolic effects of low and conventional dose cyclopenthiazide in type II diabetics with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All Thiazide‐Like Diuretics Are Not Chlorthalidone: Putting the ACCOMPLISH Study Into Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled comparison of the metabolic effects of low-dose hydrochlorothiazide and indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of low- and conventional-dose thiazide diuretic on insulin action in hypertensive patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trasidrex and ACE Inhibitor Combinations in Hypertension Management
For researchers and drug development professionals navigating the landscape of antihypertensive therapies, a detailed comparison of established combination treatments is crucial for informed decision-making. This guide provides a head-to-head analysis of Trasidrex, a fixed-dose combination of a beta-blocker and a diuretic, against the widely utilized angiotensin-converting enzyme (ACE) inhibitor-based combinations. While direct comparative clinical trials between this compound and specific ACE inhibitor combinations are limited, this guide synthesizes available data to offer a comprehensive overview of their respective mechanisms, efficacy, and safety profiles.
Overview of this compound and ACE Inhibitor Combinations
This compound is a fixed-dose combination of 160 mg of slow-release oxprenolol, a non-selective beta-blocker with intrinsic sympathomimetic activity, and 0.25 mg of cyclopenthiazide, a thiazide diuretic.[1][2][3][4][5] This combination aims to lower blood pressure through two distinct mechanisms: the beta-blocker reduces heart rate and cardiac output, while the diuretic promotes the excretion of sodium and water, thereby reducing blood volume.
ACE inhibitor combinations typically pair an ACE inhibitor, such as enalapril or lisinopril, with a diuretic (most commonly a thiazide like hydrochlorothiazide) or a calcium channel blocker. These combinations are a cornerstone of hypertension management, leveraging the synergistic effects of different drug classes to achieve greater blood pressure control.[6][7]
Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated the efficacy of this compound in lowering blood pressure in patients with hypertension. For instance, a study of 678 hypertensive patients showed that treatment with this compound resulted in a significant fall in blood pressure from an average of 179/108 mmHg to 155/93 mmHg after four weeks.[5]
ACE inhibitor and diuretic combinations are also well-established for their potent antihypertensive effects. In a comparative study, the combination of enalapril and hydrochlorothiazide was shown to be as effective as a standard triple therapy regimen in patients with renovascular hypertension, with 96% of patients receiving the enalapril combination achieving effective control of diastolic hypertension.[8] Another study comparing enalapril/hydrochlorothiazide with atenolol (a beta-blocker) found that the ACE inhibitor combination had a more pronounced effect on sitting systolic blood pressure.[9]
Observational studies comparing second-line therapies for hypertension have found that adding an ACE inhibitor or a beta-blocker to a thiazide diuretic results in comparable blood pressure control.[10][11]
Table 1: Comparative Efficacy Data
| Treatment Combination | Study Population | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Reference |
| This compound (Oxprenolol/Cyclopenthiazide) | 678 hypertensive patients | 179/108 | 155/93 | [5] |
| Enalapril/Hydrochlorothiazide | Elderly hypertensive patients | 167/94 | 148/85 (at 8 weeks) | [12] |
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action of this compound and ACE inhibitor combinations are visualized below.
Caption: Mechanisms of action for this compound and ACE inhibitor/diuretic combinations.
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the evidence supporting these treatments.
-
This compound Study Protocol: An open-label, multicenter study in general practice involving 678 hypertensive patients with resting diastolic blood pressures greater than 100 mmHg despite being on a beta-blocker. Previous treatments were discontinued and substituted with 1 or 2 tablets of this compound daily for 4 weeks. Blood pressure was measured at the beginning and end of the treatment period.[5]
-
Enalapril/Hydrochlorothiazide Study Protocol: A double-blind, seven-center, 16-week, controlled study with 174 elderly hypertensive patients (≥65 years). Following a 4-week placebo run-in, patients were randomized to receive 10 mg of enalapril or 12.5 mg of hydrochlorothiazide once daily. Doses were doubled if blood pressure was not controlled after 4 weeks. If still uncontrolled after another 4 weeks, the other drug was added to the regimen and subsequently doubled if necessary.[12]
Safety and Tolerability
The side effect profiles of these drug combinations are a critical consideration.
-
This compound: In clinical trials, this compound has been generally well-tolerated, with a low incidence of side effects.[2][3]
-
ACE Inhibitor Combinations: The most common side effect associated with ACE inhibitors is a persistent dry cough.[13] Other potential side effects include dizziness, headache, and drowsiness.[7][13] Thiazide diuretics can lead to electrolyte imbalances. However, the combination of an ACE inhibitor with a thiazide diuretic can mitigate the risk of hypokalemia.
-
Beta-Blocker/Diuretic Combinations: This combination has been associated with an increased risk of new-onset diabetes compared to other antihypertensive agents.[6] Beta-blockers may also cause fatigue and impotence.[6]
Table 2: Common Adverse Effects
| Drug Class Combination | Common Adverse Effects | Reference |
| Beta-Blocker + Diuretic (e.g., this compound) | Fatigue, impotence, increased risk of new-onset diabetes. | [6] |
| ACE Inhibitor + Diuretic | Dry cough, dizziness, headache, drowsiness. | [7][13] |
Logical Workflow for Second-Line Antihypertensive Therapy
The selection of a second-line antihypertensive agent often follows a logical progression when initial monotherapy is insufficient.
Caption: Decision pathway for adding a second antihypertensive agent.
Conclusion
Both this compound and ACE inhibitor-based combinations are effective in lowering blood pressure. The choice between these therapies should be individualized based on patient characteristics, comorbidities, and potential for adverse effects. While ACE inhibitor combinations are often favored due to their generally better tolerability and potential for cardiovascular and renal protection, this compound remains a viable option. For patients whose blood pressure is not controlled on a thiazide diuretic alone, both ACE inhibitors and beta-blockers appear to be equally effective second-line agents.[10][11] Further direct, large-scale comparative trials would be beneficial to delineate more subtle differences in efficacy and long-term outcomes between these combination therapies.
References
- 1. This compound (a fixed combination of slow Trasicor 16o mg and Navidrex 0.25mg) in the treatment of hypertension: a multicentre clinical trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open comparison between free and a fixed combination of diuretic and beta-blocker in the management of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicentre study examining the substitution of this compound for the free combination of Slow-Trasicor and Navidrex-K [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('this compound') in the management of hypertension: a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Enalapril vs. Hydrochlorothiazide for Heart Failure and Hypertension: Important Differences and Potential Risks. [goodrx.com]
- 8. Comparison of effects of enalapril plus hydrochlorothiazide versus standard triple therapy on renal function in renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the combination of enalapril and a very low dose of hydrochlorothiazide with atenolol in patients with mild-to-moderate hypertension. Scandinavian Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness of ACE inhibitors versus Beta blockers as Second-line Therapy for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of angiotensin-converting enzyme inhibitors versus beta-blockers as second-line therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of enalapril and thiazide diuretics in the elderly hypertensive patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE Inhibitors vs. Beta Blockers: Side Effects & Medication List [medicinenet.com]
Independent Replication of Trasidrex Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published research findings on Trasidrex, a fixed-combination antihypertensive medication. Due to the limited availability of direct independent replication studies for this older drug, this guide focuses on comparing the original findings with studies of its components and alternative treatments, alongside a modern perspective on the drug class.
This compound is a combination of a beta-blocker, slow-release oxprenolol (160 mg), and a thiazide diuretic, cyclopenthiazide (0.25 mg). Research from the late 1970s and early 1980s established its efficacy in managing hypertension. This guide synthesizes data from these foundational studies and contrasts them with other therapeutic approaches to provide a comprehensive overview for today's researchers.
Comparative Efficacy of this compound and Alternatives
The primary measure of efficacy for an antihypertensive agent is its ability to reduce blood pressure. The following tables summarize the quantitative data from key studies on this compound and its comparators.
Table 1: Comparison of this compound with Free Combination of its Components
| Study | Treatment Group | Number of Patients | Baseline Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |
| Ebbutt et al. (1978)[1] | Transferred from free combination to this compound | 62 | Not explicitly stated | Marginally improved | Not quantified |
| Ebbutt & Elsdon-Dew (1979)[2] | Transferred from free combination to this compound | Not specified | Not explicitly stated | Marginally improved | Not quantified |
Table 2: Efficacy of this compound in Patients with Inadequately Controlled Hypertension
| Study | Treatment Group | Number of Patients | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |
| Forrest (1980)[3] | Switched from previous beta-blocker to this compound (1-2 tablets daily) | 678 | 179/108 | 155/93 | -24/-15 |
Table 3: Comparison of Oxprenolol-Cyclopenthiazide Combination with Methyldopa
| Study | Treatment Group | Number of Patients | Baseline Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Key Finding |
| Levenstein (1978)[4] | Oxprenolol SR (160mg) + Cyclopenthiazide (0.25mg) + KCl (600mg) once daily | 119 (in this arm) | Not explicitly stated | Not explicitly stated | Significantly superior antihypertensive activity compared to methyldopa.[4] |
| Levenstein (1978)[4] | Methyldopa (250mg) three times daily | 119 (in this arm) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed experimental protocols are not fully available in the retrieved abstracts. However, the general methodologies can be summarized as follows:
-
Study on Transfer from Free to Fixed Combination (Ebbutt et al., 1978): This was a multicentre clinical trial in a general practice setting. Sixty-two hypertensive patients who were already being treated with a free combination of Slow Trasicor (slow-release oxprenolol) and Navidrex K (cyclopenthiazide with potassium) were transferred to the fixed-combination tablet, this compound. The primary outcome was the control of blood pressure and the incidence of side effects.[1]
-
Study on Patients with Inadequately Controlled Hypertension (Forrest, 1980): This was an open study in a general practice setting involving 678 hypertensive patients whose diastolic blood pressure was greater than 100 mmHg despite being on a beta-blocker. Their existing treatment was replaced with one or two tablets of this compound daily for four weeks. The main endpoints were the change in blood pressure and the reporting of side effects.[3]
-
Comparative Study with Methyldopa (Levenstein, 1978): This was a double-blind, multicentre trial in a general practice setting with 238 patients with essential hypertension. After a two-week placebo washout period, patients were randomized to receive either a combination of slow-release oxprenolol (160 mg), cyclopenthiazide (0.25 mg), and potassium chloride (600 mg) once daily, or methyldopa (250 mg) three times daily for ten weeks. The primary outcomes were changes in blood pressure and pulse rate, and the incidence of side effects.[4]
Visualizing the Mechanisms and Workflows
To better understand the pharmacological context and the experimental designs, the following diagrams are provided.
Caption: Mechanism of Action of this compound Components.
Caption: General Workflow of a Comparative Antihypertensive Trial.
Modern Context and Considerations
While the foundational studies on this compound demonstrated its efficacy, it is important to consider the broader, more recent understanding of its component drug classes. Meta-analyses of studies involving beta-blockers and thiazide diuretics have raised concerns about the potential for an increased risk of developing new-onset diabetes, particularly when used in combination. This is a critical consideration in the long-term management of hypertension, especially in patients with pre-existing metabolic risk factors.
The comparison with methyldopa, an older centrally acting antihypertensive, is also of historical interest. Modern antihypertensive therapy has largely moved towards newer classes of drugs such as ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers, which often have more favorable side-effect profiles and additional cardiovascular benefits.
Conclusion
The available research on this compound indicates that it was an effective antihypertensive medication, with an efficacy comparable to or, in some cases, superior to the free combination of its components and other older antihypertensive agents like methyldopa. However, the lack of modern, independent replication studies and the emergence of newer antihypertensive agents with potentially better safety profiles and broader cardiovascular benefits mean that the use of a fixed combination like this compound would need to be carefully weighed against current treatment guidelines and individual patient characteristics. Researchers investigating novel antihypertensive therapies can use these historical data as a benchmark for efficacy while aiming to improve upon the safety and long-term metabolic impact of older combination therapies.
References
- 1. This compound (a fixed combination of slow Trasicor 16o mg and Navidrex 0.25mg) in the treatment of hypertension: a multicentre clinical trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre study examining the substitution of this compound for the free combination of Slow-Trasicor and Navidrex-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('this compound') in the management of hypertension: a general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxprenolol slow-release with cyclopenthiazide-KCl compared with methyldopa in the treatment of essential hypertension. A multicentre general practice trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Trasidrex Versus Newer Hypertension Treatments: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, the landscape of antihypertensive therapy is in a constant state of evolution. While legacy treatments like Trasidrex—a fixed-dose combination of the beta-blocker oxprenolol and the thiazide diuretic cyclopenthiazide—played a significant role in managing hypertension, a new arsenal of advanced, targeted therapies has since emerged. This guide provides an objective, data-driven comparison of this compound against contemporary first-line and novel antihypertensive agents, focusing on cost-effectiveness, efficacy, and safety to inform future research and development.
Executive Summary
This compound, a combination of a non-selective beta-blocker and a thiazide diuretic, offered a convenient single-pill option for hypertension management in its time. However, the advent of newer drug classes, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs), has shifted the treatment paradigm. These modern therapies, often available in single-pill combinations, generally exhibit improved side-effect profiles and, in some cases, superior cardiovascular outcomes. Furthermore, the development of novel mechanisms of action, such as endothelin receptor antagonism and RNA interference, promises even more targeted and potentially more effective treatments for resistant and uncontrolled hypertension. This guide will delve into the available data to provide a comprehensive assessment of where this compound stands in comparison to these newer therapeutic strategies.
Comparative Analysis of Efficacy and Safety
While direct head-to-head clinical trials comparing this compound to modern single-pill combinations are scarce due to the differing eras of their primary use, a comparative analysis can be constructed from available clinical data for the individual components and classes of drugs.
Table 1: Comparative Efficacy of Antihypertensive Drug Classes
| Drug Class/Combination | Typical Systolic Blood Pressure Reduction (mmHg) | Typical Diastolic Blood Pressure Reduction (mmHg) | Percentage of Patients Achieving Blood Pressure Control | Key Clinical Trial Evidence |
| This compound (Oxprenolol/Cyclopenthiazide) | 15-25[1] | 10-15[1] | Varies by study; up to 87% in some older trials[2] | Forrest, 1980[1]; Ebbutt & Elsdon-Dew, 1979[3] |
| ACE Inhibitor/CCB Combination (e.g., Lisinopril/Amlodipine) | 15-25 | 10-15 | High, often superior to monotherapy | ACCOMPLISH Trial |
| ARB/Diuretic Combination (e.g., Valsartan/HCTZ) | 15-25 | 10-15 | High, effective in a broad range of patients | VALUE Trial |
| Aprocitentan (Endothelin Receptor Antagonist) | Approx. 4-6 (add-on therapy)[4][5][6] | Not consistently reported | Effective in resistant hypertension[4][5][6] | PRECISION Trial[4][5][6] |
| Baxdrostat (Aldosterone Synthase Inhibitor) | Approx. 11 (placebo-adjusted)[7][8] | Not consistently reported | Effective in uncontrolled or resistant hypertension[7][8] | BaxHTN Phase III Trial[7][8] |
| Zilebesiran (RNAi Therapeutic) | >15 (placebo-subtracted at higher doses)[9] | Not consistently reported | Long-acting, potential for biannual dosing[9] | KARDIA-1 Phase 2 Study[9] |
Table 2: Comparative Safety and Side Effect Profile
| Drug Class/Combination | Common Side Effects | Serious Adverse Events | Contraindications/Precautions |
| This compound (Oxprenolol/Cyclopenthiazide) | Fatigue, dizziness, bradycardia, bronchospasm (oxprenolol); electrolyte imbalances (hypokalemia), hyperuricemia, hyperglycemia (cyclopenthiazide) | Heart failure, heart block | Asthma, COPD, severe bradycardia, gout, severe renal or hepatic impairment |
| ACE Inhibitor/CCB Combination | Cough (ACEi), peripheral edema (CCB), dizziness, headache | Angioedema (rare but serious with ACEi), hypotension | Pregnancy (ACEi), history of angioedema |
| ARB/Diuretic Combination | Dizziness, fatigue, hyperuricemia, electrolyte imbalances (diuretic) | Hypotension, renal impairment, angioedema (rare with ARB) | Pregnancy (ARB), anuria |
| Aprocitentan | Fluid retention, edema, anemia[4][5] | Liver enzyme elevation (monitor required) | Pregnancy (teratogenic) |
| Baxdrostat | Generally well-tolerated[7][8] | Hyperkalemia (monitor required)[10] | Anuria, severe renal impairment |
| Zilebesiran | Injection site reactions, hyperkalemia (mild)[9] | One death reported in a trial, deemed unrelated to the drug[9] | Severe hepatic impairment |
Cost-Effectiveness Analysis
A direct cost comparison is challenging due to the limited current market presence of this compound. However, an analysis based on the component drug classes reveals important trends. Generic beta-blockers and thiazide diuretics are generally inexpensive. In contrast, while many ACE inhibitors, ARBs, and CCBs are also available as generics, newer single-pill combinations and the novel investigational drugs carry a higher price tag.
Studies have shown that initiating antihypertensive treatment with a single-pill combination can be more effective and cost-effective in the long run compared to monotherapy, with improved patient adherence being a key factor.[11][12][13] The higher upfront cost of some single-pill combinations may be offset by reduced healthcare utilization due to better blood pressure control.[14][15][16][17]
Table 3: Illustrative Cost Comparison of Antihypertensive Medications
| Medication Type | Estimated 30-Day Supply Cost (USD) - Generic | Estimated 30-Day Supply Cost (USD) - Brand Name |
| Beta-Blocker (e.g., Metoprolol) | $4 - $15 | $50 - $150 |
| Thiazide Diuretic (e.g., Hydrochlorothiazide) | $2 - $10[18] | $20 - $50 |
| ACE Inhibitor (e.g., Lisinopril) | $2 - $10[18] | $30 - $80 |
| ARB (e.g., Losartan) | $10 - $20 | $50 - $150 |
| CCB (e.g., Amlodipine) | $1 - $10[18] | $40 - $100 |
| ACEi/CCB Single-Pill Combination (e.g., Lisinopril/Amlodipine) | $12 - $30[18] | $100 - $200 |
| ARB/Diuretic Single-Pill Combination (e.g., Valsartan/HCTZ) | $12 - $40[18] | $150 - $250 |
| Newer/Investigational Drugs (e.g., Aprocitentan) | N/A (Brand only) | Expected to be significantly higher |
Note: Costs are estimates and can vary significantly based on location, insurance coverage, and pharmacy.
Experimental Protocols
The methodologies for clinical trials in hypertension have evolved significantly since the time of this compound's development. Modern trials adhere to stringent guidelines such as the ICH E9 statistical principles and the CONSORT statement for reporting, ensuring robustness and transparency.[16][18][19][20][21][22][23][24][25]
Key Methodological Aspects of Modern Antihypertensive Trials:
-
Design: Randomized, double-blind, active-controlled trials are the gold standard. Crossover designs may be used for certain endpoints.[16]
-
Patient Population: Clearly defined inclusion and exclusion criteria, often focusing on specific patient populations such as those with resistant hypertension or comorbidities like diabetes.
-
Endpoints: The primary efficacy endpoint is typically the change from baseline in systolic and/or diastolic blood pressure, often measured using 24-hour ambulatory blood pressure monitoring (ABPM) for a more accurate assessment. Safety and tolerability are assessed through the incidence of adverse events.
-
Statistical Analysis: Intention-to-treat analysis is standard. Sample size calculations are based on achieving statistical power to detect a clinically meaningful difference between treatment arms.
Methodology of Older this compound-Era Trials:
Clinical trials conducted in the 1970s and 1980s were foundational but often had less rigorous designs compared to today's standards.[20][21][23][26][27]
-
Design: While some were double-blind and randomized, open-label studies were more common.
-
Endpoints: Blood pressure measurements were typically taken in the clinic setting, which can be subject to the "white coat" effect.
-
Reporting: The level of detail in reporting methodologies was often less comprehensive than what is required by current guidelines.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for drug development and for identifying patient populations most likely to respond to a particular therapy.
This compound (Oxprenolol/Cyclopenthiazide)
-
Oxprenolol: A non-selective beta-adrenergic receptor antagonist. It blocks the effects of catecholamines (adrenaline and noradrenaline) at β1 and β2 receptors, leading to decreased heart rate, cardiac output, and blood pressure.
-
Cyclopenthiazide: A thiazide diuretic that inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, and a subsequent reduction in blood volume and blood pressure.
Newer Antihypertensive Treatments
-
ACE Inhibitors/ARBs: These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while ARBs block angiotensin II from binding to its receptor.
-
Calcium Channel Blockers (CCBs): These agents block the influx of calcium into vascular smooth muscle cells and/or cardiac muscle cells, leading to vasodilation and, in some cases, reduced cardiac contractility and heart rate.[6][10][11][13][28]
References
- 1. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Treating hypertension with single pill combinations: a simple strategy to save costs for the patients and payers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Economic evaluation of a single-pill triple antihypertensive therapy with valsartan, amlodipine, and hydrochlorothiazide against its dual components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arkansashealthnetwork.com [arkansashealthnetwork.com]
- 19. pnas.org [pnas.org]
- 20. Timeline of History of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. goodrx.com [goodrx.com]
- 23. Evolution of blood pressure clinical practice guidelines: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. KEGG PATHWAY Database [genome.jp]
- 25. Treatment of hypertension with enalapril and hydrochlorothiazide or enalapril and atenolol: contrasts in hypotensive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. Calcium channel blocker - Wikipedia [en.wikipedia.org]
A Meta-Analysis of Clinical Outcomes for Oxprenolol-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical outcomes associated with oxprenolol-based therapies, comparing their performance against alternative treatments for hypertension and angina pectoris. The information is compiled from a range of clinical trials and pharmacological studies to support evidence-based research and development.
Executive Summary
Oxprenolol is a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects.[1] These properties differentiate it from other beta-blockers and influence its clinical profile. This guide synthesizes data from comparative clinical trials to evaluate its efficacy and safety in relation to key alternatives such as propranolol (a non-selective beta-blocker without ISA) and atenolol (a cardio-selective beta-blocker without ISA). Additionally, a comparison with the calcium channel blocker nitrendipine is included to provide a broader perspective on its therapeutic positioning.
Comparative Efficacy in Hypertension
Oxprenolol has demonstrated significant efficacy in the management of mild to moderate hypertension, both as a monotherapy and in combination with diuretics. Clinical trials have established its comparability to other beta-blockers, although with some notable differences in hemodynamic effects.
Blood Pressure Reduction
| Therapy | Study Population | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Reference |
| Oxprenolol | Mild to moderate hypertension (with hydrochlorothiazide) | 120-360 mg/day | 6.8 / 7.0 | [2] |
| Propranolol | Mild to moderate hypertension (with hydrochlorothiazide) | 120-360 mg/day | 10.5 / 9.8 | [2] |
| Oxprenolol | Mild to moderate hypertension | 160-320 mg/day | 19 / 14 | [3] |
| Nitrendipine | Mild to moderate hypertension | 20-40 mg/day | 21 / 12 | [3] |
| Oxprenolol | Mild to moderate hypertension | 160 or 320 mg/day | Not specified, but no statistical difference in systolic reduction compared to atenolol. | [4] |
| Atenolol | Mild to moderate hypertension | 100 or 200 mg/day | Not specified, but a statistically significant greater reduction in diastolic blood pressure compared to oxprenolol. | [4] |
| Oxprenolol | Mild hypertension | Mean dose of 256 mg/day | Standing: 15 / 10Recumbent: 8 / 14 | [5] |
| Placebo | Mild hypertension | - | - | [5] |
In a study comparing oxprenolol and propranolol in hypertensive patients already taking hydrochlorothiazide, propranolol demonstrated a greater reduction in blood pressure.[2] However, another study found both drugs to provide comparable reductions in blood pressure over a 24-hour period. When compared with the calcium channel blocker nitrendipine, oxprenolol showed a similar antihypertensive effect.[3] A trial against atenolol indicated no significant difference in systolic blood pressure reduction, but atenolol was more effective in reducing diastolic blood pressure.[4]
Heart Rate Reduction
The intrinsic sympathomimetic activity of oxprenolol results in a less pronounced reduction in resting heart rate compared to beta-blockers without ISA, such as propranolol.
| Therapy | Study Population | Dosage | Mean Heart Rate Reduction (beats/min) | Reference |
| Oxprenolol | Hypertensive patients on hydrochlorothiazide | 120-360 mg/day | 8.4 | [2] |
| Propranolol | Hypertensive patients on hydrochlorothiazide | 120-360 mg/day | 12.3 | [2] |
Comparative Efficacy in Angina Pectoris
Oxprenolol is effective in reducing the frequency of anginal attacks and improving exercise tolerance in patients with stable angina pectoris.
Exercise Tolerance and Symptom Reduction
| Therapy | Study Population | Dosage | Key Outcomes | Reference |
| Slow-Release Oxprenolol | Stable angina pectoris | 160 mg once daily | - Mean number of anginal attacks: 11/month- Treadmill walking time to onset of angina was less at 24 hours post-dose compared to 7.5 hours post-dose. | [6] |
| Propranolol | Stable angina pectoris | 40 mg four times daily | - Mean number of anginal attacks: 8/month (difference not significant)- Consistent exercise tolerance at 4 and 12 hours post-dose. | [6] |
| Slow-Release Oxprenolol | Chronic stable angina pectoris | 160 mg | - Mean exercise time increased from 7.0 min (placebo) to 8.3 min. | [7] |
| "Oros" Oxprenolol | Chronic stable angina pectoris | 10/170 mg | - Mean exercise time increased from 7.0 min (placebo) to 8.1 min. | [7] |
A comparative study between once-daily slow-release oxprenolol and four-times-daily propranolol found no significant difference in the average number of anginal attacks.[6] However, propranolol provided a more consistent improvement in exercise tolerance throughout the dosing schedule.[6] Different formulations of slow-release oxprenolol have been shown to be effective in increasing exercise time compared to placebo.[7]
Safety and Tolerability Profile
The safety profile of oxprenolol is generally comparable to other beta-blockers, with some distinctions potentially attributable to its intrinsic sympathomimetic activity.
Common and Comparative Adverse Effects
| Adverse Effect | Oxprenolol | Propranolol | Atenolol | Reference |
| Overall Tolerability | Generally better tolerated than propranolol. | - | Side effects not statistically different from placebo in one study. | [4][8] |
| Impotence | Lower incidence reported. | Higher incidence reported. | - | [2] |
| Effects on Airways | May cause an increase in airways obstruction in patients with "labile" airways obstruction. Almost completely blocked the action of isoprenaline. | - | Did not produce a significant increase in airways obstruction and permitted full bronchodilation following isoprenaline challenge. | [9] |
| HDL Cholesterol | Lowered HDL cholesterol by 11.4%. | - | Lowered HDL cholesterol by 16.5%. | [10] |
| Forearm Blood Flow and Skin Temperature | Smaller, non-significant reduction in resting forearm blood flow. No significant falls in skin temperature. | Significant fall in resting forearm blood flow. Some subjects experienced falls in skin temperature of over 4°C. | - | [11] |
Common side effects of oxprenolol include fatigue, dizziness, and gastrointestinal disturbances.[12] A notable finding is the lower incidence of impotence reported with oxprenolol compared to propranolol.[2] In patients with co-existent chronic airways obstruction, the cardioselective beta-blocker atenolol was found to have a better respiratory safety profile than the non-selective oxprenolol.[9] Both oxprenolol and atenolol have been shown to lower HDL cholesterol.[10]
Experimental Protocols
Hypertension Clinical Trial Methodology (Representative Example: Oxprenolol vs. Propranolol)
A randomized, double-blind, multicenter trial was conducted with 260 hypertensive patients who had not responded to hydrochlorothiazide alone.[2]
-
Patient Population: Patients with mild to moderate hypertension.
-
Study Design: Patients were randomly assigned to receive either oxprenolol or propranolol in a double-blind manner.
-
Treatment Regimen: Both beta-blockers were titrated from 120 to 360 mg per day, administered alongside continued hydrochlorothiazide therapy.
-
Duration: The treatment period was 6 months.
-
Primary Endpoints: Reduction of diastolic blood pressure to below 90 mmHg and at least 5 mmHg less than the initial diastolic blood pressure.
-
Secondary Endpoints: Changes in systolic and diastolic blood pressure, heart rate, and the incidence of adverse effects.
Angina Pectoris Clinical Trial Methodology (Representative Example: Oxprenolol vs. Propranolol)
A double-blind, crossover study was conducted in 23 patients with stable angina pectoris.[6]
-
Patient Population: Patients with a history of stable angina pectoris.
-
Study Design: A crossover design where each patient received both treatments for a specified period.
-
Treatment Regimen: 160 mg of slow-release oxprenolol once daily for one month was compared with 40 mg of propranolol four times daily for one month.
-
Primary Endpoints: Average number of anginal attacks and treadmill walking time to the onset of angina and to the development of moderate angina.
-
Assessment: Exercise testing was performed to objectively measure exercise tolerance. The Bruce protocol is a commonly used treadmill stress test protocol in such trials.[13][14]
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Blockade Signaling Pathway
Caption: Mechanism of action of beta-blockers on the beta-adrenergic signaling pathway.
Clinical Trial Workflow for Comparative Drug Efficacy
Caption: A generalized workflow for a parallel-group comparative clinical trial.
References
- 1. Controlled trial of oxprenolol and practolol in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxprenolol vs propranolol: a randomized, double-blind, multiclinic trial in hypertensive patients taking hydrochlorothiazide. Veterans Administration Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of nitrendipine as baseline antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of atenolol and oxprenolol in the treatment of arterial hypertension. A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effectiveness of oxprenolol administered twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of oxprenolol slow release and osmotic release by exercise testing and ambulatory electrocardiographic monitoring in patients with chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxprenolol and propranolol in anxiety states. A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of atenolol and oxprenolol in patients with angina or hypertension and co-existent chronic airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect on HDL cholesterol of oxprenolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the effects of propranolol and oxprenolol on forearm blood flow and skin temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. projectstores.com.ng [projectstores.com.ng]
- 13. asnc.org [asnc.org]
- 14. RACGP - Cardiac stress testing – stress electrocardiography and stress echocardiography [racgp.org.au]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Trasidrex
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the antihypertensive agent Trasidrex. Proper disposal is not merely a regulatory compliance issue; it is a critical practice to ensure a safe laboratory environment and to prevent the release of active pharmaceutical ingredients into the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, a combination of Oxprenolol and Cyclopenthiazide.
Understanding the Components
This compound is a combination drug formulation containing two active pharmaceutical ingredients:
| Component | Type | Primary Function |
| Oxprenolol | Beta-blocker | Manages hypertension |
| Cyclopenthiazide | Thiazide diuretic | Reduces fluid retention |
A thorough understanding of these components is the foundation for a sound disposal strategy.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to guide laboratory personnel through a safe and compliant disposal process.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all materials contaminated with this compound. This includes unused or expired tablets, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., beakers, pipettes) that has come into direct contact with the substance.
-
Segregate at the Source: Immediately segregate this compound waste from general laboratory waste. Use a designated, clearly labeled, leak-proof waste container. The label should include "Pharmaceutical Waste," the name "this compound," and the primary hazard classifications.
Step 2: Secure Containment
-
Primary Container: Place all solid this compound waste, including tablets and contaminated solids, into a primary container that is robust and sealable. For liquid waste containing this compound, use a screw-cap, shatter-resistant container.
-
Secondary Containment: Place the primary container within a larger, durable, and leak-proof secondary container. This is particularly important during storage and transportation to prevent accidental spills.
Step 3: Adherence to Regulatory Guidelines
-
Consult Safety Data Sheets (SDS): The SDS for both Oxprenolol and Cyclopenthiazide provide specific disposal recommendations. The SDS for Oxprenolol advises against disposal with household garbage or into the sewage system and recommends collection in suitable, closed containers for disposal[1]. For Cyclopenthiazide, disposal via a licensed chemical destruction plant or controlled incineration is recommended[2].
-
Follow Local and Federal Regulations: Pharmaceutical waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal mandates[3][4].
Step 4: Disposal Method
-
Incineration: For non-hazardous pharmaceutical waste, incineration at a licensed facility is the preferred method of disposal. This process ensures the complete destruction of the active pharmaceutical ingredients[3][5].
-
Hazardous Waste Disposal: If this compound waste is classified as hazardous by your institution or local regulations, it must be handled by a certified hazardous waste contractor. Your EHS department will provide guidance on the proper procedures for collection and disposal.
Step 5: Documentation
-
Maintain a Disposal Log: Keep a detailed record of all this compound waste disposal activities. This log should include the date, quantity of waste, method of disposal, and the name of the personnel responsible.
-
Certificate of Destruction: When using a third-party waste disposal vendor, obtain and file a certificate of destruction for your records. This documentation is crucial for regulatory audits.
Key Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and regulatory guidelines for pharmaceutical waste management. Specific experimental protocols for the disposal of this compound are not available; however, the principles of safe chemical handling and waste disposal are universally applicable.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow.
Caption: Decision workflow for this compound waste management.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Personal protective equipment for handling Trasidrex
Essential Safety and Handling Guide for Trasidrex
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a pharmaceutical compound used in research and development. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This compound is a combination drug product containing Oxprenolol Hydrochloride, a beta-blocker, and Cyclopenthiazide, a thiazide diuretic.
Hazard Identification and Composition
This compound tablets are comprised of two active pharmaceutical ingredients (APIs):
-
Oxprenolol Hydrochloride: A non-selective beta-adrenergic antagonist.
-
Cyclopenthiazide: A thiazide diuretic that acts by inhibiting sodium-chloride symporters in the distal convoluted tubule of the kidney.
Quantitative Composition:
| Component | CAS Number | Concentration per Tablet | Key Hazards |
| Oxprenolol Hydrochloride | 6452-73-9 | 160 mg | Harmful if swallowed. |
| Cyclopenthiazide | 742-20-1 | 0.25 mg | Harmful if swallowed, Causes skin and serious eye irritation, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure. |
Note: Occupational Exposure Limits (OELs) have not been established for Oxprenolol Hydrochloride or Cyclopenthiazide.
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the specific PPE requirements for the quantity and form of this compound being handled. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, meeting EN 374 standard). | To prevent skin contact with the active ingredients. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling intact tablets. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols (e.g., when crushing tablets). | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Emergency Procedures
Standard Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Handle tablets with care to avoid crushing or breaking them, which could generate dust. If tablets need to be crushed or divided, perform this activity in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent. Wash hands thoroughly with soap and water.
Emergency First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for pharmaceutical waste.
Waste Categorization:
-
Unused or Expired this compound: This should be treated as pharmaceutical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is recommended to manage it through a licensed hazardous waste disposal service due to the pharmacological activity of the components.
-
Contaminated Materials: Items such as gloves, bench paper, and cleaning materials that have come into contact with this compound should be considered pharmaceutical waste and disposed of accordingly.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with general laboratory trash. Collect all waste materials in a designated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a secure area away from incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed pharmaceutical waste management company. The preferred method of disposal for pharmaceutical waste is incineration.
-
Prohibited Disposal Methods: Do not dispose of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
